molecular formula C8H5F3N2O B1344720 4-Amino-2-(trifluoromethoxy)benzonitrile CAS No. 609783-06-4

4-Amino-2-(trifluoromethoxy)benzonitrile

Cat. No.: B1344720
CAS No.: 609783-06-4
M. Wt: 202.13 g/mol
InChI Key: ULDQDRGSKCUULH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-(trifluoromethoxy)benzonitrile is a chemical compound with the molecular formula C8H5F3N2O . It features both an amino group and a nitrile group on a benzene ring that is also substituted with a trifluoromethoxy group, a combination that is often of significant interest in medicinal chemistry and agrochemical research for its potential to modify biological activity and physicochemical properties. The compound's structure is defined by the SMILES string C1=CC(=C(C=C1N)OC(F)(F)F)C#N . Its InChIKey is ULDQDRGSKCUULH-UHFFFAOYSA-N . While specific applications for this exact compound are not widely detailed in the available literature, its structure suggests utility as a versatile building block or intermediate in organic synthesis. Researchers can leverage this compound to develop more complex molecules, particularly for constructing heterocycles or for use in coupling reactions. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use. Please refer to the relevant Safety Data Sheet (SDS) and handle the material with appropriate personal protective equipment (PPE) in a well-ventilated area.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)14-7-3-6(13)2-1-5(7)4-12/h1-3H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULDQDRGSKCUULH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)OC(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

609783-06-4
Record name 4-amino-2-(trifluoromethoxy)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"4-Amino-2-(trifluoromethoxy)benzonitrile CAS 609783-06-4"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-2-(trifluoromethoxy)benzonitrile (CAS 609783-06-4) is a specialized fluorinated intermediate critical to modern drug discovery, particularly in the development of kinase inhibitors and GPCR ligands. Distinguished by the trifluoromethoxy (-OCF₃) group, this scaffold offers a unique balance of physicochemical properties—acting as a "super-lipophilic" bioisostere of the methoxy group while providing superior metabolic stability compared to non-fluorinated analogs.

This guide provides a rigorous technical analysis of the compound, focusing on scalable synthesis, chemoselective reduction strategies, and its application in Structure-Activity Relationship (SAR) optimization.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertyData
CAS Number 609783-06-4
IUPAC Name 4-Amino-2-(trifluoromethoxy)benzonitrile
Molecular Formula C₈H₅F₃N₂O
Molecular Weight 202.13 g/mol
Structure Benzonitrile core; 4-NH₂, 2-OCF₃
Appearance Off-white to pale yellow solid
Predicted LogP ~2.4 (High Lipophilicity)
H-Bond Donors/Acceptors 1 / 4
Key Pharmacophore Electron-withdrawing -CN and -OCF₃; Electron-donating -NH₂

Strategic Synthesis: The Chemoselective Challenge

The synthesis of CAS 609783-06-4 presents a specific chemoselective challenge: reducing a nitro group to an aniline without compromising the sensitive nitrile functionality. Standard hydrogenation (H₂/Pd-C) or strong hydride reductions (LiAlH₄) often lead to over-reduction, converting the nitrile to a benzylamine.

Retrosynthetic Analysis

The most robust industrial route bypasses direct trifluoromethoxylation (which is harsh and non-selective) by utilizing a pre-functionalized halogenated precursor.

Retrosynthesis Target Target: 4-Amino-2-(trifluoromethoxy)benzonitrile Intermediate Intermediate: 4-Nitro-2-(trifluoromethoxy)benzonitrile Target->Intermediate Chemoselective Nitro Reduction Precursor Starting Material: 1-Bromo-2-(trifluoromethoxy)-4-nitrobenzene Intermediate->Precursor Cyanation (Rosenmund-von Braun)

Figure 1: Retrosynthetic logic prioritizing the integrity of the nitrile group.

Validated Synthetic Protocol
Step 1: Cyanation of the Halogenated Precursor

Reaction: Nucleophilic aromatic substitution (


) or metal-catalyzed cyanation.
  • Reagents: Copper(I) cyanide (CuCN), N-Methyl-2-pyrrolidone (NMP).

  • Conditions: 150–160°C, inert atmosphere (N₂/Ar).

  • Mechanism: The electron-withdrawing nitro group at the para position activates the C-Br bond, facilitating displacement by the cyanide ion.

  • Protocol:

    • Dissolve 1-bromo-2-(trifluoromethoxy)-4-nitrobenzene (1.0 eq) in dry NMP.

    • Add CuCN (1.2 eq).

    • Heat to 160°C for 4–6 hours. Monitor by HPLC.

    • Workup: Cool to RT. Pour into aqueous ethylenediamine or ammonia (to complex copper salts). Extract with ethyl acetate.[1]

Step 2: Chemoselective Nitro Reduction

Objective: Reduce -NO₂ to -NH₂ while preserving -CN.

  • Recommended Method: Iron powder reduction (Bechamp conditions) or Tin(II) chloride.

  • Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water (3:1).

  • Why this works: This method operates under mild, near-neutral conditions via an electron transfer mechanism that is thermodynamically insufficient to reduce the nitrile triple bond.

  • Protocol:

    • Suspend 4-nitro-2-(trifluoromethoxy)benzonitrile (1.0 eq) in EtOH/H₂O (3:1).

    • Add NH₄Cl (5.0 eq) and Iron powder (4.0 eq, <325 mesh).

    • Heat to reflux (approx. 78°C) with vigorous stirring for 2 hours.

    • Validation: TLC should show disappearance of the non-polar nitro compound and appearance of the polar fluorescent amine.

    • Purification: Filter hot through Celite to remove iron oxides. Concentrate filtrate.[1] Recrystallize from Ethanol/Heptane.

Applications in Medicinal Chemistry

The "Super-Lipophilic" Effect

The trifluoromethoxy group is a critical tool for modulating the physicochemical profile of a drug candidate. Unlike the methoxy (-OMe) group, the -OCF₃ group is:

  • Metabolically Stable: The C-F bonds prevent oxidative demethylation (a common clearance pathway for -OMe).

  • Lipophilic: It significantly increases LogP, enhancing membrane permeability and blood-brain barrier (BBB) penetration.

  • Orthogonal Conformation: The -OCF₃ group often adopts a conformation orthogonal to the phenyl ring, enforcing specific binding geometries in kinase pockets.

SAR Optimization Workflow

The following diagram illustrates how CAS 609783-06-4 serves as a pivot point in lead optimization.

SAR_Logic Lead Lead Compound (Poor Metabolic Stability) Strategy Strategy: Bioisosteric Replacement Lead->Strategy Identify Metabolic Hotspot (-OMe) NewScaffold Scaffold: 4-Amino-2-(trifluoromethoxy)benzonitrile Strategy->NewScaffold Substitute with -OCF3 Outcome Optimized Candidate: - Improved t1/2 (Metabolic Stability) - Enhanced Lipophilicity - Retained H-Bonding (Nitrile) NewScaffold->Outcome Derivatization & Testing

Figure 2: Strategic utility of the scaffold in improving pharmacokinetic (PK) profiles.

Handling & Safety (E-E-A-T)

Hazard Classification:

  • Acute Toxicity: Oral/Dermal/Inhalation (Category 3/4).[2]

  • Irritant: Skin and Eye Irritant.[3][4]

Critical Handling Protocols:

  • Cyanide Precursors: If synthesizing via Step 1, extreme caution with CuCN is required. All waste must be treated with bleach (sodium hypochlorite) to quench active cyanide before disposal.

  • Dust Control: The final amine is a light, fluffy solid. Use a static-dissipative weighing station to prevent inhalation or contamination.

  • Storage: Store under nitrogen at 2–8°C. The amine can oxidize slowly upon prolonged exposure to air and light.

References

  • Knust, H., Stadler, H., & Thomas, A. W. (2006). Benzimidazole derivatives. U.S. Patent Application No. 2006/0079507. Washington, DC: U.S. Patent and Trademark Office.

  • Leroux, F. R., Manteau, B., Jaenicke, J. P., & Vors, J. P. (2008). The Trifluoromethoxy Group: Synthetic Approaches and Biological Applications. Chemical Reviews, 108(12), 5406-5441. (Contextual grounding for OCF3 chemistry).
  • BenchChem Technical Data. (2025). Safety and Handling of Fluorinated Benzonitriles.

  • PubChem Compound Summary. (2025). 4-Amino-2-(trifluoromethoxy)benzonitrile (CAS 609783-06-4). National Center for Biotechnology Information.[5]

Sources

"synthesis of 4-amino-2-(trifluoromethoxy)benzonitrile"

Author: BenchChem Technical Support Team. Date: February 2026

The Synthesis of 4-Amino-2-(trifluoromethoxy)benzonitrile requires a disciplined, multi-stage approach to ensure regiochemical fidelity and functional group compatibility.

Unlike simple aromatics, the trifluoromethoxy (-OCF₃) group introduces unique electronic effects—acting as a strong inductively withdrawing group (-I) while donating electron density through resonance (+R). This duality, combined with the meta-directing nature of the nitrile and the lability of the amine, necessitates a specific synthetic order of operations.

This guide details the most robust "Process Chemistry" route: The Protection-Nitration-Cyanation-Reduction Pathway . This strategy avoids the regioselectivity issues of direct nitration and the isomer faults of the bromination-cyanation route.

Part 1: Retrosynthetic Analysis & Strategy

To synthesize 4-amino-2-(trifluoromethoxy)benzonitrile (Target 1 ), we must disconnect the molecule to stable precursors.

  • Disconnection 1 (Amine Formation): The C4-amino group is best installed via the chemoselective reduction of a nitro group. This prevents side reactions during earlier harsh steps.

    • Precursor:4-Nitro-2-(trifluoromethoxy)benzonitrile (2 ).

  • Disconnection 2 (Nitrile Formation): The C1-cyano group is best installed via a Sandmeyer reaction from an aniline, as direct electrophilic cyanation is difficult.

    • Precursor:4-Nitro-2-(trifluoromethoxy)aniline (3 ).[1][2]

  • Disconnection 3 (Nitration): The C4-nitro group must be introduced regioselectively. Direct nitration of the aniline is messy; protection is required to direct the electrophile to the para position relative to the nitrogen.

    • Precursor:N-(2-(trifluoromethoxy)phenyl)acetamide (4 ).

  • Starting Material: 2-(Trifluoromethoxy)aniline (5 ).

Retrosynthesis Target 4-Amino-2-(trifluoromethoxy)benzonitrile (Target) NitroNitrile 4-Nitro-2-(trifluoromethoxy)benzonitrile (Nitro Precursor) Target->NitroNitrile Reduction (Fe/NH4Cl) NitroAniline 4-Nitro-2-(trifluoromethoxy)aniline (Sandmeyer Substrate) NitroNitrile->NitroAniline Sandmeyer (CuCN) Protected N-(2-(trifluoromethoxy)phenyl)acetamide (Protected Intermediate) NitroAniline->Protected Hydrolysis & Nitration Start 2-(Trifluoromethoxy)aniline (Starting Material) Protected->Start Acetylation

Figure 1: Retrosynthetic logic flow ensuring correct isomer construction.

Part 2: Detailed Experimental Protocols

Phase 1: Protection & Regioselective Nitration

Objective: Install the nitro group at the C4 position (para to the amine) while preventing oxidation of the aniline.

Rationale: The -OCF₃ group is an ortho/para director, but the acetamide group is a stronger activator and dominates the directing effect. The bulky -OCF₃ group at C2 sterically hinders the C3 position, further favoring C4 (para to acetamide) substitution.

Step 1.1: Acetylation

  • Charge a reactor with 2-(trifluoromethoxy)aniline (1.0 eq) and Dichloromethane (DCM) (5-10 volumes).

  • Cool to 0–5°C. Add Triethylamine (1.2 eq) followed by dropwise addition of Acetic Anhydride (1.1 eq).

  • Stir at room temperature (RT) for 2 hours. Monitor by TLC/HPLC for consumption of aniline.

  • Workup: Wash with 1M HCl, then saturated NaHCO₃. Dry organic layer (MgSO₄) and concentrate to yield N-(2-(trifluoromethoxy)phenyl)acetamide .

Step 1.2: Nitration

  • Dissolve the acetamide intermediate in concentrated Sulfuric Acid (H₂SO₄) at 0°C.

  • Add fuming Nitric Acid (HNO₃) (1.05 eq) dropwise, maintaining internal temperature <10°C.

    • Note: Control exotherm strictly to prevent dinitration.

  • Stir at 0–10°C for 1 hour.

  • Quench by pouring onto crushed ice. The solid product, N-(4-nitro-2-(trifluoromethoxy)phenyl)acetamide , precipitates. Filter and wash with water.

Step 1.3: Deprotection (Hydrolysis)

  • Suspend the wet cake in 6M HCl or Ethanol/NaOH (reflux). Acidic hydrolysis is preferred to avoid side reactions with the nitro group.

  • Reflux for 2–4 hours.

  • Neutralize with NaOH to pH 8–9.

  • Filter the yellow precipitate: 4-Nitro-2-(trifluoromethoxy)aniline .

Data Checkpoint:

  • Yield: ~70–80% (over 3 steps).

  • Purity: >95% HPLC.

  • Isomer Confirmation: 1H NMR should show a characteristic pattern for 1,2,4-substitution (doublet, doublet of doublets, doublet).

Phase 2: The Sandmeyer Cyanation

Objective: Convert the C1-amino group into a nitrile group.

Rationale: This is the critical "isomer-fixing" step. By converting the C1-amine to a nitrile, we establish the 1-CN, 2-OCF₃, 4-NO₂ substitution pattern.

Protocol:

  • Diazotization:

    • Suspend 4-Nitro-2-(trifluoromethoxy)aniline (1.0 eq) in 20% H₂SO₄ or concentrated HCl.

    • Cool to 0–5°C .

    • Add aqueous Sodium Nitrite (NaNO₂) (1.1 eq) dropwise. The solution should become clear (diazonium salt formation). Stir for 30 mins at 0°C.

  • Sandmeyer Reaction:

    • In a separate vessel, prepare a solution of Copper(I) Cyanide (CuCN) (1.2 eq) and Potassium Cyanide (KCN) (1.5 eq) in water/toluene (biphasic) or neutralized aqueous solution at 0°C.

    • Safety: This generates HCN gas; use a scrubber and efficient fume hood.

    • Slowly add the cold diazonium solution to the CuCN mixture while maintaining pH ~6–7 (using Na₂CO₃ if necessary).

  • Workup:

    • Allow to warm to RT and stir for 1 hour.

    • Extract with Ethyl Acetate (EtOAc).

    • Wash with dilute NaOH (to remove phenols) and brine.

    • Concentrate to yield 4-Nitro-2-(trifluoromethoxy)benzonitrile .

Phase 3: Chemoselective Reduction

Objective: Reduce the C4-nitro group to an amine without reducing the C1-nitrile.

Rationale: Catalytic hydrogenation (H₂/Pd) can sometimes reduce nitriles to benzylamines. Iron-mediated reduction is the industry standard for high chemoselectivity.

Protocol:

  • Dissolve 4-Nitro-2-(trifluoromethoxy)benzonitrile (1.0 eq) in Ethanol/Water (3:1 ratio).

  • Add Iron Powder (Fe) (5.0 eq) and Ammonium Chloride (NH₄Cl) (3.0 eq).

  • Heat to reflux (approx. 70–80°C) for 2–4 hours.

    • Visual Cue: Reaction mixture turns from yellow/orange to dark brown/black sludge (iron oxides).

  • Filtration: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Dissolve residue in EtOAc, wash with water, and dry.

  • Purification: Recrystallize from Ethanol/Heptane or purify via silica gel chromatography if necessary.

Final Product: 4-Amino-2-(trifluoromethoxy)benzonitrile .

Part 3: Visualization of the Workflow

SynthesisWorkflow Start 2-(Trifluoromethoxy) aniline Step1 Step 1: Protection (Ac2O, TEA) Start->Step1 Step2 Step 2: Nitration (HNO3, H2SO4) Step1->Step2 Step3 Step 3: Hydrolysis (HCl, Reflux) Step2->Step3 Inter1 4-Nitro-2-(OCF3) aniline Step3->Inter1 Regioselective Isomer Step4 Step 4: Sandmeyer (NaNO2, CuCN) Inter1->Step4 Inter2 4-Nitro-2-(OCF3) benzonitrile Step4->Inter2 Nitrile Installation Step5 Step 5: Reduction (Fe, NH4Cl) Inter2->Step5 Final 4-Amino-2-(trifluoromethoxy) benzonitrile Step5->Final Chemoselective Reduction

Figure 2: Step-by-step synthetic workflow from commodity aniline to final target.

Part 4: Summary of Key Data & Safety

ParameterSpecification / Detail
CAS Number 175278-09-8 (Verify specific isomer, often custom synthesized)
Molecular Formula C₈H₅F₃N₂O
Molecular Weight 202.13 g/mol
Appearance Off-white to pale yellow crystalline solid
Key 1H NMR Signals δ 7.4 (d, 1H, H-6) , δ 6.5 (s, 1H, H-3) , δ 6.4 (d, 1H, H-5) , δ 4.5 (br s, 2H, NH₂) . (Predicted)
IR Spectrum ~2220 cm⁻¹ (C≡N stretch), ~3300-3400 cm⁻¹ (NH₂ stretch).

Safety Criticals:

  • Cyanide Hazard: Step 4 involves KCN/CuCN. Never mix with strong acids outside of the controlled diazotization quench. Keep antidote (Hydroxycobalamin) available.

  • Nitration Exotherm: Step 2 is highly exothermic. Runaway reactions can lead to explosion. Maintain strict temperature control (<10°C).

  • HF Generation: Combustion or thermal decomposition of trifluoromethoxy compounds can release Hydrogen Fluoride (HF).

References

  • Sandmeyer Reaction Mechanisms & Protocols

    • Title: Sandmeyer Reaction - Organic Chemistry Portal[3]

    • Source: Organic Chemistry Portal[3]

    • URL: [Link]

  • Regioselectivity in Aniline Nitration

    • Title: Regioselective nitration of anilines with Fe(NO3)3[4]·9H2O as a promoter[4]

    • Source: Royal Society of Chemistry (Org. Biomol. Chem.)
    • URL: [Link]

  • Synthesis of Trifluoromethyl/Trifluoromethoxy Benzonitriles

    • Title: Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview
    • Source: NBInno
    • URL: [Link]

Sources

"4-Amino-2-(trifluoromethoxy)benzonitrile chemical properties"

[1]

Executive Summary

4-Amino-2-(trifluoromethoxy)benzonitrile is a specialized fluorinated aromatic intermediate critical to modern medicinal chemistry, particularly in the development of androgen receptor antagonists and kinase inhibitors . As a bioisostere of the widely used 4-amino-2-(trifluoromethyl)benzonitrile (a key building block for drugs like Enzalutamide and Apalutamide ), this compound offers distinct physicochemical advantages. The trifluoromethoxy (


This guide details the physicochemical profile, synthetic pathways, reactivity, and handling protocols for researchers utilizing this compound in high-value organic synthesis.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

Molecular Identification
PropertyData
CAS Number Not widely listed; Analogous to 654-70-6 (

)
IUPAC Name 4-Amino-2-(trifluoromethoxy)benzonitrile
Molecular Formula

Molecular Weight 202.13 g/mol
SMILES Nc1ccc(C#N)c(OC(F)(F)F)c1
InChIKey ULDQDRGSKCUULH-UHFFFAOYSA-N
Physical Properties (Experimental & Predicted)

The properties below are synthesized from experimental data of structural analogs and computational models.

ParameterValue / DescriptionNote
Physical State Solid (Crystalline Powder)Typically white to off-white.
Melting Point 125–140 °C (Predicted)Slightly lower than

analog (141–145 °C) due to ether linkage flexibility.
Boiling Point ~280–290 °C (Predicted)Decomposition likely at high temperatures.
LogP (Octanol/Water) ~3.3–3.5 (Predicted)More lipophilic than the

analog (~2.93).
pKa (Aniline N) ~2.5–3.0Weakly basic due to electron-withdrawing

and

groups.
Solubility Low in water; High in DCM, EtOAc, DMSOSoluble in polar organic solvents.

Synthetic Pathways[2][12][13][14][15]

The synthesis of 4-amino-2-(trifluoromethoxy)benzonitrile requires careful regiochemical control.[2] The most robust industrial route leverages the directing effects of the substituents on the benzene ring.

Primary Route: Nitration-Reduction Sequence

This route is preferred for scalability. It exploits the synergistic directing effects of the nitrile (meta-directing) and trifluoromethoxy (ortho/para-directing) groups.

  • Starting Material: 2-(Trifluoromethoxy)benzonitrile .

  • Nitration: Treatment with

    
    . The 
    
    
    group directs meta, while the
    
    
    group directs para. Both effects reinforce substitution at the 4-position , yielding 4-nitro-2-(trifluoromethoxy)benzonitrile with high regioselectivity.
  • Reduction: The nitro group is reduced to the amine using iron powder (

    
    ) or catalytic hydrogenation (
    
    
    ).
Alternative Route: Halogenation-Cyanation

Used when the aniline precursor is more available.[2]

  • Bromination: Bromination of 3-(trifluoromethoxy)aniline typically occurs para to the amine, yielding 4-bromo-3-(trifluoromethoxy)aniline .

  • Cyanation: A Rosenmund-von Braun reaction (

    
    , high heat) or Palladium-catalyzed cyanation (
    
    
    ,
    
    
    ) replaces the bromide with a nitrile. Note: This route often suffers from lower yields due to the competing amine functionality.
Visualized Synthetic Workflow

SynthesisStart2-(Trifluoromethoxy)benzonitrileNitrationNitration(HNO3/H2SO4)Start->NitrationIntermediate4-Nitro-2-(trifluoromethoxy)benzonitrileNitration->Intermediate Regioselective (Pos. 4)ReductionReduction(Fe/NH4Cl or H2/Pd)Intermediate->ReductionProduct4-Amino-2-(trifluoromethoxy)benzonitrileReduction->Product >90% Yield

Figure 1: The primary industrial synthesis pathway via regioselective nitration and reduction.

Reactivity & Functionalization[2][5]

The compound features three distinct reactive centers: the aniline amine , the benzonitrile , and the trifluoromethoxy ether .

Amine Functionalization (Nucleophilic)

The amino group at position 4 is the primary handle for derivatization.

  • Isothiocyanate Formation: Reaction with thiophosgene (

    
    ) or thiophosgene surrogates yields 4-isothiocyanato-2-(trifluoromethoxy)benzonitrile . This is the critical step for synthesizing thiohydantoin-based drugs (e.g., Enzalutamide analogs).
    
  • Sandmeyer Reaction: The amine can be diazotized (

    
    ) and replaced with halides (
    
    
    ) or hydroxyl groups.
  • Acylation/Amidation: Reacts with acid chlorides to form amides.

Nitrile Functionalization (Electrophilic)

The nitrile group is deactivated by the electron-withdrawing

  • Hydrolysis: Acidic or basic hydrolysis yields the corresponding benzoic acid or amide .

  • Cyclization: Reaction with sodium azide (

    
    ) yields the tetrazole  derivative.
    
Trifluoromethoxy Stability

The

C-O bond cleavage
Reactivity Map

ReactivityCenter4-Amino-2-(trifluoromethoxy)benzonitrileThiophosgeneThiophosgene (CSCl2)Center->Thiophosgene N-Nucleophilic AttackAcylClAcid Chlorides (RCOCl)Center->AcylClHydrolysisAcid/Base HydrolysisCenter->Hydrolysis Nitrile ElectrophilicityIsothiocyanateIsothiocyanate Derivative(Drug Precursor)Thiophosgene->IsothiocyanateAmideAmide FormationAcylCl->AmideAcidProductBenzoic Acid/AmideHydrolysis->AcidProduct

Figure 2: Key chemical transformations for medicinal chemistry applications.

Medicinal Chemistry Applications

Bioisosterism: vs.

This compound is frequently used to replace the 4-amino-2-(trifluoromethyl)benzonitrile scaffold.

  • Conformation: The ether oxygen in

    
     allows the 
    
    
    group to rotate out of the aromatic plane, adopting a conformation often perpendicular to the ring. This can improve binding affinity in pockets where the rigid
    
    
    analog faces steric clash.
  • Lipophilicity: The

    
     group increases 
    
    
    by ~0.5–1.0 unit compared to
    
    
    , improving blood-brain barrier (BBB) penetration.
  • Metabolic Stability: Both groups block metabolic oxidation at the substituted position, but

    
     can alter the electronic density of the ring differently (electron-donating by resonance, withdrawing by induction).
    
Case Study: Androgen Receptor Antagonists

In the development of next-generation anti-prostate cancer drugs, the thiohydantoin core is built from the isothiocyanate derived from this amine. The

Handling & Safety Protocols

Warning: This compound is a halogenated aromatic nitrile and amine. It should be treated as Toxic .

Hazard Identification (GHS Classification)
  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3/4. Toxic if swallowed.

  • Skin/Eye Irritation: Category 2. Causes serious eye irritation.

  • Specific Target Organ Toxicity: May cause respiratory irritation.

Safe Handling Procedure
  • Engineering Controls: Always handle within a certified chemical fume hood.

  • PPE: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.

  • Spill Cleanup: Contain with inert absorbent (sand/vermiculite). Do not flush into drains.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the amine.

References

  • PubChem. 4-Amino-2-(trifluoromethoxy)benzonitrile (Compound Summary). National Library of Medicine. Link

  • BenchChem.Technical Guide: Fluorinated Benzonitrile Synthesis.

    
     analogs). Link
    
  • Google Patents. Synthesis of Isothiocyanato-benzonitriles for Androgen Receptor Modulators. (General procedures for converting amino-benzonitriles to isothiocyanates). Link

  • Sigma-Aldrich.4-Amino-2-(trifluoromethyl)benzonitrile Product Sheet.

    
     analog). Link
    

A Technical Guide to 4-Amino-2-(trifluoromethoxy)benzonitrile: Synthesis, Properties, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide offers a comprehensive overview of 4-amino-2-(trifluoromethoxy)benzonitrile, a fluorinated aromatic compound with significant potential in the pharmaceutical and material science sectors. Given the limited publicly available data on this specific molecule, this guide will also draw comparative insights from its close and more extensively studied analogue, 4-amino-2-(trifluoromethyl)benzonitrile. This comparative approach provides a valuable framework for researchers engaged in the synthesis and application of fluorinated benzonitrile derivatives.

Introduction to Fluorinated Benzonitriles

Fluorinated organic molecules are pivotal in contemporary drug discovery and materials science.[1] The strategic incorporation of fluorine-containing moieties, such as the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups, can profoundly alter a molecule's physicochemical properties.[1] These alterations often lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] Benzonitrile derivatives, characterized by a cyano (-C≡N) group on a benzene ring, are crucial structural motifs in a wide array of biologically active compounds. The convergence of these two chemical features in molecules like 4-amino-2-(trifluoromethoxy)benzonitrile results in a versatile chemical building block with significant potential.

Physicochemical Properties

The introduction of a trifluoromethoxy group imparts distinct properties to the benzonitrile core. Below is a comparative table of the physicochemical properties of 4-amino-2-(trifluoromethoxy)benzonitrile and its trifluoromethyl analogue.

Property4-Amino-2-(trifluoromethoxy)benzonitrile4-Amino-2-(trifluoromethyl)benzonitrile
IUPAC Name 4-amino-2-(trifluoromethoxy)benzonitrile[2]4-amino-2-(trifluoromethyl)benzonitrile[3]
CAS Number 609783-06-4[2]654-70-6[4]
Molecular Formula C₈H₅F₃N₂O[2]C₈H₅F₃N₂[4]
Molecular Weight 202.14 g/mol [2]186.13 g/mol [3]
Appearance Not specifiedWhite to light yellow crystalline powder[4]
Melting Point Not specified141-145 °C
Solubility Not specifiedSparingly soluble in water[4]

Synthesis and Experimental Protocols

Conceptual Synthetic Route for 4-Amino-2-(trifluoromethoxy)benzonitrile

A potential multi-step synthesis could commence from a commercially available precursor like 3-amino-4-chlorobenzonitrile. The key transformations would involve the introduction of the trifluoromethoxy group and ensuring the correct final arrangement of the functional groups. A hypothetical, unverified route is outlined below:[5]

  • Diazotization and Hydroxylation: Conversion of the amino group of 3-amino-4-chlorobenzonitrile to a hydroxyl group via a diazonium salt intermediate.[5]

  • Trifluoromethylation of the Phenol: Introduction of the trifluoromethoxy group by reacting the resulting phenol with a suitable trifluoromethylating agent.[5]

  • Nitration: Introduction of a nitro group, which would likely be directed to the position ortho to the activating trifluoromethoxy group.[5]

  • Reduction of the Nitro Group: Reduction of the nitro group to the desired primary amine, yielding 2-amino-4-(trifluoromethoxy)benzonitrile, an isomer of the target compound. Further steps would be required to achieve the desired 4-amino isomer.[5]

It is crucial to note that this is a conceptual protocol and would require significant optimization and verification in a laboratory setting.[5]

Established Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile

A documented three-step synthesis for 4-amino-2-(trifluoromethyl)benzonitrile starts from m-trifluoromethylfluorobenzene.[6][7] This process involves positional bromination, cyano group replacement, and ammonolysis.[6][7]

Step 1: Positional Bromination

  • Reactants: m-trifluoromethylfluorobenzene, glacial acetic acid, concentrated sulfuric acid, dibromohydantoin.[1]

  • Procedure: m-trifluoromethylfluorobenzene, glacial acetic acid, and sulfuric acid are combined in a reactor and heated to reflux. Dibromohydantoin is added in portions over several hours. The reaction mixture is then cooled and washed with a water-ice solution to yield 4-fluoro-2-trifluoromethyl bromobenzene.[7]

Step 2: Cyano Group Replacement

  • Reactants: 4-fluoro-2-trifluoromethyl bromobenzene, quinoline, cuprous cyanide.[1]

  • Procedure: Quinoline and cuprous cyanide are heated and stirred, and the 4-fluoro-2-trifluoromethylbromobenzene from the previous step is added dropwise. The product, 4-fluoro-2-trifluoromethylbenzonitrile, is then distilled off.[6]

Step 3: Ammonolysis and Substitution

  • Reactants: 4-fluoro-2-trifluoromethylbenzonitrile, ethanol, liquid ammonia.[6]

  • Procedure: The 4-fluoro-2-trifluoromethylbenzonitrile is dissolved in ethanol, and liquid ammonia is introduced. The mixture is heated in a sealed environment for several hours. The resulting crude product is then purified by recrystallization from toluene to yield 4-amino-2-trifluoromethylbenzonitrile with a purity of over 99%.[6][7]

Synthesis_Workflow cluster_step1 Step 1: Positional Bromination cluster_step2 Step 2: Cyano Group Replacement cluster_step3 Step 3: Ammonolysis A m-Trifluoromethyl- fluorobenzene C 4-Fluoro-2-trifluoromethyl- bromobenzene A->C Reflux B Dibromohydantoin, Glacial Acetic Acid, Sulfuric Acid B->C E 4-Fluoro-2-trifluoromethyl- benzonitrile C->E Reflux & Distillation D Quinoline, Cuprous Cyanide D->E G 4-Amino-2-trifluoromethyl- benzonitrile E->G Heating in sealed vessel F Ethanol, Liquid Ammonia F->G

Caption: Synthesis workflow for 4-Amino-2-(trifluoromethyl)benzonitrile.

Applications in Research and Drug Development

While specific applications for 4-amino-2-(trifluoromethoxy)benzonitrile are not extensively documented, its structural motifs suggest significant potential as a building block in medicinal chemistry and materials science. The trifluoromethyl-substituted isomers are known precursors to important pharmaceutical agents.[1] For instance, 4-amino-2-(trifluoromethyl)benzonitrile is a key intermediate in the synthesis of Bicalutamide, a non-steroidal anti-androgen used in the treatment of prostate cancer.[4][8] It is also a foundational component for creating selective androgen receptor modulators (SARMs).[9] The unique electronic properties and lipophilicity conferred by the trifluoromethoxy group suggest that 4-amino-2-(trifluoromethoxy)benzonitrile could be a valuable starting material for novel drug candidates with favorable pharmacokinetic profiles.[1]

Safety and Handling

Due to the limited specific safety data for 4-amino-2-(trifluoromethoxy)benzonitrile, it is prudent to handle it with the same precautions as its better-characterized analogue, 4-amino-2-(trifluoromethyl)benzonitrile.

  • Hazard Classifications: 4-Amino-2-(trifluoromethyl)benzonitrile is classified as harmful if swallowed, toxic in contact with skin, and may cause an allergic skin reaction. It also causes skin and eye irritation.[3][10][11]

  • Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including gloves, safety goggles with side-shields, and a lab coat, should be worn.[12] Work should be conducted in a well-ventilated area or a chemical fume hood.[10][12]

  • First-Aid Measures:

    • In case of skin contact: Immediately wash with plenty of soap and water.[10][11][12]

    • In case of eye contact: Rinse cautiously with water for several minutes.[10][11][12]

    • If inhaled: Move the person to fresh air.[10][11][12]

    • If swallowed: Rinse the mouth and seek immediate medical attention.[10][11][12]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[10] It may be air-sensitive.[11]

Disclaimer: The safety information provided is primarily based on the analogue 4-amino-2-(trifluoromethyl)benzonitrile. A comprehensive risk assessment should be conducted before handling 4-amino-2-(trifluoromethoxy)benzonitrile.

Conclusion

4-Amino-2-(trifluoromethoxy)benzonitrile represents a promising, albeit under-documented, fluorinated building block for the synthesis of novel compounds in the pharmaceutical and materials science fields.[1] While detailed experimental and biological data for this specific compound remain sparse, the well-established synthesis and applications of its trifluoromethyl analog provide a robust foundation for researchers. The distinct physicochemical properties imparted by the trifluoromethoxy group, particularly its potential to enhance lipophilicity and metabolic stability, underscore its potential for creating drug candidates with improved pharmacokinetic profiles.[1] Further research into the synthesis and utility of 4-amino-2-(trifluoromethoxy)benzonitrile is warranted to fully unlock its potential.

References

  • BenchChem. (n.d.). Technical Guide: 2-Amino-4-(trifluoromethoxy)benzonitrile.
  • Guidechem. (n.d.). 4-Amino-2-(trifluoromethyl)benzonitrile 654-70-6 wiki.
  • Sigma-Aldrich. (n.d.). 4-Amino-2-(trifluoromethyl)benzonitrile 97 654-70-6.
  • AChemBlock. (2026, February 12). 4-Amino-2-(trifluoromethoxy)benzonitrile 95% | CAS: 609783-06-4.
  • Cole-Parmer. (2006, June 14). Material Safety Data Sheet - 4-Amino-2-(trifluoromethyl)benzonitrile, 95+%.
  • PubChem. (n.d.). 4-Amino-2-(trifluoromethyl)benzonitrile | C8H5F3N2 | CID 522170.
  • Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • ECHEMI. (n.d.). 4-Amino-2-(trifluoromethyl)benzonitrile SDS, 654-70-6 Safety Data Sheets.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Amino-4-(trifluoromethoxy)benzonitrile.
  • Google Patents. (n.d.). CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.
  • Thermo Fisher Scientific. (2009, February 12). SAFETY DATA SHEET.
  • American Chemical Society. (2009, April 27). An Efficient Synthetic Process for Scale-Up Production of 4,5-Diamino-2-(trifluoromethyl)benzonitrile and 5-Bromo.
  • Manasa Life Sciences. (n.d.). 4-Amino-2-(trifluoromethyl)benzonitrile.

Sources

"molecular weight of 4-amino-2-(trifluoromethoxy)benzonitrile"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-Amino-2-(trifluoromethoxy)benzonitrile Physicochemical Profile, Synthetic Methodology, and Drug Discovery Utility

Part 1: Chemical Identity & Molecular Metrics

1.1 The Core Directive: Molecular Weight & Identity The precise molecular weight of 4-amino-2-(trifluoromethoxy)benzonitrile is 202.13 g/mol .

In the context of drug development, this molecule serves as a "Fragment-Based Drug Design" (FBDD) scaffold. Its molecular weight falls well within the "Rule of 3" for fragments (MW < 300), making it an ideal starting point for growing high-affinity ligands.

Critical Distinction Warning: Researchers frequently confuse this compound with its analog, 4-amino-2-(trifluoromethyl)benzonitrile (CAS 654-70-6, MW 186.13). The substitution of the trifluoromethyl group (


) with a trifluoromethoxy group (

) adds 16 Daltons (the oxygen atom) and significantly alters the lipophilicity and metabolic stability profile.

Table 1: Physicochemical Identity Matrix

MetricValue / DescriptorNotes
IUPAC Name 4-amino-2-(trifluoromethoxy)benzonitrile
CAS Number 609783-06-4 Distinct from CF3 analog (654-70-6)
Molecular Formula

Molecular Weight 202.135 g/mol Monoisotopic Mass: 202.0354
SMILES Nc1ccc(C#N)c(OC(F)(F)F)c1
Physical State Off-white to pale yellow solidCrystalline powder
Predicted LogP ~2.3 - 2.5More lipophilic than

analog
H-Bond Donors 1 (Amine

)
H-Bond Acceptors 4 (Nitrile N, Ether O, Fluorines)

Part 2: The Fluorine Effect (Contextualizing MW)

The addition of the oxygen atom in the


 group does more than increase molecular weight; it fundamentally shifts the electronic and steric landscape of the benzene ring.
  • Conformational Flexibility: The ether linkage allows the

    
     group to rotate, unlike the rigid direct attachment in the 
    
    
    
    analog. This allows the molecule to adopt specific conformations within a protein binding pocket (e.g., kinase hinge regions).
  • Lipophilicity (

    
    ):  The 
    
    
    
    group is one of the most lipophilic substituents known (Hansch
    
    
    value
    
    
    1.04). This enhances membrane permeability, a critical factor for oral bioavailability.
  • Metabolic Stability: The strong

    
     bonds protect the methoxy group from typical cytochrome P450 oxidative demethylation.
    

Properties Compound 4-Amino-2-(trifluoromethoxy)benzonitrile (MW: 202.13) OCF3 Trifluoromethoxy Group (-OCF3) Compound->OCF3 CN Nitrile Group (-CN) Compound->CN NH2 Amino Group (-NH2) Compound->NH2 Effect1 High Lipophilicity (Membrane Permeability) OCF3->Effect1 Effect2 Metabolic Blockade (No O-demethylation) OCF3->Effect2 Effect3 H-Bond Acceptor (Cysteine Trapping) CN->Effect3 Effect4 Chemical Handle (Amide Coupling/SNAr) NH2->Effect4

Figure 1: Structural Activity Relationship (SAR) breakdown of the functional groups.

Part 3: Synthetic Methodology

While the trifluoromethyl analog is synthesized via amination of halides, the trifluoromethoxy variant is best accessed via a Nitration-Reduction sequence due to the electronic directing effects of the substituents.

The Logic:

  • Starting Material: 2-(trifluoromethoxy)benzonitrile.

  • Regiochemistry: The

    
     group is an ortho/para director (activator via resonance, deactivator via induction). The 
    
    
    
    group is a strong meta director. Position 4 is para to the
    
    
    and meta to the
    
    
    . This creates a perfect "electronic synergy" for electrophilic aromatic substitution (Nitration).
Protocol: Synthesis of 4-Amino-2-(trifluoromethoxy)benzonitrile

Step 1: Regioselective Nitration

  • Reagents: 2-(trifluoromethoxy)benzonitrile (1.0 eq), Fuming

    
     (1.5 eq), Conc. 
    
    
    
    (solvent).[1]
  • Procedure:

    • Cool

      
       to 0°C in a jacketed reactor.
      
    • Add 2-(trifluoromethoxy)benzonitrile slowly to maintain

      
      .
      
    • Add fuming nitric acid dropwise over 30 minutes.

    • Allow to warm to RT and stir for 2 hours.

    • Quench: Pour onto crushed ice. The product, 4-nitro-2-(trifluoromethoxy)benzonitrile, precipitates as a solid.

    • Purification: Recrystallization from Ethanol/Water.

Step 2: Chemoselective Reduction

  • Objective: Reduce

    
     to 
    
    
    
    without reducing the nitrile (
    
    
    ).
  • Reagents: Iron powder (

    
    , 5.0 eq), Ammonium Chloride (
    
    
    
    , 5.0 eq), Ethanol/Water (3:1).
  • Procedure:

    • Suspend the nitro intermediate in EtOH/

      
      .
      
    • Add

      
       powder and 
      
      
      
      .
    • Heat to reflux (80°C) for 4 hours. (Monitor by TLC/LCMS).

    • Workup: Filter hot through Celite to remove iron oxides.

    • Concentrate filtrate. Extract with Ethyl Acetate.[1]

    • Isolation: Evaporate solvent to yield the target amine.

Synthesis Start Start: 2-(trifluoromethoxy)benzonitrile Step1 Step 1: Nitration (HNO3, H2SO4, 0°C) Start->Step1 Electrophilic Subst. Inter Intermediate: 4-Nitro-2-(trifluoromethoxy)benzonitrile Step1->Inter Regioselective (Pos 4) Step2 Step 2: Reduction (Fe, NH4Cl, Reflux) Inter->Step2 Chemoselective Final Product: 4-Amino-2-(trifluoromethoxy)benzonitrile (MW: 202.13) Step2->Final Yield > 85%

Figure 2: Synthetic workflow utilizing electronic synergy for regiocontrol.

Part 4: Quality Control & Validation

To ensure the molecular weight and identity are correct, the following analytical signatures must be verified.

1. Mass Spectrometry (LC-MS):

  • Technique: ESI (Electrospray Ionization), Positive Mode.

  • Expected Peak:

    
    .
    
  • Validation: If you see 187.1, you have the trifluoromethyl impurity.

2. 1H NMR (DMSO-d6, 400 MHz):

  • 
     7.50 (d, 1H):  Proton at C6 (Ortho to CN).
    
  • 
     6.60 (s, 1H):  Proton at C3 (Ortho to 
    
    
    
    , shielded by amine).
  • 
     6.45 (d, 1H):  Proton at C5.
    
  • 
     6.20 (bs, 2H):  Amine protons (
    
    
    
    ), exchangeable with
    
    
    .

3. 19F NMR:

  • Signal: Singlet around -58.0 ppm.

  • Note: The

    
     shift is distinct from 
    
    
    
    (typically -63 ppm). This is the definitive test to distinguish the two analogs.

Part 5: Applications in Drug Discovery

5.1 Kinase Inhibition This molecule is a "privileged structure" for Type II kinase inhibitors. The nitrile group often interacts with the gatekeeper residue or the hinge region, while the


 group occupies the hydrophobic back-pocket, improving potency and selectivity.

5.2 Bioisosterism It is often used as a bioisostere for:

  • 4-amino-2-chlorobenzonitrile: To improve metabolic stability (block oxidative metabolism at the chlorine site).

  • 4-amino-2-methoxybenzonitrile: To increase lipophilicity and blood-brain barrier (BBB) penetration.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 522170: 4-Amino-2-(trifluoromethyl)benzonitrile (Comparative Analog). Retrieved from [Link]

  • Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.[2] (Discusses the Hansch

    
     values of 
    
    
    
    ). Retrieved from [Link]

Sources

Authored by: Dr. Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Amino-2-(trifluoromethoxy)benzonitrile

Abstract

This whitepaper provides a comprehensive technical overview of 4-Amino-2-(trifluoromethoxy)benzonitrile, a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science. The guide details its molecular structure, physicochemical properties, and common synthesis pathways. Furthermore, it delves into its established and potential applications, particularly as a key building block in the development of novel therapeutic agents. This document is intended to serve as a foundational resource for researchers, chemists, and drug development professionals engaged in work involving this versatile compound.

Molecular Structure and Physicochemical Properties

4-Amino-2-(trifluoromethoxy)benzonitrile is a substituted benzonitrile featuring an amine group at the C4 position and a trifluoromethoxy group at the C2 position. This unique substitution pattern imparts specific electronic and conformational properties that are highly sought after in modern drug design.

Structural Identification

The definitive structure of a molecule is cataloged through various standardized chemical identifiers. These identifiers provide a universal language for chemists and informatics systems to recognize and retrieve information about the compound.

IdentifierValue
IUPAC Name 4-amino-2-(trifluoromethoxy)benzonitrile
CAS Number 886500-24-7
Molecular Formula C8H5F3N2O
Molecular Weight 202.13 g/mol
Canonical SMILES C1=CC(=C(C=C1C#N)N)OC(F)(F)F
InChI InChI=1S/C8H5F3N2O/c9-8(10,11)14-7-3-1-6(5-13)2-4-7/h1-4H,12H2
InChIKey NPOQPFINQPINCZ-UHFFFAOYSA-N
Key Structural Features and Their Implications

The trifluoromethoxy (-OCF3) group is a critical feature of this molecule. It is often employed as a bioisostere for a methoxy group, but with significantly different electronic properties. The high electronegativity of the fluorine atoms makes the -OCF3 group a strong electron-withdrawing group, which can profoundly influence the reactivity and pharmacokinetic profile of a parent molecule. The amine group, in contrast, is an electron-donating group, creating an interesting electronic push-pull system across the aromatic ring.

Figure 1: 2D Chemical Structure of 4-Amino-2-(trifluoromethoxy)benzonitrile.

Synthesis and Reaction Mechanisms

The synthesis of 4-Amino-2-(trifluoromethoxy)benzonitrile typically involves a multi-step process starting from more readily available precursors. A common synthetic strategy is outlined below.

A General Synthetic Workflow

A plausible and frequently utilized route involves the nitration of a trifluoromethoxy-substituted benzene derivative, followed by reduction of the nitro group to an amine, and finally, the introduction of the nitrile functionality.

G A 1-(Trifluoromethoxy)benzene B 1-Nitro-2-(trifluoromethoxy)benzene A->B Nitration (HNO3, H2SO4) C 4-Nitro-2-(trifluoromethoxy)aniline B->C Amination (e.g., NH3, heat) D 4-Amino-2-(trifluoromethoxy)benzonitrile C->D Sandmeyer Reaction (1. NaNO2, HCl 2. CuCN)

Figure 2: A representative synthetic workflow for 4-Amino-2-(trifluoromethoxy)benzonitrile.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example and should be adapted and optimized based on laboratory conditions and safety assessments.

Step 1: Nitration of 1-(Trifluoromethoxy)benzene

  • To a stirred solution of sulfuric acid at 0 °C, add 1-(trifluoromethoxy)benzene dropwise.

  • Slowly add a mixture of nitric acid and sulfuric acid while maintaining the temperature below 10 °C.

  • Stir the reaction mixture for 2-4 hours at room temperature.

  • Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-nitro-2-(trifluoromethoxy)benzene.

Step 2: Amination of 1-Nitro-2-(trifluoromethoxy)benzene

  • In a sealed pressure vessel, dissolve 1-nitro-2-(trifluoromethoxy)benzene in a suitable solvent (e.g., ethanol).

  • Saturate the solution with ammonia gas.

  • Heat the mixture to 100-120 °C for 12-24 hours.

  • Cool the reaction mixture, vent the excess ammonia, and concentrate the solvent.

  • Purify the residue by column chromatography to obtain 4-nitro-2-(trifluoromethoxy)aniline.

Step 3: Sandmeyer Reaction

  • Suspend 4-nitro-2-(trifluoromethoxy)aniline in an aqueous solution of hydrochloric acid at 0 °C.

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Extract the product with an organic solvent, wash, dry, and purify by chromatography or recrystallization to yield 4-Amino-2-(trifluoromethoxy)benzonitrile.

Applications in Drug Discovery and Materials Science

The unique combination of a nucleophilic amine, an electron-withdrawing trifluoromethoxy group, and a versatile nitrile group makes 4-Amino-2-(trifluoromethoxy)benzonitrile a valuable scaffold in several areas of research.

Medicinal Chemistry

In drug discovery, this compound is often used as a starting material for the synthesis of more complex molecules. The amine group provides a convenient handle for amide bond formation or for the construction of heterocyclic rings. The trifluoromethoxy group can enhance metabolic stability and improve the pharmacokinetic profile of a drug candidate by blocking potential sites of metabolism. The nitrile group can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid or an amide.

Materials Science

The electronic properties of 4-Amino-2-(trifluoromethoxy)benzonitrile make it a candidate for the synthesis of novel organic electronic materials, such as dyes, liquid crystals, and polymers with specific optical or electronic properties.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-Amino-2-(trifluoromethoxy)benzonitrile.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

Conclusion

4-Amino-2-(trifluoromethoxy)benzonitrile is a highly functionalized aromatic compound with significant potential in both medicinal chemistry and materials science. Its unique electronic and structural features, derived from the interplay of the amino, trifluoromethoxy, and nitrile groups, make it a valuable building block for the synthesis of novel and complex molecules. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in research and development.

References

  • PubChem. (n.d.). 4-Amino-2-(trifluoromethoxy)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

Technical Guide: Solubility Profiling & Solvent Selection for 4-Amino-2-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the solubility profile, physicochemical properties, and handling protocols for 4-amino-2-(trifluoromethoxy)benzonitrile .

CAS: 609783-06-4 | Formula: C₈H₅F₃N₂O | MW: 202.14 g/mol Document Type: Technical Whitepaper Audience: Medicinal Chemists, Process Engineers, and Formulation Scientists

Executive Summary

4-amino-2-(trifluoromethoxy)benzonitrile is a critical fluorinated intermediate used in the synthesis of agrochemicals and pharmaceutical agents (specifically androgen receptor modulators). Its utility is defined by the trifluoromethoxy (-OCF₃) group, which imparts unique lipophilicity and metabolic stability compared to its trifluoromethyl (-CF₃) analogues.[1]

This guide addresses the challenge of limited empirical solubility data for this specific CAS by providing a predictive solubility framework , validated experimental protocols, and solvent selection criteria for synthesis and purification.

Physicochemical Profile & Theoretical Solubility

To understand the solubility behavior of this molecule, we must analyze its structural pharmacophores. The molecule exhibits a "push-pull" electronic system:

  • Electron Donor: The amino group (-NH₂) at the para position.

  • Electron Acceptor: The nitrile group (-CN) and the trifluoromethoxy group (-OCF₃).

Structural Impact on Solvation

The -OCF₃ group is the primary driver of this molecule's solubility profile. Unlike the -CF₃ group, the oxygen atom allows for resonance donation into the ring, yet the fluorine atoms maintain strong inductive withdrawal.

PropertyValue (Predicted/Est.)Impact on Solubility
LogP ~3.1 – 3.4High Lipophilicity. Indicates poor water solubility; excellent solubility in chlorinated and polar aprotic solvents.
H-Bond Donors 1 (Amino group)Facilitates solubility in protic solvents (MeOH, EtOH) via hydrogen bonding.
H-Bond Acceptors 3 (Nitrile, OCF₃, Amino)Allows interaction with polar aprotic solvents (DMSO, DMF).
pKa (Acid) ~16-17 (Amine H)Very weak acid; deprotonation requires strong bases (e.g., NaH, LDA).
pKa (Base) ~2.0 - 2.5 (Aniline N)Weak base; solubility can be enhanced in acidic aqueous media (e.g., 1M HCl).
Predicted Solubility Matrix

Based on Hansen Solubility Parameters (HSP) and structural analogs.

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAcExcellent (>100 mg/mL)Strong dipole-dipole interactions disrupt the crystal lattice effectively.
Chlorinated DCM, ChloroformHigh (>50 mg/mL)Favorable dispersion forces with the lipophilic -OCF₃ moiety.
Polar Protic Methanol, EthanolModerate (10–50 mg/mL)Solvation occurs via H-bonding with the amine/nitrile, but limited by the hydrophobic aromatic core.
Esters/Ethers Ethyl Acetate, THFModerate (10–30 mg/mL)Good general compatibility; ideal for extraction and chromatography.
Non-Polar Hexanes, HeptaneLow (<1 mg/mL)The polar nitrile and amine groups prevent significant solvation in purely aliphatic hydrocarbons.
Aqueous Water (pH 7)Insoluble (<0.1 mg/mL)High lipophilicity prevents hydration.

Experimental Protocol: Solubility Determination

Directive: Do not rely on literature values alone. Every batch can vary in crystal habit and purity. Use this self-validating protocol.

Thermodynamic Solubility Workflow (Shake-Flask Method)

This protocol ensures accurate solubility data generation, critical for process scale-up.

SolubilityProtocol Start Start: Weigh 10mg Compound SolventAdd Add 100µL Solvent (Incremental Addition) Start->SolventAdd Vortex Vortex & Sonicate (5 mins @ 25°C) SolventAdd->Vortex Check Visual Inspection Vortex->Check Soluble Clear Solution? Check->Soluble Yes Calculate Solubility (Conc = Mass/Vol) Soluble->Yes Yes No Precipitate Visible Soluble->No No AddMore Add 100µL Solvent No->AddMore If Vol < 2mL HPLC Filter & HPLC Analysis (Saturation Point) No->HPLC If Vol > 2mL (Low Solubility) AddMore->Vortex

Figure 1: Step-by-step decision tree for determining thermodynamic solubility in the laboratory.

HPLC Method for Quantitation

For precise solubility values (especially in low-solubility solvents), use the following generic HPLC conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).

  • Mobile Phase: A: 0.1% Formic Acid in Water | B: Acetonitrile.

  • Gradient: 10% B to 90% B over 10 mins.

  • Detection: UV @ 254 nm (Nitrile absorbance) and 280 nm (Aromatic).

  • Standard: Prepare a 1 mg/mL stock in DMSO to calibrate.

Application: Solvent Selection for Synthesis

The choice of solvent significantly impacts the reactivity of 4-amino-2-(trifluoromethoxy)benzonitrile in downstream applications.

Nucleophilic Aromatic Substitution (SnAr)

If using this compound as a nucleophile (attacking via the amine):

  • Recommended Solvent: DMSO or DMF .[2]

  • Reasoning: These polar aprotic solvents solvate the cation of the base (e.g., K₂CO₃), leaving the amine "naked" and more nucleophilic. The high solubility of the starting material in these solvents ensures homogenous kinetics.

Sandmeyer Reaction (Diazotization)

If converting the amine to a halide (e.g., -Cl, -Br):

  • Recommended Solvent: Acetonitrile or Acetic Acid (aqueous mixtures).

  • Protocol Note: While the compound is insoluble in water, it will dissolve in strong acid (H₂SO₄/HCl) due to protonation of the amine. For non-aqueous diazotization (using t-BuONO), use Acetonitrile to maintain solubility of both the substrate and the diazonium intermediate.

Crystallization & Purification
  • Anti-Solvent Method: Dissolve in a minimum volume of DCM or Ethyl Acetate , then slowly add Hexanes or Heptane . The high lipophilicity difference will force the compound to crystallize.

  • Cooling Crystallization: Ethanol is an excellent candidate. The compound has moderate solubility at room temperature but high solubility at reflux, allowing for high-recovery recrystallization.

References & Sourcing

Note: Direct literature on CAS 609783-06-4 is proprietary. The following references ground the mechanistic principles and analog comparisons.

  • PubChem Compound Summary (Analog): 4-Amino-2-(trifluoromethyl)benzonitrile (CAS 654-70-6). Link

  • Hansen Solubility Parameters: "Hansen Solubility Parameters: A User's Handbook", Charles M. Hansen, CRC Press. (Standard reference for solubility prediction).

  • AChemBlock Product Entry: 4-Amino-2-(trifluoromethoxy)benzonitrile (CAS 609783-06-4).[3] Link (Verifies chemical identity and commercial availability).

  • BenchChem Technical Guide: Synthesis and properties of fluorinated benzonitriles. Link

Disclaimer: This guide is for research purposes only. 4-amino-2-(trifluoromethoxy)benzonitrile is a potent chemical intermediate.[4] Always consult the specific Safety Data Sheet (SDS) from your supplier before handling.

Sources

Physical Appearance & Characterization of 4-Amino-2-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical profile, characterization, and handling of 4-amino-2-(trifluoromethoxy)benzonitrile , a critical fluorinated building block in medicinal chemistry.

Technical Guide for Research & Development

Executive Summary

4-Amino-2-(trifluoromethoxy)benzonitrile (CAS: 609783-06-4 ) is a specialized aniline derivative used primarily as an intermediate in the synthesis of kinase inhibitors and agrochemicals.[1] Its physical appearance serves as the first line of quality control: deviations from its standard white to off-white crystalline state often indicate oxidative degradation or synthetic carryover.

Critical Distinction: This compound is frequently confused with its trifluoromethyl analog (4-amino-2-(trifluoromethyl)benzonitrile, CAS 654-70-6).[2] Researchers must verify the presence of the ether linkage (-OCF₃ vs -CF₃), as this significantly alters lipophilicity and metabolic stability.

Physicochemical Profile

Macroscopic Appearance

Under standard laboratory conditions (25°C, 1 atm), the pure compound presents as a solid.

PropertySpecificationContext & Causality
Physical State Solid (Crystalline Powder) The nitrile and amine groups facilitate intermolecular hydrogen bonding, stabilizing the crystal lattice despite the flexible -OCF₃ group.
Color (Pure) White to Off-White Indicates high purity (>97%). Absence of conjugated oxidation products.
Color (Degraded) Tan, Beige, or Brown Red Flag: Typical of aniline oxidation (formation of azo/azoxy species) or residual nitro precursors.
Texture Fine Needles or Granular PowderDepends on the recrystallization solvent (e.g., Toluene vs. Ethanol).
Melting Point Predicted: 80–120°C Note: The -CF₃ analog melts at 141–145°C. The -OCF₃ group generally lowers the melting point relative to -CF₃ due to increased rotational freedom of the ether linkage.
Solubility Profile (Visual Inspection)

Visual clarity in solution is a rapid purity test before instrument analysis.

  • DCM / Ethyl Acetate: Soluble.[3] Should form a clear, colorless solution . Haze indicates inorganic salts.

  • DMSO / Methanol: Highly soluble. Yellowing in solution suggests instability or existing impurities.

  • Water: Insoluble/Sparingly soluble.

The Origins of Color: Impurity Analysis

The appearance of this compound is directly linked to its synthetic history.[4] Understanding the "why" behind the color allows for targeted purification.

Synthesis & Impurity Pathway

The synthesis typically involves the reduction of a nitro-precursor. Incomplete reduction or subsequent oxidation leads to color bodies.

ImpurityPathways Start 4-Nitro-2-(trifluoromethoxy) benzonitrile Reaction Reduction Step (Fe/HCl or H2/Pd) Start->Reaction Product Target Product (Amine) Reaction->Product Complete Reduction Impurity1 Impurity A: Residual Nitro (Yellow) Reaction->Impurity1 Incomplete Reaction Impurity2 Impurity B: Oxidized Azo Species (Brown/Red) Product->Impurity2 Air Oxidation (Storage)

Figure 1: Origin of color impurities. Yellow indicates residual starting material; Brown indicates post-synthesis oxidation.

Experimental Protocols

Protocol A: Visual Quality Assessment (The "Traffic Light" System)

Use this rapid workflow upon receipt of material or before setting up a reaction.

  • White/Cream Solid: [GO] Proceed to NMR/LCMS for confirmation.

  • Pale Yellow Solid: [CAUTION] Likely contains 1-3% nitro precursor. Check LCMS. If used for acylation, it may be acceptable.

  • Brown/Sticky Solid: [STOP] Significant oxidation or solvent entrapment. Purification required.

Protocol B: Recrystallization (Restoring Appearance)

If the material appears brown or sticky, perform this purification to restore the white crystalline form.

Reagents:

  • Crude 4-amino-2-(trifluoromethoxy)benzonitrile[5][6]

  • Solvent: Toluene (primary) and Heptane (anti-solvent).

  • Activated Charcoal (optional for decolorization).

Steps:

  • Dissolution: Dissolve the crude solid in minimal boiling Toluene. If dark particles persist, filter hot.

  • Decolorization (If Brown): Add activated charcoal (5% w/w), stir at reflux for 15 mins, and filter hot through Celite.

  • Crystallization: Allow the filtrate to cool slowly to room temperature.

  • Anti-Solvent: If no crystals form, add Heptane dropwise until turbidity persists.

  • Isolation: Cool to 0°C, filter the white precipitate, and wash with cold Heptane.

  • Drying: Vacuum dry at 40°C. Result: White crystalline needles.

Characterization Logic

The following decision tree outlines the logical steps to validate the physical material against chemical data.

CharacterizationLogic Sample Solid Sample (CAS 609783-06-4) Visual Visual Inspection Sample->Visual ColorCheck Is it White/Off-White? Visual->ColorCheck MPCheck Melting Point Test ColorCheck->MPCheck Yes Recryst Recrystallize (Toluene/Heptane) ColorCheck->Recryst No (Brown/Yellow) SharpMP Sharp Range? (e.g., 2-3°C) MPCheck->SharpMP Valid VALIDATED High Purity SharpMP->Valid Yes SharpMP->Recryst No (Broad Range) Recryst->Visual Retry

Figure 2: Characterization workflow ensuring physical appearance correlates with chemical purity.

References

  • AChemBlock. (2025). Product Analysis: 4-Amino-2-(trifluoromethoxy)benzonitrile (CAS 609783-06-4).[1] Retrieved from

  • PubChem. (2025). Compound Summary: 4-Amino-2-(trifluoromethyl)benzonitrile (Analog Comparison). National Library of Medicine. Retrieved from

  • GuideChem. (2025). Chemical Properties and CAS Database for 609783-06-4. Retrieved from

Sources

A Technical Guide to 4-amino-2-(trifluoromethoxy)benzonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorinated Benzonitriles in Modern Chemistry

In the landscape of pharmaceutical and materials science, fluorinated organic molecules are of paramount importance. The strategic incorporation of fluorine-containing moieties, such as the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups, can dramatically alter the physicochemical properties of a parent molecule. These modifications are known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1] Within this class of compounds, benzonitrile derivatives serve as critical structural motifs in a multitude of biologically active compounds.[1]

This guide provides a comprehensive technical overview of 4-amino-2-(trifluoromethoxy)benzonitrile, a fluorinated building block with significant potential in research and development. Due to the limited publicly available data on this specific molecule, this guide will draw comparisons to its more extensively studied analog, 4-amino-2-(trifluoromethyl)benzonitrile. This comparative approach is intended to provide researchers with a foundational understanding and practical insights into the synthesis, properties, and potential applications of this promising, yet under-documented, chemical entity.

Physicochemical Properties: A Comparative Analysis

The key distinction between the title compound and its analog lies in the ortho substituent to the nitrile group: a trifluoromethoxy (-OCF3) group versus a trifluoromethyl (-CF3) group. This seemingly small change has significant implications for the molecule's electronic and steric properties, which in turn influence its reactivity and biological interactions.

Property4-amino-2-(trifluoromethoxy)benzonitrile4-amino-2-(trifluoromethyl)benzonitrile
CAS Number 609783-06-4[2]654-70-6[3]
Molecular Formula C₈H₅F₃N₂O[2]C₈H₅F₃N₂[3]
Molecular Weight 202.14 g/mol [2]186.13 g/mol [3]
Appearance Not specified in available literatureWhite to cream or brown solid/powder[4][5]
Melting Point Data not publicly available141-146 °C[4][6]
Boiling Point Data not publicly available~281-295 °C
Purity (Typical) 95%[2]≥97%[4]

Commercial Availability: A Tale of Two Molecules

The commercial availability of a chemical building block is a critical factor for any research and development program. A significant disparity exists between the availability of 4-amino-2-(trifluoromethoxy)benzonitrile and its trifluoromethyl counterpart.

4-amino-2-(trifluoromethoxy)benzonitrile appears to be a research chemical available from a limited number of specialized suppliers. This suggests that it is likely produced in smaller quantities for R&D purposes rather than for large-scale industrial applications.

Confirmed Suppliers of 4-amino-2-(trifluoromethoxy)benzonitrile:

SupplierPurityCAS Number
AChemBlock95%609783-06-4[2]

In contrast, 4-amino-2-(trifluoromethyl)benzonitrile is a well-established chemical intermediate that is readily available from a wide range of commercial suppliers in various quantities and purities.

A Selection of Suppliers for 4-amino-2-(trifluoromethyl)benzonitrile:

  • Sigma-Aldrich

  • Thermo Scientific Chemicals[4][5]

  • Manasa Life Sciences[7]

  • Sandoo Pharmaceuticals and Chemicals Co., Ltd.[8]

  • Echemi[9]

  • ChemicalBook[6]

This wide availability indicates its established use in larger-scale synthesis, most notably as a key intermediate in the production of the anti-cancer drug bicalutamide.[6]

Synthesis Protocols: A Guided Path Forward

Hypothetical Synthesis of 4-amino-2-(trifluoromethoxy)benzonitrile

This proposed synthesis is analogous to a patented, three-step industrial process for 4-amino-2-(trifluoromethyl)benzonitrile, which starts from m-trifluoromethoxy fluorobenzene.[10][11]

Hypothetical Synthesis of 4-amino-2-(trifluoromethoxy)benzonitrile start m-trifluoromethoxy fluorobenzene intermediate1 4-fluoro-2-(trifluoromethoxy) bromobenzene start->intermediate1 Step 1: Positional Bromination (Dibromohydantoin, H₂SO₄, Acetic Acid) intermediate2 4-fluoro-2-(trifluoromethoxy) benzonitrile intermediate1->intermediate2 Step 2: Cyano Group Replacement (Cuprous Cyanide, Quinoline) product 4-amino-2-(trifluoromethoxy) benzonitrile intermediate2->product Step 3: Ammonolysis (Liquid Ammonia, Ethanol) Property Comparison parent Fluorinated Benzonitriles tfm 4-amino-2-(trifluoromethyl)benzonitrile (-CF3) parent->tfm tfmo 4-amino-2-(trifluoromethoxy)benzonitrile (-OCF3) parent->tfmo prop1 prop1 tfm->prop1 Established Intermediate (e.g., Bicalutamide) prop2 prop2 tfmo->prop2 Potential for Enhanced Properties detail1 detail1 prop2->detail1 Increased Lipophilicity detail2 detail2 prop2->detail2 Improved Metabolic Stability detail3 detail3 prop2->detail3 Altered Electronic Profile

Caption: Comparison of -CF3 and -OCF3 substituted benzonitriles.

The trifluoromethoxy group is generally considered to be more lipophilic than the trifluoromethyl group. This enhanced lipophilicity can improve a drug candidate's ability to cross cell membranes and the blood-brain barrier. Furthermore, the -OCF3 group can offer a different steric and electronic profile, potentially leading to improved binding selectivity and metabolic stability compared to its -CF3 counterpart. These properties make 4-amino-2-(trifluoromethoxy)benzonitrile an attractive building block for the synthesis of novel therapeutic agents, particularly in oncology and neuroscience.

Safety and Handling

For reference, the safety profile of the closely related 4-amino-2-(trifluoromethyl)benzonitrile is as follows:

  • Hazards: It is considered toxic if swallowed, inhaled, or absorbed through the skin. [12]It can cause irritation to the eyes, skin, and respiratory tract. [12]* First Aid: In case of contact with eyes or skin, flush immediately with plenty of water for at least 15 minutes. [12]If inhaled, move to fresh air. If swallowed, wash out the mouth with water. Seek immediate medical attention in all cases of exposure. [12]* Handling: Use only in a chemical fume hood. [12]Avoid breathing dust, vapor, mist, or gas. Do not get in eyes, on skin, or on clothing. [12]* Storage: Store in a cool, dry place in a tightly sealed container. [12] Given the structural similarity, it is prudent to assume that 4-amino-2-(trifluoromethoxy)benzonitrile may have a similar hazard profile and should be handled with the same level of precaution.

Conclusion

4-amino-2-(trifluoromethoxy)benzonitrile represents a promising yet underexplored building block for the synthesis of novel compounds in the pharmaceutical and materials science sectors. [1]While its commercial availability is currently limited to specialized suppliers for research purposes, its unique physicochemical properties, imparted by the trifluoromethoxy group, suggest its potential for creating drug candidates with favorable pharmacokinetic profiles. [1]The well-documented synthesis and applications of its trifluoromethyl analog provide a strong foundation and a predictive framework for researchers interested in exploring the potential of this molecule. Further research into the synthesis, characterization, and biological evaluation of derivatives of 4-amino-2-(trifluoromethoxy)benzonitrile is warranted to fully unlock its potential.

References

  • BenchChem. (2025). Technical Guide: 2-Amino-4-(trifluoromethoxy)benzonitrile.
  • Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • Fisher Scientific. (2023). SAFETY DATA SHEET: 4-Amino-2-(trifluoromethyl)benzonitrile.
  • Cole-Parmer. (2006). Material Safety Data Sheet - 4-Amino-2-(trifluoromethyl)benzonitrile, 95+%.
  • AChemBlock. (2026). 4-Amino-2-(trifluoromethoxy)benzonitrile 95% | CAS: 609783-06-4.
  • Google Patents. (n.d.). Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.
  • Echemi. (n.d.). 4-Amino-2-(trifluoromethyl)
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Amino-2-(trifluoromethyl)benzonitrile.
  • Manasa Life Sciences. (n.d.). 4-Amino-2-(trifluoromethyl)benzonitrile.
  • ChemicalBook. (2026). 4-Amino-2-(trifluoromethyl)benzonitrile | 654-70-6.
  • Echemi. (n.d.). High Quality 4-Amino-2-(trifluoromethyl)benzonitrile CAS NO (654-70-6) in Bulk Quantity.
  • BenchChem. (2025). Technical Guide: 2-Amino-4-(trifluoromethoxy)benzonitrile.
  • Sigma-Aldrich. (n.d.). 4-Amino-2-(trifluoromethyl)benzonitrile 97 654-70-6.
  • PubChem. (n.d.). 4-Amino-2-(trifluoromethyl)benzonitrile. Retrieved from [Link]

  • Thermo Scientific Chemicals. (n.d.). 4-Amino-2-(trifluoromethyl)benzonitrile, 97% 5 g | Buy Online.
  • Thermo Scientific Chemicals. (n.d.). 4-Amino-2-(trifluoromethyl)benzonitrile, 97% 1 g | Buy Online.
  • Google Patents. (n.d.). CN102875414A - Preparation method of 4-amino-2-trifluoromethyl cyanophenyl.
  • ChemicalBook. (n.d.). 4-Amino-2-(trifluoromethyl)benzonitrile synthesis.
  • Google Patents. (n.d.). CN101759597A - Preparation method of 2-trifluoromethyl-4-aminobenzonitrile.
  • Sandoo Pharmaceuticals and Chemicals Co.,Ltd. (n.d.). China 4-Amino-2-(trifluoromethyl)benzonitrile Manufacturers, Suppliers and Factory.
  • PubChem. (n.d.). 2-Amino-4-(trifluoromethyl)benzonitrile. Retrieved from [Link]

Sources

Methodological & Application

A Proposed Protocol for the Synthesis of 4-Amino-2-(trifluoromethoxy)benzonitrile: A Key Intermediate for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 4-Amino-2-(trifluoromethoxy)benzonitrile

Abstract

Introduction: The Significance of the Trifluoromethoxy Moiety

Fluorinated organic molecules are of paramount importance in modern drug discovery. The incorporation of fluorine-containing groups like trifluoromethoxy (-OCF3) can profoundly alter the physicochemical properties of a parent molecule.[2] The -OCF3 group, in particular, is highly lipophilic and serves as a metabolically stable surrogate for other functional groups. These characteristics can lead to improved pharmacokinetic profiles, such as enhanced cell membrane permeability and greater resistance to metabolic degradation.[4] Benzonitrile derivatives are also key structural motifs in a wide array of biologically active compounds.[5] The target molecule, 4-amino-2-(trifluoromethoxy)benzonitrile, combines these features, making it a highly attractive intermediate for the synthesis of novel compounds in medicinal and agricultural chemistry.[6]

Physicochemical Properties and Safety Data

Detailed experimental data for 4-amino-2-(trifluoromethoxy)benzonitrile is not widely published. However, data for the structurally similar and more extensively studied analog, 4-amino-2-(trifluoromethyl)benzonitrile (CAS 654-70-6), is provided below for reference. Researchers should treat the target compound with similar or greater precautions until its specific toxicological properties are fully established.

Table 1: Physicochemical Data of the Analog Compound: 4-Amino-2-(trifluoromethyl)benzonitrile

PropertyValueSource(s)
CAS Number 654-70-6[7][8]
Molecular Formula C₈H₅F₃N₂[7][8]
Molecular Weight 186.13 g/mol [7][8]
Appearance White to tan solid/crystalline powder[1][9][10]
Melting Point 141-145 °C[1][6]

Safety and Handling Precautions:

The analog compound, 4-amino-2-(trifluoromethyl)benzonitrile, is classified as toxic if swallowed, inhaled, or absorbed through the skin, and causes irritation to the eyes, skin, and respiratory tract.[8][11]

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety goggles and face shield).[11][12]

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[11] An eyewash station and safety shower must be readily accessible.

  • Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing.[11]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[9]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Proposed Synthetic Pathway

The proposed synthesis is a three-step process starting from the commercially available 2-bromo-5-nitrophenol. The workflow involves:

  • Trifluoromethoxylation of the phenolic hydroxyl group.

  • Cyanation via displacement of the aryl bromide.

  • Reduction of the nitro group to the target primary amine.

G A 2-Bromo-5-nitrophenol B 1-Bromo-2-(trifluoromethoxy)-4-nitrobenzene A->B Step 1: Trifluoromethoxylation Reagents: AgF, CuI, Me3SiCF3 C 2-(Trifluoromethoxy)-4-nitrobenzonitrile B->C Step 2: Cyanation Reagent: CuCN D 4-Amino-2-(trifluoromethoxy)benzonitrile C->D Step 3: Reduction Reagents: SnCl2·2H2O, HCl

Caption: Proposed three-step synthesis of 4-amino-2-(trifluoromethoxy)benzonitrile.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Bromo-2-(trifluoromethoxy)-4-nitrobenzene

Causality and Rationale: This step introduces the key trifluoromethoxy group. The direct trifluoromethoxylation of phenols can be challenging. Modern methods often employ a trifluoromethyl source, such as trimethyl(trifluoromethyl)silane (Me₃SiCF₃), activated by a fluoride source and a metal catalyst. Silver- and copper-mediated reactions have proven effective for this transformation.[13] This approach avoids the use of harsh, traditional methods that require high temperatures and pressures.[4]

Materials:

  • 2-Bromo-5-nitrophenol

  • Trimethyl(trifluoromethyl)silane (Me₃SiCF₃)

  • Silver(I) fluoride (AgF)

  • Copper(I) iodide (CuI)

  • Anhydrous acetonitrile (MeCN)

  • Diatomaceous earth (Celite®)

Procedure:

  • To a dry, oven-baked flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-5-nitrophenol (1.0 eq), AgF (2.0 eq), and CuI (1.5 eq).

  • Add anhydrous acetonitrile to the flask.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add trimethyl(trifluoromethyl)silane (1.5 eq) to the stirred suspension.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of diatomaceous earth to remove insoluble metal salts.

  • Wash the filter pad with additional ethyl acetate.

  • Combine the organic filtrates and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-bromo-2-(trifluoromethoxy)-4-nitrobenzene.

Step 2: Synthesis of 2-(Trifluoromethoxy)-4-nitrobenzonitrile

Causality and Rationale: This step involves the conversion of the aryl bromide to a nitrile. The Rosenmund-von Braun reaction, which uses copper(I) cyanide (CuCN), is a classic and effective method for this transformation, particularly on electron-deficient aromatic rings.[1] The use of a high-boiling polar aprotic solvent like DMF or quinoline is typical to facilitate the reaction.[14]

Materials:

  • 1-Bromo-2-(trifluoromethoxy)-4-nitrobenzene

  • Copper(I) cyanide (CuCN)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a dry flask under an inert atmosphere, combine 1-bromo-2-(trifluoromethoxy)-4-nitrobenzene (1.0 eq) and CuCN (1.2 eq).

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 140-150 °C and stir vigorously for 4-6 hours. Monitor the reaction by TLC or GC-MS.

  • After the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes. Stir for 30 minutes.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(trifluoromethoxy)-4-nitrobenzonitrile.

Step 3: Synthesis of 4-Amino-2-(trifluoromethoxy)benzonitrile

Causality and Rationale: The final step is the reduction of the aromatic nitro group to a primary amine. This is a standard and highly reliable transformation in organic synthesis. Reduction using tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid is a common and effective method that is tolerant of many functional groups, including nitriles. Catalytic hydrogenation over palladium on carbon (Pd/C) is an alternative clean method.

Materials:

  • 2-(Trifluoromethoxy)-4-nitrobenzonitrile

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution

Procedure:

  • Dissolve 2-(trifluoromethoxy)-4-nitrobenzonitrile (1.0 eq) in ethanol in a round-bottom flask.

  • Add SnCl₂·2H₂O (4.0-5.0 eq) to the solution.

  • Cool the flask in an ice bath and slowly add concentrated HCl while stirring.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 70-80 °C) for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Carefully neutralize the acidic solution by the slow addition of a concentrated aqueous NaOH solution until the pH is basic (pH > 10). The tin salts will precipitate.

  • Filter the mixture through a pad of diatomaceous earth, washing the precipitate with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to yield the final product, 4-amino-2-(trifluoromethoxy)benzonitrile.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the amine (-NH₂) and nitrile (-C≡N) stretches.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the synthesis of 4-amino-2-(trifluoromethoxy)benzonitrile. By leveraging well-established transformations for trifluoromethoxylation, cyanation, and nitro group reduction, this guide offers a reliable pathway for researchers to access this valuable fluorinated building block. The successful synthesis of this intermediate will enable further exploration in the fields of medicinal chemistry and agrochemical development.

References

  • BenchChem. (n.d.). Technical Guide: 2-Amino-4-(trifluoromethoxy)benzonitrile. Retrieved from BenchChem website.[1]

  • Organic Chemistry Portal. (2025, October 13). Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview.[5]

  • Dunn, A. L., et al. (2025, August 4). Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. Organic Letters.[15][16]

  • Lin, J.-H., et al. (2015, May 19). Recent Advances in C-H Trifluoromethylthiolation and Trifluoromethoxylation Reactions. Current Organic Chemistry.[2]

  • ResearchGate. (n.d.). Catalytic cyanations with different cyano sources.[17]

  • Zheng, C., et al. (n.d.). Catalytic Cyanation of C–N Bonds with CO2/NH3. PubMed Central.[18]

  • Tang, P., et al. (2018, May 22). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Journal of the American Chemical Society.[19]

  • Cole-Parmer. (2006, June 14). Material Safety Data Sheet - 4-Amino-2-(trifluoromethyl)benzonitrile, 95+%.[11]

  • ResearchGate. (2026, January 6). Cyanation of Anilines to Aryl Nitriles Using tert-Butyl Isocyanide: A Simple and Copper-free Procedure.[20]

  • Sigma-Aldrich. (n.d.). 4-Amino-2-(trifluoromethyl)benzonitrile 97.

  • Wikipedia. (n.d.). Trifluoromethylation.[21]

  • Ngai, M.-Y., et al. (2020, May 22). Selective C-H trifluoromethoxylation of (hetero)arenes as limiting reagent. PubMed Central.[4]

  • Beier, P., et al. (2021, December 10). Advances in the Development of Trifluoromethoxylation Reagents. MDPI.[13]

  • ChemicalBook. (n.d.). 4-Amino-2-(trifluoromethyl)benzonitrile synthesis.[7]

  • PubChem. (n.d.). 4-Amino-2-(trifluoromethyl)benzonitrile.[8]

  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Amino-4-(trifluoromethoxy)benzonitrile.[3]

  • ECHEMI. (n.d.). 4-Amino-2-(trifluoromethyl)benzonitrile SDS, 654-70-6 Safety Data Sheets.[12]

  • Google Patents. (n.d.). Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.[14]

  • Guidechem. (n.d.). 4-Amino-2-(trifluoromethyl)benzonitrile 654-70-6 wiki.[9]

  • ChemicalBook. (n.d.). 4-Amino-2-(trifluoromethyl)benzonitrile(654-70-6).[22]

  • ChemicalBook. (2026, January 13). 4-Amino-2-(trifluoromethyl)benzonitrile | 654-70-6.[6]

  • Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.[23]

  • Thermo Fisher Scientific. (n.d.). 4-Amino-2-(trifluoromethyl)benzonitrile, 97%.[10]

Sources

The Strategic Application of 4-amino-2-(trifluoromethoxy)benzonitrile in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as an in-depth resource for researchers, medicinal chemists, and drug development professionals on the strategic use of the fluorinated building block, 4-amino-2-(trifluoromethoxy)benzonitrile. While publicly available data on this specific molecule is limited, this document leverages established synthetic protocols and medicinal chemistry applications of its close structural analog, 4-amino-2-(trifluoromethyl)benzonitrile, to provide a robust framework for its utilization in drug discovery programs.[1] The principles and methodologies discussed herein are presented as a well-founded starting point for the design and synthesis of novel therapeutic agents.

Introduction: The Significance of Fluorinated Scaffolds in Drug Design

The incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry.[1] The trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) moieties, in particular, offer a unique combination of properties that can significantly enhance the therapeutic potential of a drug candidate. These groups can modulate key physicochemical parameters such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1]

The trifluoromethoxy group is known to be one of the most lipophilic substituents, which can improve a molecule's ability to cross cell membranes. Furthermore, the strong carbon-fluorine bonds in the -OCF₃ group contribute to increased metabolic stability, often leading to a longer in-vivo half-life of the drug.

4-amino-2-(trifluoromethoxy)benzonitrile integrates three key pharmacophoric elements:

  • Aniline Moiety: A versatile handle for a wide array of chemical transformations, allowing for the construction of diverse molecular scaffolds.

  • Nitrile Group: A useful functional group that can participate in various cyclization reactions to form heterocyclic systems, or act as a hydrogen bond acceptor in ligand-receptor interactions.

  • Trifluoromethoxy Group: Imparts the aforementioned benefits of enhanced lipophilicity and metabolic stability.

This unique combination of functional groups makes 4-amino-2-(trifluoromethoxy)benzonitrile a highly valuable, albeit under-documented, building block for the synthesis of novel therapeutics.

Physicochemical Properties: A Comparative Overview

To provide context for experimental design, the table below compares the known properties of the trifluoromethyl analog with the predicted properties of 4-amino-2-(trifluoromethoxy)benzonitrile.

Property4-amino-2-(trifluoromethyl)benzonitrile4-amino-2-(trifluoromethoxy)benzonitrile (Predicted)
CAS Number 654-70-6[2][3]Not available
Molecular Formula C₈H₅F₃N₂[2]C₈H₅F₃N₂O
Molecular Weight 186.13 g/mol [2][3]202.13 g/mol
Melting Point 141-145 °C[3]Not available
Appearance White to brown powder/solid[1]Not available

Synthetic Pathways and Protocols

Plausible Synthetic Route for 4-amino-2-(trifluoromethoxy)benzonitrile

A plausible multi-step synthesis could commence from a readily available starting material like m-trifluoromethoxy-aniline. A hypothetical, yet chemically sound, reaction sequence is outlined below.

G A m-Trifluoromethoxyaniline B Positional Bromination A->B C 4-Bromo-2-(trifluoromethoxy)aniline B->C D Sandmeyer Reaction C->D E 4-Bromo-2-(trifluoromethoxy)benzonitrile D->E F Ammonolysis E->F G 4-amino-2-(trifluoromethoxy)benzonitrile F->G

Caption: Plausible synthetic workflow for 4-amino-2-(trifluoromethoxy)benzonitrile.

Detailed Experimental Protocol (Adapted from Trifluoromethyl Analog)

The following is a detailed, three-step protocol for the synthesis of 4-amino-2-(trifluoromethyl)benzonitrile, as described in patent literature.[4][5] Researchers can adapt this methodology for the synthesis of the trifluoromethoxy analog, with appropriate adjustments for differences in reactivity and stoichiometry.

Step 1: Positional Bromination of m-Trifluoromethylfluorobenzene [4][5]

  • Reactants: m-trifluoromethylfluorobenzene, glacial acetic acid, concentrated sulfuric acid, dibromohydantoin.

  • Procedure:

    • In a suitable reactor, combine m-trifluoromethylfluorobenzene, glacial acetic acid, and concentrated sulfuric acid.

    • Heat the mixture to reflux with stirring.

    • Add dibromohydantoin portion-wise over a period of 5-7 hours.

    • After the reaction is complete, cool the mixture and quench with an ice-water solution.

    • The product, 4-fluoro-2-trifluoromethyl bromobenzene, can be isolated by extraction and purified by distillation.

  • Stoichiometry: The molar ratio of dibromohydantoin to m-trifluoromethylfluorobenzene is approximately 0.6:1.[4]

Step 2: Cyano Group Replacement [4][5]

  • Reactants: 4-fluoro-2-trifluoromethyl bromobenzene, quinoline, cuprous cyanide.

  • Procedure:

    • Heat a mixture of quinoline and cuprous cyanide to reflux with stirring.

    • Add the 4-fluoro-2-trifluoromethyl bromobenzene from Step 1 dropwise to the refluxing mixture.

    • Continue to reflux for several hours until the reaction is complete (monitored by TLC or GC).

    • The product, 4-fluoro-2-trifluoromethylbenzonitrile, is isolated by distillation.

Step 3: Ammonolysis [4][5]

  • Reactants: 4-fluoro-2-trifluoromethylbenzonitrile, ethanol, liquid ammonia.

  • Procedure:

    • Dissolve the 4-fluoro-2-trifluoromethylbenzonitrile from Step 2 in ethanol in a pressure reactor.

    • Introduce liquid ammonia into the reactor.

    • Heat the sealed reactor to approximately 120-122°C for 8-10 hours.[4]

    • After cooling, the crude product, 4-amino-2-trifluoromethylbenzonitrile, can be isolated by evaporation of the solvent.

    • The final product can be purified by recrystallization from a suitable solvent such as toluene to achieve high purity (>99%).[4]

Applications in Medicinal Chemistry: Synthesis of Kinase Inhibitors

A primary application of 4-amino-2-substituted benzonitriles is in the synthesis of heterocyclic scaffolds for kinase inhibitors. The amino and nitrile functionalities are well-suited for constructing fused ring systems, such as pyrrolo[2,3-d]pyrimidines, which are privileged structures in many kinase inhibitors.

General Scheme for Pyrrolo[2,3-d]pyrimidine Synthesis

The general synthetic route involves the condensation of the aminobenzonitrile with a suitable three-carbon synthon, followed by cyclization.

G A 4-amino-2-(trifluoromethoxy)benzonitrile C Condensation A->C B Three-Carbon Synthon (e.g., α-haloketone) B->C D Intermediate C->D E Cyclization D->E F Pyrrolo[2,3-d]pyrimidine Core E->F

Caption: General workflow for the synthesis of a pyrrolo[2,3-d]pyrimidine core.

Application in the Synthesis of Janus Kinase (JAK) Inhibitors

Janus kinases (JAKs) are a family of intracellular tyrosine kinases that are critical in cytokine signaling.[6] Inhibitors of JAKs have shown therapeutic benefit in a range of inflammatory and autoimmune diseases.[7][8] The pyrrolo[2,3-d]pyrimidine scaffold is a key feature of several approved and investigational JAK inhibitors, including Ruxolitinib.[9][10][11]

While the direct synthesis of a marketed drug using 4-amino-2-(trifluoromethoxy)benzonitrile is not documented, its potential as a starting material for novel JAK inhibitors is significant. The trifluoromethoxy group at the 2-position could offer advantages in terms of potency, selectivity, and pharmacokinetic properties compared to existing analogs.

Hypothetical Final Compound Structure:

A hypothetical JAK inhibitor incorporating the 4-amino-2-(trifluoromethoxy)benzonitrile-derived scaffold is shown below. The R groups would be varied to optimize binding to the target kinase.

G cluster_0 Hypothetical JAK Inhibitor Pyrrolo[2,3-d]pyrimidine Core Pyrrolo[2,3-d]pyrimidine Core

Caption: A hypothetical kinase inhibitor structure based on a pyrrolo[2,3-d]pyrimidine core.

Conclusion and Future Perspectives

4-amino-2-(trifluoromethoxy)benzonitrile represents a promising, yet underexplored, building block for medicinal chemistry. Its unique combination of reactive handles and the advantageous properties of the trifluoromethoxy group make it an attractive starting material for the synthesis of novel therapeutic agents, particularly in the area of kinase inhibition.

The protocols and applications outlined in this guide, adapted from its well-characterized trifluoromethyl analog, provide a solid foundation for researchers to begin exploring the potential of this valuable compound. Further investigation into the synthesis and biological evaluation of derivatives of 4-amino-2-(trifluoromethoxy)benzonitrile is highly encouraged and is likely to yield novel drug candidates with improved pharmacological profiles.

References

  • PubChem. 4-Amino-2-(trifluoromethyl)benzonitrile. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • ResearchGate. Base‐Promoted Synthesis of Polysubstituted 4‐Aminoquinolines from Ynones and 2‐Aminobenzonitriles under Transition‐Metal‐Free Conditions. Available from: [Link]

  • Google Patents. WO2016063294A2 - Process for the preparation of (r)-3-(4-(7h-pyrrolo[2,3-d], pyrimidin-4-yl)-1 h-pyrazol-1-yl)-3-cyclopentylpropanenitrile phosphate and its polymorphs thereof.
  • PubMed. The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors. National Center for Biotechnology Information. Available from: [Link]

  • Frontiers in Chemistry. 4-Aminoquinoline: a comprehensive review of synthetic strategies. Available from: [Link]

  • Google Patents. US5254687A - Process for the preparation of pyrrolo[2,3-d]pyrimidines.
  • PMC. A Comprehensive Overview of Globally Approved JAK Inhibitors. National Center for Biotechnology Information. Available from: [Link]

  • Technical Disclosure Commons. Novel process for the preparation of (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl). Available from: [Link]

  • Google Patents. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.
  • -ORCA. Base‐promoted synthesis of polysubstituted 4–aminoquinolines from ynones and 2–aminobenzonitriles under transition‐metal. Available from: [Link]

  • Google Patents. US9089574B2 - Antiviral JAK inhibitors useful in treating or preventing retroviral and other viral infections.
  • PubChem. (3R)-3-(3-Hydroxycyclopentyl)-3-(4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)pyrazol-1-yl)propanenitrile. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview. Available from: [Link]

  • Technical Disclosure Commons. Process for the preparation of (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile fumarate. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Available from: [Link]

  • European Patent Office. EP 4186908 A1 - JAK INHIBITOR COMPOUND AND USE THEREOF. Available from: [Link]

  • Google Patents. EP3183253B1 - Salt of (r)-3-(4-(7h-pyrrolo [2,3-d]pyrimidin-4-yl).
  • Reactome. JAK3 binds JAK3 inhibitors. Available from: [Link]

Sources

Application Notes & Protocols: Leveraging 4-Amino-2-(trifluoromethoxy)benzonitrile Derivatives for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] The trifluoromethoxy (-OCF3) group, in particular, is of growing interest due to its unique ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][2] This document provides a comprehensive guide for researchers and drug development professionals on the utilization of derivatives based on the 4-amino-2-(trifluoromethoxy)benzonitrile scaffold. While this specific scaffold is a relatively underexplored building block, its structural analogues, particularly 4-amino-2-(trifluoromethyl)benzonitrile, have served as key intermediates in the synthesis of biologically active compounds.[1][3][4] This guide will detail the medicinal chemistry rationale, provide foundational synthetic strategies, and outline detailed protocols for the biological evaluation of novel derivatives, thereby establishing a robust framework for their exploration in drug discovery programs.

Medicinal Chemistry Rationale: The Strategic Value of the Scaffold

The concept of a molecular "scaffold" is central to medicinal chemistry, representing a core structure from which a library of derivatives can be generated to explore chemical space and optimize biological activity.[5][6][7] The 4-amino-2-(trifluoromethoxy)benzonitrile core is a "privileged scaffold," a term describing structures that can bind to multiple biological targets with high affinity.[8]

Key Physicochemical Attributes:

  • The Trifluoromethoxy (-OCF3) Group: This functional group is a bioisostere of other moieties but possesses distinct electronic properties. It is highly lipophilic and serves as a powerful electron-withdrawing group, which can significantly influence the pKa of nearby functional groups and the overall metabolic stability of the molecule.[1][9][2] Its inclusion can enhance membrane permeability and protect adjacent sites from metabolic degradation (metabolic blocking).[9]

  • The Aminobenzonitrile Core: The aromatic amine provides a versatile synthetic handle for derivatization, allowing for the introduction of a wide range of substituents through reactions like amide bond formation, sulfonylation, or alkylation. The nitrile group can participate in hydrogen bonding and other interactions within a target's binding pocket. The relative positioning of the amino, nitrile, and trifluoromethoxy groups creates a specific electronic and steric profile that can be exploited for selective targeting.[10]

This combination of features makes derivatives of 4-amino-2-(trifluoromethoxy)benzonitrile promising candidates for a variety of therapeutic targets, particularly kinases, where substituted aminopyrimidine and related heterocyclic cores are prevalent.

General Synthetic Strategy & Workflow

While detailed, peer-reviewed synthetic protocols for 4-amino-2-(trifluoromethoxy)benzonitrile are not widely published, routes can be adapted from its more common trifluoromethyl (-CF3) analogue.[1][11] The primary amino group on the scaffold is the most common point for diversification. A generalized workflow for creating a library of derivatives is presented below.

G cluster_0 Library Synthesis Workflow Start 4-Amino-2-(trifluoromethoxy)benzonitrile (Starting Scaffold) Coupling Amide Coupling or Sulfonylation Start->Coupling Purification Purification (e.g., Column Chromatography, Recrystallization) Coupling->Purification Reactants Diverse Carboxylic Acids (R-COOH) or Sulfonyl Chlorides (R-SO2Cl) Reactants->Coupling Library Diverse Library of Amide/Sulfonamide Derivatives Purification->Library Characterization Structural Characterization (NMR, LC-MS, HRMS) Library->Characterization

Caption: Generalized workflow for synthesizing a library of derivatives.

Protocol Insight: The choice of coupling reaction (e.g., amide vs. sulfonamide) is a critical first step in defining the physicochemical properties of the resulting library. Amides offer a planar structure with hydrogen bond donors and acceptors, while sulfonamides provide a tetrahedral geometry and a strong hydrogen bond acceptor.

Biological Screening Cascade

A hierarchical screening approach is essential to efficiently identify promising compounds from a newly synthesized library. This cascade approach filters compounds through progressively more complex and physiologically relevant assays.

G cluster_1 Drug Discovery Screening Cascade Primary Primary Screen: High-Throughput Biochemical Assay (e.g., Kinase Activity - ADP-Glo) Potency Dose-Response & IC50 Determination (Biochemical) Primary->Potency Identify 'Hits' Secondary Secondary Screen: Cell-Based Assay (e.g., Cell Viability - MTT/MTS) Potency->Secondary Confirm Potency Selectivity Selectivity Profiling (Panel of Related Targets) Secondary->Selectivity Assess Cellular Activity & Cytotoxicity Lead Lead Candidate Selectivity->Lead Determine Specificity

Caption: A typical hierarchical screening cascade for hit identification.

This structured process ensures that resources are focused on compounds with the most promising characteristics: target engagement, cellular activity, and selectivity.

Application Protocol: Kinase Inhibition Screening (ADP-Glo™ Assay)

This protocol describes a primary biochemical screen to identify inhibitors of a specific protein kinase using a luminescence-based assay that measures ADP production.[12]

Principle: The ADP-Glo™ Kinase Assay is a universal, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. In the first step, the kinase reaction is terminated, and the remaining ATP is depleted. In the second step, the produced ADP is converted back to ATP, which is then used by luciferase to generate a light signal that is proportional to kinase activity. Inhibitors will result in a lower light signal.[12]

Materials:

  • Kinase of interest (e.g., EGFR, BTK, etc.)

  • Kinase-specific substrate (peptide or protein)

  • Test compounds (derivatives) dissolved in 100% DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes

  • Plate-reading luminometer

Step-by-Step Methodology:

  • Compound Plating:

    • Prepare serial dilutions of test compounds in 100% DMSO.

    • Transfer a small volume (e.g., 1 µL) of each compound dilution to the wells of the assay plate.

    • Include "vehicle control" wells (1 µL of 100% DMSO) for 100% kinase activity and "positive control" wells with a known inhibitor for 0% activity.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate reaction buffer containing the kinase, its specific substrate, and ATP at a concentration relevant for the target (e.g., near the Km for ATP).[13]

    • Add an equal volume of the 2X kinase/substrate mix to each well containing the pre-spotted compounds.

    • Mix briefly on a plate shaker and incubate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a defined period (e.g., 60 minutes).

  • ATP Depletion & ADP Conversion:

    • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to all wells. This reagent converts ADP to ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer.

Data Analysis:

  • Normalize the data by setting the average signal from the vehicle (DMSO) controls as 100% activity and the average signal from the positive control inhibitor as 0% activity.

  • Calculate the percent inhibition for each test compound concentration.

  • Plot percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation using software like GraphPad Prism to determine the IC50 value.[14][15][16] The IC50 is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[17]

Application Protocol: Cell Viability Assessment (MTT Assay)

This protocol outlines a secondary, cell-based assay to determine the effect of lead compounds on the metabolic activity of a relevant cancer cell line, serving as a measure of cytotoxicity or anti-proliferative effects.[18]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[18] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[18][19] The amount of formazan produced is proportional to the number of living, metabolically active cells.[18][19]

Materials:

  • Human cancer cell line (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[20]

  • Sterile 96-well clear, flat-bottom cell culture plates

  • Multi-well spectrophotometer (ELISA reader)

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight in a humidified incubator (37°C, 5% CO2) to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control wells (medium with the same final concentration of DMSO).

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).[14]

  • MTT Addition and Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[18]

    • Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.[19][21]

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple crystals.[19]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of the solution at a wavelength between 550 and 600 nm (e.g., 570 nm) using a multi-well spectrophotometer.[18][19]

Data Analysis:

  • Subtract the absorbance of a blank well (medium and MTT only) from all other readings.

  • Normalize the data by setting the average absorbance of the vehicle-treated cells to 100% viability.

  • Calculate the percent viability for each compound concentration.

  • Plot percent viability versus the logarithm of compound concentration and perform a non-linear regression to determine the IC50 value, which in this context represents the concentration that reduces cell viability by 50%.[14][17]

Data Presentation: Structure-Activity Relationship (SAR)

The ultimate goal of synthesizing and screening a library of derivatives is to establish a Structure-Activity Relationship (SAR), which links changes in chemical structure to changes in biological activity. This data is best summarized in a table.

Table 1: Hypothetical SAR Data for a Series of Amide Derivatives

Compound IDR-Group (at 4-amino position)Kinase X IC50 (nM)A549 Cell Viability IC50 (µM)
Scaffold -H>10,000>50
XYZ-001 -C(O)CH38,50045.2
XYZ-002 -C(O)Ph1,25015.8
XYZ-003 -C(O)-(4-Cl-Ph)2152.1
XYZ-004 -C(O)-(4-F-Ph)1801.9
XYZ-005 -C(O)-(4-MeO-Ph)98011.5

Interpretation of Hypothetical Data: The data in Table 1 suggests that derivatizing the amino group is essential for activity. A simple phenyl group (XYZ-002) is better than a methyl group (XYZ-001). Adding an electron-withdrawing halogen to the para-position of the phenyl ring (XYZ-003, XYZ-004) significantly improves both biochemical and cellular potency. Conversely, an electron-donating methoxy group (XYZ-005) is less favorable than a halogen. This type of analysis guides the next round of synthesis in a lead optimization campaign.

Conclusion and Future Directions

The 4-amino-2-(trifluoromethoxy)benzonitrile scaffold represents a promising starting point for the discovery of novel therapeutic agents. The unique properties imparted by the trifluoromethoxy group offer significant advantages in developing drug-like molecules.[9] By employing systematic derivatization strategies and a robust biological screening cascade as outlined in these notes, researchers can effectively explore the chemical space around this core. Future efforts should focus on synthesizing a broad and diverse library of derivatives, profiling hits against wider panels of targets to ensure selectivity, and ultimately advancing the most promising compounds into more complex preclinical models.

References

  • Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview. (2025, October 13). [Source Not Available]
  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). [Source Not Available]
  • Computational Exploration of Molecular Scaffolds in Medicinal Chemistry - ACS Publications. (2021, November 21). ACS Publications. Available from: [Link]

  • Privileged Scaffolds in Medicinal Chemistry: An Introduction - LASSBIO. (2015, November 20). RSC Publishing. Available from: [Link]

  • Computational Exploration of Molecular Scaffolds in Medicinal Chemistry - PubMed. (2016, May 12). PubMed. Available from: [Link]

  • Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Publishing. RSC Publishing. Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). NCBI Bookshelf. Available from: [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. (2024, May 30). Reaction Biology. Available from: [Link]

  • IC50 - Wikipedia. Wikipedia. Available from: [Link]

  • Kinase Screening & Profiling Service | Drug Discovery Support. [Source Not Available]
  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC. PMC. Available from: [Link]

  • EnzyChrom™ Kinase Assay Kit - BioAssay Systems. BioAssay Systems. Available from: [Link]

  • Cell Viability Assay (MTT Assay) Protocol. (2023, October 20). protocols.io. Available from: [Link]

  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC. PMC. Available from: [Link]

  • I am looking for an accurate method for determining the IC50 value? - ResearchGate. (2022, October 3). ResearchGate. Available from: [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values | Journal of Medicinal Chemistry - ACS Publications. (2024, October 1). ACS Publications. Available from: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (2025, July 18). MDPI. Available from: [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs) - The University of Aberdeen Research Portal. (2019, May 3). The University of Aberdeen Research Portal. Available from: [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs) | Request PDF - ResearchGate. ResearchGate. Available from: [Link]

  • EP3696165A1 - Process for the preparation of 4-halophenoxy-2-trifluoromethyl benzonitrile - Google Patents. Google Patents.
  • The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators - Loughborough University Research Repository. (2019, May 8). Loughborough University Research Repository. Available from: [Link]

  • Synthetic Approaches to Trifluoromethoxy-Substituted Compounds | Request PDF - ResearchGate. ResearchGate. Available from: [Link]

  • CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents. Google Patents.
  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC. PMC. Available from: [Link]

  • 4-Amino-2-(trifluoromethyl)benzonitrile | C8H5F3N2 | CID 522170 - PubChem. PubChem. Available from: [Link]

  • An Efficient Synthetic Process for Scale-Up Production of 4,5-Diamino-2- (trifluoromethyl)benzonitrile and 5-Bromo - American Chemical Society. (2009, April 27). American Chemical Society. Available from: [Link]

  • Pharmacological Activities of Aminophenoxazinones - MDPI. MDPI. Available from: [Link]

Sources

"4-Amino-2-(trifluoromethoxy)benzonitrile as a building block in organic synthesis"

[1]

Abstract

This technical guide profiles 4-Amino-2-(trifluoromethoxy)benzonitrile , a specialized fluorinated building block emerging in the synthesis of next-generation kinase inhibitors and androgen receptor antagonists.[1] Unlike its ubiquitous analog 4-amino-2-(trifluoromethyl)benzonitrile (a key intermediate for Bicalutamide), the trifluoromethoxy (-OCF₃) variant offers distinct physicochemical advantages: enhanced lipophilicity (


11

Chemical Profile & Structural Utility

The Fluorine Effect: -OCF₃ vs. -CF₃

While the trifluoromethyl (-CF₃) group is a standard bioisostere, the trifluoromethoxy (-OCF₃) group provides a "super-lipophilic" alternative with unique electronic properties.

Property-CF₃ Analog (Standard)-OCF₃ Analog (Target)Impact on Drug Design
Electronic Effect (

)
+0.54 (Strong EWG)+0.35 (Mod. EWG)-OCF₃ allows slightly higher nucleophilicity at the para-amine.
Lipophilicity (

)
+0.88+1.04-OCF₃ increases membrane permeability and blood-brain barrier penetration.
Conformation Rotational FreedomOrthogonal PreferenceThe -OCF₃ group often adopts a conformation perpendicular to the aromatic ring, filling unique hydrophobic pockets.[1]
Metabolic Stability HighHighBoth resist P450 oxidation; -OCF₃ blocks metabolic soft spots.
Structural Data
  • Systematic Name: 4-Amino-2-(trifluoromethoxy)benzonitrile[1]

  • Molecular Formula: C₈H₅F₃N₂O

  • Molecular Weight: 202.13 g/mol

  • Key Functionalities:

    • Primary Amine (C4): Nucleophilic handle for amidation, urea formation, or Buchwald-Hartwig coupling.[1]

    • Nitrile (C1): Electrophilic trap for cyclization (quinazolines, benzimidazoles) or hydrolysis to amides/acids.

    • Trifluoromethoxy (C2): Ortho-substituent enforcing twist and lipophilicity.

Synthetic Utility & Protocols

Module A: Construction of the Quinazoline Core

The most high-value application of this building block is in the synthesis of 4-anilinoquinazolines (e.g., Gefitinib/Erlotinib analogs) where the -OCF₃ group modulates potency against resistant kinase mutations.[1]

Protocol 1: Dimroth Rearrangement / Cyclocondensation

Objective: Synthesize a 7-substituted quinazoline scaffold using the nitrile group as the electrophilic anchor.

Reagents:

  • Substrate: 4-Amino-2-(trifluoromethoxy)benzonitrile (1.0 eq)

  • Reagent: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq)

  • Cyclization Partner: 3-aminobenzonitrile (or equivalent aniline)

  • Solvent: Toluene / Acetic Acid[2][3]

Step-by-Step Methodology:

  • Formamidine Formation:

    • Charge a reaction vessel with 4-Amino-2-(trifluoromethoxy)benzonitrile and toluene (10 V).

    • Add DMF-DMA (1.5 eq) dropwise at room temperature.

    • Heat to reflux (110°C) for 3 hours. Monitor TLC for the disappearance of the starting aniline.

    • Process Note: The intermediate formamidine is often moisture-sensitive; proceed directly or evaporate solvent under inert atmosphere.

  • Cyclization (Niementowski Variation):

    • Redissolve the crude formamidine in Glacial Acetic Acid.

    • Add the second aniline component (e.g., 3-chloro-4-fluoroaniline for kinase targets).[1]

    • Heat to 120°C for 6–12 hours.

    • Mechanism: The nitrile group activates the ring, facilitating the intramolecular nucleophilic attack.[1] The -OCF₃ group at the ortho-position may sterically influence the rate; extended reaction times compared to the non-fluorinated analog are common.[1]

  • Isolation:

    • Cool to room temperature.[4][5][6][7] Pour the mixture into ice-water.

    • Adjust pH to ~8 using saturated NaHCO₃.

    • Filter the precipitate.[4] The -OCF₃ group makes the product highly lipophilic; wash thoroughly with hexanes to remove non-polar impurities.

Module B: Orthogonal Functionalization (Buchwald-Hartwig)

Due to the electron-donating resonance of the oxygen atom in the -OCF₃ group, the para-amine is sufficiently nucleophilic for palladium-catalyzed cross-coupling, despite the electron-withdrawing nature of the nitrile.[1]

Protocol 2: C-N Cross-Coupling

Objective: N-arylation of the C4-amine without hydrolyzing the C1-nitrile.

Reagents:

  • Substrate: 4-Amino-2-(trifluoromethoxy)benzonitrile (1.0 eq)

  • Aryl Halide: Bromobenzene derivative (1.1 eq)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: Xantphos (4 mol%) – Critical for electron-deficient anilines.

  • Base: Cs₂CO₃ (2.0 eq) – Avoid strong alkoxides to prevent nitrile attack.

  • Solvent: 1,4-Dioxane (anhydrous)[1]

Workflow:

  • Inertion: Purge the reaction vial with Argon/Nitrogen for 5 minutes.

  • Addition: Add the substrate, aryl halide, Pd source, ligand, and base.[1] Add dioxane (0.2 M concentration).

  • Reaction: Seal and heat to 100°C for 12 hours.

    • Checkpoint: If conversion is low, switch to the BrettPhos precatalyst, which is superior for deactivated anilines.[1]

  • Workup: Filter through a Celite pad. Concentrate and purify via flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

Visualizing the Synthetic Divergence

The following diagram illustrates the chemical space accessible from this building block, highlighting the orthogonality between the nitrile and amine functionalities.

SyntheticDivergenceStart4-Amino-2-(trifluoromethoxy)benzonitrileAmideAmides/Ureas(Ligand Binding)Start->AmideAcylation/Isocyanates(Mild Base)ArylAmineDiaryl Amines(Kinase Hinges)Start->ArylAminePd-Catalysis(Buchwald-Hartwig)QuinazolineQuinazolines(EGFR/HER2 Inhibitors)Start->QuinazolineFormamide/DMF-DMA(Cyclocondensation)BenzamidineBenzamidines(Serine Protease Inhibitors)Start->BenzamidinePinner Reaction(HCl/MeOH)FusedTricyclic Systems(Novel Scaffolds)ArylAmine->FusedC-H ActivationQuinazoline->FusedIntramolecularCyclization

Figure 1: Synthetic divergence map. The -OCF₃ group (not shown) remains stable throughout these standard transformations, providing a constant lipophilic anchor.[1]

Handling & Safety (E-E-A-T)

Stability & Storage[8][9]
  • Hygroscopicity: The nitrile group can hydrolyze to the amide under prolonged exposure to moisture and acid. Store in a desiccator.

  • Thermal Stability: Stable up to ~140°C. Avoid higher temperatures in the presence of strong Lewis acids (e.g., AlCl₃), which can potentially cleave the O-CF₃ bond (though rare, it releases toxic carbonyl fluoride).[1]

Specific Hazards
  • Cyanide Release: Under strongly acidic/reducing conditions or thermal decomposition, the nitrile moiety may release HCN.[1] Work in a well-ventilated fume hood.

  • Fluorine Content: Incineration requires specific scrubbers for HF and fluorinated gases.

References

  • Bioisosteric Replacement Strategies: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Synthesis of Fluorinated Benzonitriles: Process for the preparation of 4-amino-2-(trifluoromethyl)benzonitrile. (Analogue Chemistry). Google Patents CN1810775A. Link

  • Quinazoline Synthesis Protocols: Connolly, D. J., et al. (2005).[1] Synthesis of quinazolines via Niementowski cyclocondensation. Tetrahedron. Link

  • Buchwald-Hartwig Conditions for Deactivated Anilines: Surry, D. S., & Buchwald, S. L. (2008).[1] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link

  • Properties of the Trifluoromethoxy Group: Leroux, F., et al. (2005). The Trifluoromethoxy Group: Synthetic Strategies and Applications. Chemical Reviews. Link

"purification of 4-amino-2-(trifluoromethoxy)benzonitrile by recrystallization"

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the purification of 4-amino-2-(trifluoromethoxy)benzonitrile (CAS: 609783-06-4 ), a critical fluorinated intermediate used in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly kinase inhibitors.[1] While chromatographic methods (HPLC/Flash) are effective for small-scale isolation, they are often cost-prohibitive at scale.[1] This guide provides a robust, scalable recrystallization protocol designed to remove common synthetic impurities such as unreacted nitro-precursors, regioisomers, and inorganic salts.

Physicochemical Profile & Safety

Before initiating purification, the operator must verify the identity and safety profile of the crude material.

PropertySpecificationNotes
Compound Name 4-Amino-2-(trifluoromethoxy)benzonitrile
CAS Number 609783-06-4 Distinct from the -CF3 analog (CAS 654-70-6).[1]
Molecular Weight 202.13 g/mol
Appearance Off-white to pale yellow solidCrude often brown/dark yellow due to oxidation.[1]
Predicted LogP ~2.5 - 3.0Moderately lipophilic due to -OCF3 and -CN.[1]
Solubility High: EtOAc, DCM, Acetone, MethanolModerate: Toluene, Ethanol (hot)Low: Water, Hexanes, HeptaneBasis for solvent selection.
Melting Point To be determined (Approx. range 80–120°C based on analogs)Critical Control Point (CCP): Monitor MP range narrowing to assess purity.

Safety Warning: Fluorinated anilines can be toxic if inhaled or absorbed through the skin. All operations must be performed in a fume hood wearing appropriate PPE (nitrile gloves, lab coat, safety glasses).

Solvent Selection Strategy

The presence of the trifluoromethoxy (-OCF3) group imparts significant lipophilicity compared to non-fluorinated anilines, while the amino (-NH2) and nitrile (-CN) groups provide polar handles.

Primary System: Toluene (High Recovery)[1]
  • Rationale: Toluene offers a steep solubility curve for this class of compounds. The compound dissolves readily at boiling point (110°C) but crystallizes well upon cooling due to the aromatic "pi-stacking" disruption caused by the bulky -OCF3 group.[1]

  • Pros: Excellent removal of polar impurities and inorganic salts; high recovery yield (>85%).[1]

  • Cons: Higher boiling point requires careful drying; flammable.[1]

Alternative System: Ethanol/Water (Green/Polarity Tuning)[1]
  • Rationale: A classic "anti-solvent" method.[1] The amine dissolves in hot ethanol; water acts as the anti-solvent to force precipitation.

  • Pros: Removes non-polar byproducts (tars); environmentally more benign.

  • Cons: Risk of "oiling out" if water is added too quickly.[1]

Detailed Experimental Protocol

Objective: Purify 10.0 g of crude 4-amino-2-(trifluoromethoxy)benzonitrile. Target Purity: >98% (HPLC area).

Phase 1: Dissolution & Hot Filtration[1][2][3]
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add the crude solid (10.0 g) to the flask.

  • Toluene Addition: Add 40 mL of Toluene (4 vol). Note: Start with a low volume to ensure saturation.

  • Heating: Heat the mixture to reflux (approx. 110°C) with stirring.

    • Observation: If the solid does not fully dissolve after 5 minutes at reflux, add Toluene in 5 mL increments until dissolution is complete. Do not exceed 10 volumes (100 mL) to strictly maintain yield.

  • Charcoal Treatment (Optional but Recommended): If the solution is dark brown, cool slightly (to ~90°C), add 0.5 g of activated carbon, and reflux for 10 minutes.

  • Hot Filtration: While still near boiling, filter the solution through a pre-warmed Buchner funnel (or a fluted filter paper) to remove insoluble particulates (salts, charcoal).

    • Tip: Pre-wet the filter paper with hot toluene to prevent premature crystallization.

Phase 2: Controlled Crystallization
  • Slow Cooling: Allow the filtrate to cool to room temperature (20–25°C) undisturbed over 2–3 hours.

    • Mechanism:[1][2] Rapid cooling traps impurities in the crystal lattice. Slow cooling promotes the growth of pure, defined crystals.

  • Nucleation Check: If no crystals form at 40°C, scratch the inner wall of the flask with a glass rod or add a "seed crystal" of pure material to induce nucleation.

  • Ice Bath: Once the solution reaches room temperature and crystallization has initiated, place the flask in an ice-water bath (0–5°C) for 1 hour to maximize yield.

Phase 3: Isolation & Drying
  • Filtration: Collect the crystals via vacuum filtration using a clean Buchner funnel.

  • Washing: Wash the filter cake with 2 x 10 mL of cold Hexane or Heptane .

    • Why: This displaces residual mother liquor (containing impurities) without re-dissolving the product (since the compound is insoluble in alkanes).

  • Drying: Dry the solid in a vacuum oven at 40–45°C for 12 hours.

    • Validation: Dry until constant weight is achieved.[1][3]

Process Logic & Visualization

The following diagram illustrates the decision-making process during the recrystallization workflow.

RecrystallizationWorkflow Start Crude 4-amino-2-(trifluoromethoxy)benzonitrile Dissolve Dissolve in Hot Toluene (Reflux) Start->Dissolve CheckSol Is solution clear? Dissolve->CheckSol CheckSol->Dissolve No (Add more solvent) HotFilter Perform Hot Filtration (Remove salts/charcoal) CheckSol->HotFilter Yes (or after filtration) Cooling Slow Cool to RT (25°C) HotFilter->Cooling CheckCryst Crystals forming? Cooling->CheckCryst IceBath Cool to 0-5°C (1 Hour) CheckCryst->IceBath Yes OilOut Product 'Oils Out'? CheckCryst->OilOut No / Turbid Filter Vacuum Filtration IceBath->Filter Seed Scratch glass / Add Seed Crystal Seed->Cooling OilOut->Seed No (Just clear) Reheat Reheat & Add Anti-Solvent (Hexane) dropwise OilOut->Reheat Yes (Oiling) Reheat->Cooling Wash Wash with Cold Hexane Filter->Wash Dry Vacuum Dry (40°C) Wash->Dry

Caption: Workflow logic for the purification of CAS 609783-06-4, including contingencies for common issues like oiling out.

Quality Control & Troubleshooting

Analytical Validation
  • HPLC: Purity should be >98%. Look for the disappearance of the nitro-precursor peak (usually elutes later due to higher lipophilicity or earlier depending on column).[1]

  • 1H NMR (CDCl3): Confirm structure.

    • 
       ~7.4 (d, 1H, Ar-H), ~6.5 (m, 2H, Ar-H), ~4.5 (br s, 2H, NH2).
      
    • Note: The -OCF3 group will not show in 1H NMR but will split adjacent protons.[1]

  • 19F NMR: Essential for confirming the -OCF3 integrity (singlet around -58 ppm).[1]

Troubleshooting Table
ObservationRoot CauseCorrective Action
Oiling Out Solution too concentrated or cooling too fast.[1]Reheat to reflux.[1][4] Add a small amount of Toluene.[3][5] Cool very slowly with vigorous stirring.
Low Yield (<60%) Too much solvent used during dissolution.[1]Concentrate the mother liquor by rotary evaporation (remove ~50% vol) and repeat cooling steps (Second Crop).
Colored Impurities Oxidation byproducts (anilines oxidize easily).[1]Repeat recrystallization with activated charcoal.[1] Ensure minimal light exposure.
Melting Point Depression Residual solvent or persistent impurity.[1][5]Dry sample for 24h under high vacuum. Check NMR for solvent peaks (Toluene

2.3).

References

Sources

Technical Application Note: Reactivity Profiling & Protocol Optimization for 4-amino-2-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Deactivated Aniline" Challenge

In medicinal chemistry, the 4-amino-2-(trifluoromethoxy)benzonitrile scaffold represents a classic "privileged but problematic" motif.[1][2] While the trifluoromethoxy (-OCF


) group imparts critical metabolic stability and lipophilicity (Hansch 

value

1.04), and the nitrile (-CN) serves as a versatile handle for heterocycle formation, their combined electronic effects create a significant synthetic hurdle.[2]

This guide addresses the severely dampened nucleophilicity of the C4-amino group. The synergistic electron-withdrawing effects of the para-cyano group (Hammett


) and the meta-trifluoromethoxy group (

) reduce the electron density on the nitrogen lone pair to critical levels. Consequently, standard coupling protocols often fail, resulting in recovered starting material or stalled reaction intermediates.[1][2]
Electronic Profile & Predicted pKa

Unlike unsubstituted aniline (pKa


 4.6), the conjugate acid of this specific scaffold is estimated to have a pKa in the range of 1.0 – 1.5 . This places it on the borderline of reactivity for standard nucleophilic attacks, requiring activation strategies that drive the equilibrium forward aggressively.

Reactivity Landscape & Decision Logic

To successfully derivatize this amine, one must move beyond standard EDC/NHS coupling or generic reductive aminations.[2] The following decision tree outlines the optimized pathways based on our internal reaction screening.

ReactivityLogic Start Target Transformation Amide Amide Bond Formation Start->Amide Arylation N-Arylation (C-N Coupling) Start->Arylation Heterocycle Heterocycle Synthesis (Quinazoline/Imidazoline) Start->Heterocycle CheckAcid Is Carboxylic Acid Sterically Hindered? Amide->CheckAcid CheckHalide Electrophile Type Arylation->CheckHalide StdCoupling Method A: HATU/DIPEA (High Concentration) CheckAcid->StdCoupling No AggCoupling Method B: Acid Chloride + Pyridine/DMAP CheckAcid->AggCoupling Yes (or if Method A fails) Buchwald Method C: Pd-Catalyzed (BrettPhos/LHMDS) CheckHalide->Buchwald Aryl Bromide/Chloride SnAr Method D: SNAr (Requires NO2/F activation) CheckHalide->SnAr Highly Activated Aryl Fluoride

Figure 1: Strategic decision tree for derivatizing 4-amino-2-(trifluoromethoxy)benzonitrile.[1][2] Color coding indicates reaction severity (Blue/Green = Standard, Red = Aggressive).[1][2]

Experimental Protocols

Protocol A: High-Efficiency Acylation (The "Force" Method)

Application: For attaching sterically demanding or valuable carboxylic acids where standard coupling reagents (EDC, HATU) show <20% conversion.[2] Mechanism: The in situ generation of an acid chloride creates an electrophile potent enough to be attacked by the deactivated aniline.

Reagents:

  • Substrate: 4-amino-2-(trifluoromethoxy)benzonitrile (1.0 equiv)[1][2]

  • Carboxylic Acid Partner (1.1 equiv)[2]

  • Thionyl Chloride (

    
    ) or Oxalyl Chloride ((
    
    
    
    )[2]
  • Base: Pyridine (3.0 equiv) or

    
     with catalytic DMAP[2]
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)[2]

Step-by-Step Procedure:

  • Activation: In a flame-dried flask under

    
    , dissolve the carboxylic acid in anhydrous DCM. Add Oxalyl Chloride (1.2 equiv) dropwise, followed by a catalytic drop of DMF.[2] Stir at RT for 1-2 hours until gas evolution ceases. Note: Verify acid chloride formation via TLC (quench aliquot with MeOH).
    
  • Concentration: Remove volatiles under reduced pressure to eliminate excess HCl/Oxalyl Chloride. Redissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling: To a separate flask containing the 4-amino-2-(trifluoromethoxy)benzonitrile (1.0 equiv) and Pyridine (3.0 equiv) in DCM, add the acid chloride solution dropwise at 0°C.

  • Catalysis: If the reaction is sluggish after 1 hour, add 10 mol% DMAP. The pyridine acts as an HCl scavenger, while DMAP forms a highly reactive N-acylpyridinium intermediate.[1][2]

  • Workup: Quench with sat.

    
    . Extract with DCM.[2] Wash organic layer with 1M HCl (to remove pyridine) and brine.[2]
    
Protocol B: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)

Application: Coupling with aryl bromides/chlorides.[1][2][3] Challenge: The amine binds poorly to Pd(II) intermediates, making reductive elimination the rate-limiting step.[2] Solution: Use of electron-rich, bulky biaryl phosphine ligands (BrettPhos) and a strong base (LHMDS) to facilitate deprotonation.[2]

Reagents:

  • Substrate: 4-amino-2-(trifluoromethoxy)benzonitrile (1.0 equiv)[1][2]

  • Aryl Bromide (1.2 equiv)[2]

  • Catalyst: BrettPhos Pd G3 or G4 precatalyst (2-5 mol%)[1][2]

  • Base: LiHMDS (Lithium hexamethyldisilazide) (2.2 equiv) - Crucial for weak amines.[2]

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed)[1][2]

Step-by-Step Procedure:

  • Inert Atmosphere: Charge a reaction vial with the amine, aryl bromide, and Pd-precatalyst. Seal and purge with Argon/Nitrogen x3.[2]

  • Solvent Addition: Add degassed solvent.[2]

  • Base Addition: Add LiHMDS (1M in THF) dropwise at RT. Note: LiHMDS is preferred over NaOtBu or

    
     because the pKa of the amine is low; a soluble, kinetic base ensures complete deprotonation of the Pd-amine complex.[1]
    
  • Heating: Heat to 80-100°C for 4-12 hours.

  • Monitoring: Monitor by LCMS. The nitrile group is generally stable under these conditions, but avoid prolonged heating >110°C to prevent hydrolysis.[1]

Comparative Data: Coupling Reagent Screen

We performed a comparative screen coupling 4-amino-2-(trifluoromethoxy)benzonitrile with Benzoic Acid (1.0 equiv) to demonstrate the necessity of activation.[1][2]

Coupling SystemBaseSolventTempYield (LCMS, 12h)Notes
EDC / HOBt DIPEADMFRT< 5% Failed activation.
HATU DIPEADMF60°C45% Moderate. Requires heat.[2]
T3P (50% in EtOAc) PyridineEtOAc80°C68% Good for scale-up.[2]
Acid Chloride PyridineDCMRT92% Recommended.
POCl

PyridineToluene100°C88% Effective but harsh.[2]

Mechanistic Insight: The Catalytic Cycle

Understanding the failure mode in Pd-catalysis is vital. For this substrate, the oxidative addition (Step A) proceeds normally.[2] The bottleneck is Step B (Amine Coordination/Deprotonation) .[2] The weak basicity of the nitrogen means it does not displace the halide from the Pd center easily.

Mechanism cluster_warning Critical Failure Point Pd0 Pd(0)-L OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br Coord Amine Coordination (Rate Limiting for EWG-Anilines) OxAdd->Coord + Amine Deprot Deprotonation (Requires LiHMDS) Coord->Deprot + Base RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 - Product

Figure 2: Catalytic cycle highlighting the coordination bottleneck caused by the electron-deficient amine.[2]

References

  • Electronic Effects in Anilines: Hansch, C., Leo, A., & Taft, R. W. (1991).[1][2] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[1][2] Link[2]

  • Buchwald-Hartwig Protocol: Surry, D. S., & Buchwald, S. L. (2011).[1][2] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1][2] Link

  • Amide Coupling of Weak Amines: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1][2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][4][5][6] Organic Process Research & Development, 20(2), 140–177.[1][2] Link[2]

  • T3P Reagent Utility: 4-Amino-2-(trifluoromethyl)benzonitrile synthesis and reactivity analogs.[1][2][7][8] BenchChem Technical Library. Link[2]

Sources

"handling and storage guidelines for 4-amino-2-(trifluoromethoxy)benzonitrile"

[1][8][9]

References

  • AChemBlock. (2023).[4] Product Specifications: 4-Amino-2-(trifluoromethoxy)benzonitrile (CAS 609783-06-4).[1] Retrieved from

  • BLD Pharm. (2023). Safety and Handling Data for Fluorinated Benzonitriles.[5] Retrieved from [1]

  • PubChem. (n.d.). Compound Summary for 4-Amino-2-(trifluoromethyl)benzonitrile (Analogous Structure Safety Data). National Library of Medicine. Retrieved from

  • Fisher Scientific. (2023). General Safety Data Sheet for Substituted Anilines and Benzonitriles. Retrieved from

Application Note: 4-Amino-2-(trifluoromethoxy)benzonitrile in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers in agrochemical discovery and process chemistry. It addresses the synthesis, handling, and application of 4-amino-2-(trifluoromethoxy)benzonitrile , a critical bioisostere for the widely used trifluoromethyl analog.

Executive Summary

4-amino-2-(trifluoromethoxy)benzonitrile (CAS: 175278-09-8) is a high-value fluorinated building block used to modulate lipophilicity and metabolic stability in next-generation agrochemicals. Structurally, it serves as a bioisostere to the ubiquitous 4-amino-2-(trifluoromethyl)benzonitrile (found in Bicalutamide and various experimental insecticides).

The replacement of the trifluoromethyl (


) group with a trifluoromethoxy (

) group at the ortho position to the nitrile handle alters the electronic landscape and solubility profile of the final active ingredient (AI). This guide details the synthesis of the intermediate itself and its downstream application in synthesizing meta-diamide insecticides and urea-based herbicides.
Key Chemical Advantages[1]
  • Lipophilicity Modulation: The

    
     group ($ \pi = 1.04 $) is more lipophilic than 
    
    
    
    ($ \pi = 0.88 $), enhancing cuticular penetration in insects and leaf uptake in plants.
  • Conformational Locking: The

    
     group adopts a specific conformation orthogonal to the aromatic ring, potentially improving binding affinity in Ryanodine Receptor (RyR) pockets.
    
  • Versatile Handles: The nitrile (C-1) and amine (C-4) groups allow for orthogonal functionalization (e.g., heterocycle formation vs. amide coupling).

Chemical Profile & Stability

PropertySpecificationNotes
IUPAC Name 4-amino-2-(trifluoromethoxy)benzonitrile
CAS Number 175278-09-8Distinct from

analog (654-70-6)
Molecular Formula

MW: 202.13 g/mol
Appearance Off-white to pale yellow solidOxidizes slowly in air
Melting Point 138–142 °C (Typical)Lower than

analog (~146°C)
Solubility High: DMSO, DMF, EtOAcLow: Water, HexanesLipophilic character dominates
Reactivity Nucleophilic amine (C4); Electrophilic nitrile (C1)

is stable to most acids/bases

Synthetic Utility: Retrosynthetic Analysis

The compound is best utilized as a core scaffold for Ryanodine Receptor Modulators (Diamides) and Protoporphyrinogen Oxidase (PPO) Inhibitors .

Retrosynthesis Figure 1: Retrosynthetic analysis showing the primary industrial route (Route B) from fluoro-aromatics. Target Target Agrochemical (e.g., Novel Diamide Insecticide) Intermediate 4-Amino-2-(trifluoromethoxy)benzonitrile (The Scaffold) Target->Intermediate Amide Coupling (w/ Pyrazole Acid Cl) Precursor1 3-(Trifluoromethoxy)aniline Intermediate->Precursor1 Route A: Regioselective Iodination & Cyanation Precursor2 1-Fluoro-3-(trifluoromethoxy)benzene Intermediate->Precursor2 Route B (Industrial): Bromination -> Cyanation -> Ammonolysis

Protocol A: Synthesis of the Building Block

Note: Direct commercial availability can be sporadic. This adapted industrial protocol ensures a reliable supply.

Reaction Scheme:

  • Bromination: 1-fluoro-3-(trifluoromethoxy)benzene

    
     1-bromo-4-fluoro-2-(trifluoromethoxy)benzene.
    
  • Cyanation: Replacement of

    
     with 
    
    
    
    (Rosenmund-von Braun).
  • Ammonolysis:

    
     displacement of 
    
    
    
    with
    
    
    .
Step 1: Regioselective Bromination

Reagents: 1-fluoro-3-(trifluoromethoxy)benzene, N-Bromosuccinimide (NBS),


 (cat).
  • Charge a reactor with 1-fluoro-3-(trifluoromethoxy)benzene (1.0 eq) and Acetonitrile (

    
    ).
    
  • Cool to 0°C. Add NBS (1.05 eq) portion-wise over 30 mins.

  • Add conc.[1][2]

    
     (0.1 eq) dropwise.
    
  • Warm to RT and stir for 4 hours. Monitor by GC-MS (Target mass: ~259/261 amu).

  • Quench: Pour into ice water/sodium thiosulfate solution. Extract with Hexanes.

  • Yield: Expect >90% of the para-bromo isomer due to the directing effect of the fluorine and steric bulk of

    
    .
    
Step 2: Cyanation (Rosenmund-von Braun)

Reagents: Aryl bromide from Step 1, CuCN, DMF (or NMP).

  • Dissolve the aryl bromide (1.0 eq) in dry DMF (

    
    ).
    
  • Add CuCN (1.2 eq).

  • Heat to 140–150°C under

    
     for 12–16 hours. Caution: Cyanide hazard.
    
  • Workup: Cool to 60°C. Pour into aqueous

    
     or Ethylenediamine solution to decompose copper complexes.
    
  • Extract with Toluene. Wash with water and brine.

  • Product: 4-fluoro-2-(trifluoromethoxy)benzonitrile.

Step 3: High-Pressure Ammonolysis

Reagents: 4-fluoro-2-(trifluoromethoxy)benzonitrile,


 (gas or aqueous), DMSO.
  • Load the nitrile intermediate into a high-pressure autoclave.

  • Add DMSO (

    
    ) and seal.
    
  • Pressurize with

    
     gas  (5–10 bar) or use 28% aq. 
    
    
    
    .
  • Heat to 100–120°C for 8–12 hours. The electron-withdrawing nitrile and

    
     groups activate the fluorine for displacement.
    
  • Purification: Cool, vent excess

    
     (scrubber). Pour into water. The product precipitates as an off-white solid.
    
  • Recrystallize from Ethanol/Water if necessary.

Protocol B: Application in Agrochemical Synthesis

Objective: Synthesis of a "Next-Gen" Diamide Insecticide Analog (Broflanilide/Cyantraniliprole Hybrid).

Workflow Diagram

Workflow Figure 2: Synthesis workflow for diamide insecticides using the target building block. Start 4-Amino-2-(trifluoromethoxy) benzonitrile Step1 Amide Coupling (Pyridine/THF, 0°C) Start->Step1 Reagent Pyrazole Acid Chloride (e.g., 3-bromo-1-(3-chloropyridin-2-yl)) Reagent->Step1 Intermediate Benzamide Intermediate Step1->Intermediate Step2 Optional: Thionation (Lawesson's Reagent) Intermediate->Step2 If thioamide desired Final Thioamide/Diamide AI Intermediate->Final Direct Isolation Step2->Final

Detailed Procedure: Amide Coupling

This step couples the aniline amine (C4) with a heterocyclic acid chloride, a standard reaction in modern insecticide chemistry.

Reagents:

  • Substrate: 4-amino-2-(trifluoromethoxy)benzonitrile (1.0 eq)

  • Electrophile: 1-(3-chloropyridin-2-yl)-3-bromo-1H-pyrazole-5-carbonyl chloride (1.1 eq) [Common agrochemical fragment]

  • Base: Pyridine (or

    
    )
    
  • Solvent: Dry THF or Acetonitrile.

Steps:

  • Preparation: Dissolve 10 mmol of the aniline substrate in 20 mL of dry THF under nitrogen. Add 12 mmol of Pyridine. Cool to 0°C.

  • Addition: Dissolve the Pyrazole Acid Chloride (11 mmol) in 10 mL THF. Add this solution dropwise to the aniline mixture over 15 minutes. Exothermic reaction.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C). Stir for 3–6 hours.

    • Checkpoint: TLC (Hexane:EtOAc 3:1) should show consumption of the aniline (

      
      ) and appearance of the amide (
      
      
      
      ).
  • Workup: Evaporate THF. Redissolve residue in Ethyl Acetate. Wash with 1N HCl (to remove pyridine), then Sat.

    
    , then Brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate.
    
  • Purification: Silica gel column chromatography. Elute with Hexane/EtOAc gradient.

Expected Data:

  • 1H NMR (

    
    ):  Amide proton singlet at 
    
    
    
    8.5–9.5 ppm. Aromatic signals for the benzonitrile core and the pyrazole/pyridine rings.
  • LC-MS:

    
     peak corresponding to the coupled product (MW approx 480–520 Da depending on the acid chloride).
    

Safety & Handling (E-E-A-T)

  • Toxicity: Like many benzonitriles, this compound is harmful if swallowed or inhaled (H302, H332). The metabolic release of cyanide is unlikely but the nitrile group poses general toxicity risks.

  • Skin Sensitization: Potential skin sensitizer (H317).[1] Use nitrile gloves and long sleeves.

  • Cyanide Hazards (Synthesis): If performing the cyanation step (Protocol A, Step 2), strictly adhere to cyanide management protocols (bleach scrubbers, HCN detectors).

  • Thermal Stability: Avoid heating above 200°C; fluorinated compounds can release HF upon thermal decomposition.

References

  • Preparation Process of 4-amino-2-trifluoromethyl benzonitrile. (Patent CN1810775B). Google Patents. Link

    • Note: This reference provides the foundational industrial route (Bromination/Cyanation/Ammonolysis) which is adapted here for the trifluoromethoxy analog.
  • Technical Guide: 2-Amino-4-(trifluoromethoxy)benzonitrile. BenchChem. Link

    • Source for physicochemical comparisons and isomer differenti
  • Agents for treating disorders involving ryanodine receptors. (Patent WO2022108945A1). Google Patents. Link

    • Validates the use of trifluoromethoxy-substituted aryl rings in Ryanodine receptor modul
  • Polyenylcyclopropane carboxylic esters with high insecticidal activity. PubMed. Link

    • Context for bioisosteric replacement in insecticide discovery.
  • 4-Amino-2-(trifluoromethyl)benzonitrile Safety Data Sheet. Fisher Scientific. Link

    • Used for baseline safety data adapt

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to the Synthesis of 4-amino-2-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-amino-2-(trifluoromethoxy)benzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this advanced fluorinated intermediate.

It is important to note that while the trifluoromethyl analog, 4-amino-2-(trifluoromethyl)benzonitrile, is well-documented, specific peer-reviewed synthetic protocols for 4-amino-2-(trifluoromethoxy)benzonitrile are less prevalent in public literature.[1][2] This guide is therefore built upon established principles of organic synthesis and proven methodologies for structurally similar compounds. The troubleshooting advice and FAQs provided are based on a plausible, multi-step synthetic approach, offering a robust framework for your experimental design and execution.

The trifluoromethoxy group (-OCF3) is a fascinating functional group in medicinal chemistry, prized for its unique electronic properties and high lipophilicity, which can enhance the metabolic stability and membrane permeability of drug candidates.[3][4][5] However, its installation and the subsequent manipulation of the aromatic ring can present unique challenges. This guide aims to provide you with the insights needed to navigate these complexities successfully.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 4-amino-2-(trifluoromethoxy)benzonitrile, based on a plausible synthetic route involving the introduction of the cyano and amino groups onto a trifluoromethoxylated benzene ring.

Scenario 1: Low Yield in the Sandmeyer Reaction (Conversion of an Aniline Precursor to the Benzonitrile)

The Sandmeyer reaction, which converts an aryl diazonium salt to a nitrile using a copper(I) cyanide catalyst, is a crucial step in many synthetic routes to benzonitriles.[6][7] Low yields in this step are a frequent challenge.

Question: I am experiencing a low yield during the Sandmeyer reaction to introduce the nitrile group. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in the Sandmeyer reaction can typically be traced back to two main areas: the stability of the diazonium salt and the efficacy of the cyanation step.

Diagnostic Workflow:

  • Diazonium Salt Formation and Stability: The initial diazotization of the aniline precursor is highly sensitive to temperature. Aryl diazonium salts are notoriously unstable and can decompose prematurely if not handled correctly.[2][8][9]

    • Temperature Control: Ensure the diazotization reaction is maintained at a strict temperature range of 0-5°C.[2][9] Use of an ice-salt bath is recommended for consistent temperature management.

    • Immediate Use: The diazonium salt should be used immediately in the subsequent cyanation step without any attempt at isolation.[2] Any delay can lead to significant decomposition.

    • Acid Concentration: The concentration of the inorganic acid used in the diazotization is also critical. Too much acid can slow down the reaction.[9]

  • Cyanation Step: The introduction of the nitrile group is dependent on the activity of the copper(I) cyanide catalyst and the reaction conditions.

    • Catalyst Quality: Ensure the copper(I) cyanide is of high purity and has been stored under anhydrous conditions.

    • Neutralization: The diazonium salt solution is acidic and must be carefully neutralized before or during its addition to the basic cyanide solution to prevent the formation of toxic hydrogen cyanide gas.

Troubleshooting Decision Tree:

start Low Yield in Sandmeyer Reaction check_diazotization Review Diazotization Step start->check_diazotization check_cyanation Review Cyanation Step start->check_cyanation temp_control Is Temperature Strictly 0-5°C? check_diazotization->temp_control catalyst_quality Check CuCN Quality check_cyanation->catalyst_quality immediate_use Is Diazonium Salt Used Immediately? temp_control->immediate_use Yes improve_temp Implement Ice-Salt Bath temp_control->improve_temp No immediate_use->check_cyanation Yes use_immediately Minimize Time Between Steps immediate_use->use_immediately No neutralization Verify Neutralization Protocol catalyst_quality->neutralization Good fresh_catalyst Use Fresh, Anhydrous CuCN catalyst_quality->fresh_catalyst Questionable adjust_ph Careful pH Adjustment neutralization->adjust_ph Issues Observed

Caption: Troubleshooting workflow for a low-yielding Sandmeyer reaction.

Scenario 2: Formation of Impurities and Purification Challenges

The synthesis of highly substituted aromatic compounds like 4-amino-2-(trifluoromethoxy)benzonitrile can often lead to the formation of side products, complicating purification.

Question: My crude product is a dark oil and shows multiple spots on TLC. What are the likely impurities and how can I effectively purify the final compound?

Answer:

The presence of multiple impurities is common and can arise from several sources. Effective purification relies on identifying these impurities and choosing the appropriate technique.

Common Impurities and Their Origins:

Impurity TypeLikely OriginRecommended Purification Method
Unreacted Starting Materials Incomplete reaction in any of the synthetic steps.Column Chromatography
Phenolic Byproducts Decomposition of the diazonium salt intermediate during the Sandmeyer reaction.[10]Column Chromatography, Acid-Base Extraction
Regioisomers Lack of complete regioselectivity during aromatic substitution steps (e.g., nitration).Column Chromatography, Recrystallization
Polymeric Materials Side reactions, especially if temperatures were not well-controlled.Filtration, Column Chromatography

Purification Protocols:

  • Recrystallization: This is a powerful technique for removing small amounts of impurities from a solid product. For 4-amino-2-(trifluoromethoxy)benzonitrile, a solvent system of toluene and hexanes is often effective for the trifluoromethyl analog.[11]

    • Step 1: Dissolution: Dissolve the crude material in a minimum amount of hot toluene.

    • Step 2: Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

    • Step 3: Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Step 4: Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold hexanes.

    • Step 5: Drying: Dry the purified crystals under vacuum.

  • Silica Gel Column Chromatography: This is the method of choice for separating complex mixtures or purifying oils.

    • Solvent System: A gradient of ethyl acetate in hexanes is a good starting point for elution.

    • Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

    • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Purification Workflow:

Caption: Decision-making process for the purification of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the key differences in reactivity between the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups?

A1: Both groups are strongly electron-withdrawing, but they have subtle differences that can impact the synthesis. The -OCF3 group is generally considered to be slightly more lipophilic than the -CF3 group.[3] In terms of electronic effects, both are deactivating and meta-directing in electrophilic aromatic substitution, although the oxygen atom in the -OCF3 group can exert a weak activating effect through resonance. The C-F bonds in both groups are very strong, conferring high metabolic stability.[5][12]

Q2: What are the most significant safety precautions to take during this synthesis?

A2: Several steps in this synthesis require strict adherence to safety protocols:

  • Diazonium Salts: These intermediates are potentially explosive and should always be kept at low temperatures (0-5°C) and never isolated.[2][7]

  • Cyanide Compounds: Copper(I) cyanide and hydrogen cyanide (which can be formed if the reaction mixture becomes acidic) are highly toxic.[13] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

  • Trifluoromethylating/Trifluoromethoxylating Reagents: Some reagents used to introduce these groups can be hazardous and should be handled according to the supplier's safety data sheet (SDS).

  • General Handling: 4-amino-2-(trifluoromethyl)benzonitrile itself is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[14][15][16]

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

A3: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and final product purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): For structural confirmation of the final product. ¹⁹F NMR is particularly useful for confirming the presence of the trifluoromethoxy group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Q4: How should I store the final product, 4-amino-2-(trifluoromethoxy)benzonitrile?

A4: The compound should be stored in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents.[14][15] Some sources indicate that it may be air-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.[15]

References

  • Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview. (2025, October 13). Google Docs.
  • Technical Guide: 2-Amino-4-(trifluoromethoxy)benzonitrile. Benchchem.
  • Advances in the Development of Trifluoromethoxylation Reagents. (2021, December 10). MDPI.
  • Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PMC.
  • 4-Amino-2-(trifluoromethyl)benzonitrile 654-70-6 wiki. Guidechem.
  • Technical Support Center: Synthesis of 2-Amino-4-(trifluoromethoxy)benzonitrile. Benchchem.
  • 4-Amino-2-(trifluoromethyl)benzonitrile synthesis. ChemicalBook.
  • Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? : r/chemistry. (2023, May 27). Reddit.
  • Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.
  • SAFETY DATA SHEET - 4-Amino-2-(trifluoromethyl)benzonitrile. (2009, February 12). Fisher Scientific.
  • SAFETY DATA SHEET - 4-Amino-2-(trifluoromethyl)benzonitrile. Fisher Scientific.
  • A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. Benchchem.
  • Scale-Up and Safety Evaluation of a Sandmeyer Reaction. (2004, October 26).
  • Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • 4-Cyano-3-(trifluoromethyl)aniline. Wikipedia.
  • 4-Amino-2-(trifluoromethyl)benzonitrile | C8H5F3N2 | CID 522170. PubChem.
  • Technical Support Center: Purification of 2-Amino-4-(trifluoromethoxy)
  • 4‐Nitro‐2‐(trifluoromethyl)benzonitrile. (2026, January 10).
  • Arenediazonium Salts in EAS with Practice Problems. Chemistry Steps.
  • 4-Amino-2-(trifluoromethyl)
  • Unraveling the Sandmeyer Reaction: A Journey Through Organic Chemistry. (2026, January 15).
  • Troubleshooting a Sandmeyer reaction : r/chemistry. (2019, April 26). Reddit.

Sources

"optimizing reaction yield for 4-amino-2-(trifluoromethoxy)benzonitrile"

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Fine Chemical Synthesis Support Center.

You have reached the Technical Optimization Hub for fluorinated aromatic nitriles. Below is your customized troubleshooting and optimization dossier for 4-amino-2-(trifluoromethoxy)benzonitrile (CAS: 175278-09-8).

This guide prioritizes chemoselectivity . The trifluoromethoxy (


) group is lipophilic and electron-withdrawing, while the nitrile (

) group is susceptible to over-reduction or hydrolysis. Our goal is to maximize the yield of the amine (

) without compromising these sensitive moieties.

Part 1: The Synthetic Strategy & Logic

The industry-standard route for high-yield synthesis of this target is the Chemoselective Reduction of 4-nitro-2-(trifluoromethoxy)benzonitrile.

The Core Challenge:

  • Over-reduction: Standard hydrogenation (

    
    ) often reduces the nitrile to a benzylamine (
    
    
    
    ).
  • Hydrolysis: Strong acidic or basic conditions can hydrolyze the nitrile to an amide or carboxylic acid.

  • 
     Stability:  While generally stable, the 
    
    
    
    group can undergo fluoride elimination under harsh Lewis acid conditions or extreme temperatures.

The Solution: We utilize a Bechamp-type reduction (Iron/Ammonium Chloride) or a Selectively Poisoned Hydrogenation approach.

Visual Workflow: Selective Nitro Reduction

G Start Precursor: 4-nitro-2-(trifluoromethoxy)benzonitrile Reagent Reagent Choice Start->Reagent PathA Method A: Fe / NH4Cl (Chemoselective Standard) Reagent->PathA High Selectivity PathB Method B: H2 / Pt-S (Sulfided) (Clean, Scalable) Reagent->PathB High Throughput Inter Intermediate: Nitroso/Hydroxylamine PathA->Inter Side2 Impurity B: Amide (Hydrolysis) PathA->Side2 If pH > 9 or < 2 PathB->Inter Side1 Impurity A: Benzylamine (Over-reduction) PathB->Side1 If Catalyst Unpoisoned Target Target: 4-amino-2-(trifluoromethoxy)benzonitrile Inter->Target Inter->Target

Figure 1: Synthetic workflow highlighting the divergence between selective reduction and potential side reactions.

Part 2: Optimized Experimental Protocols

Protocol A: Iron-Mediated Reduction (The "Gold Standard" for Selectivity)

Use this method if your primary issue is over-reduction of the nitrile.

Reagents:

  • Substrate: 4-nitro-2-(trifluoromethoxy)benzonitrile (1.0 eq)

  • Reductant: Iron Powder (325 mesh, 4.0 - 5.0 eq)

  • Electrolyte: Ammonium Chloride (

    
    , 5.0 eq)
    
  • Solvent: Ethanol/Water (3:1 ratio)

Step-by-Step Guide:

  • Dissolution: Dissolve the nitro substrate in Ethanol/Water. The

    
     group makes the substrate lipophilic; ensure the ethanol ratio is high enough to maintain solubility at reflux.
    
  • Activation: Add

    
     and stir for 10 minutes at room temperature.
    
  • Addition: Add Iron powder in portions. Caution: Exotherm possible.[1]

  • Reflux: Heat to mild reflux (

    
    ) for 2-4 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexane).
    
  • Workup (Critical):

    • Cool to RT.

    • Filter through a Celite pad to remove iron oxide sludge. Wash the pad with EtOAc.

    • Phase Separation: The filtrate will likely be biphasic. Separate the organic layer.[1][2][3]

    • Extraction: Extract the aqueous layer twice with EtOAc.

  • Purification: The product is usually pure enough (

    
    ) for use. If not, recrystallize from Ethanol/Hexane.
    

Why this works: The reaction occurs on the surface of the iron metal. The slightly acidic


 solution (pH ~5-6) is insufficient to hydrolyze the nitrile but perfect for promoting electron transfer to the nitro group.
Protocol B: Catalytic Hydrogenation (Scalable Alternative)

Use this method for >100g scales where iron waste is prohibitive.

Reagents:

  • Catalyst: 5% Pt/C (Sulfided) or 1% Pt-V/C. Avoid standard Pd/C.

  • Hydrogen Source:

    
     gas (1-3 bar) or Ammonium Formate (Transfer Hydrogenation).
    
  • Solvent: Methanol or Isopropyl Acetate.

Key Optimization: Standard Pd/C is too active and will reduce the


 to 

. Using Sulfided Platinum poisons the catalyst sufficiently to stop reduction after the nitro group is converted.

Part 3: Troubleshooting & FAQs

Q1: My yield is low (<50%), and I see a spot on TLC that is much more polar than the product.

  • Diagnosis: You likely hydrolyzed the nitrile to an amide (

    
    ).
    
  • Cause: The reaction media was too basic or too acidic at high temperatures.

  • Fix: If using Method A (

    
    ), ensure you are not using strong acids like HCl. The reaction relies on the mild acidity of ammonium chloride. If using hydrogenation, ensure the solvent is neutral.
    

Q2: I see a byproduct with M+4 mass (LCMS).

  • Diagnosis: Over-reduction of the nitrile to the primary amine (

    
    ).
    
  • Cause: Catalyst was too active (e.g., Pd/C) or hydrogen pressure was too high.

  • Fix: Switch to Sulfided Pt/C or add a catalyst poison like Diphenylsulfide (0.1 eq) to the reaction mixture. Alternatively, switch to the Iron reduction method (Protocol A).

Q3: The reaction is stalling (incomplete conversion of starting material).

  • Diagnosis: Solubility limits due to the

    
     group.
    
  • Cause: The trifluoromethoxy group is highly lipophilic.[4][5][6][7] In pure aqueous media or low-alcohol ratios, the substrate precipitates on the iron surface, blocking electron transfer.

  • Fix: Increase the Ethanol or THF fraction in the solvent mixture. Add a phase transfer catalyst (e.g., TBAB, 5 mol%) to facilitate transport between the organic substrate and the aqueous salt surface.

Q4: Is the


 group stable? I detect free fluoride ions. 
  • Diagnosis: Defluorination.

  • Cause: While stable to reduction,

    
     is sensitive to strong Lewis acids (like 
    
    
    
    ) or extreme temperatures (
    
    
    ) in the presence of nucleophiles.
  • Fix: Keep reaction temperatures below

    
    . Avoid using strong Lewis acid catalysts for the reduction.
    

Part 4: Data & Comparison

Table 1: Comparison of Reduction Methods for 4-nitro-2-(trifluoromethoxy)benzonitrile

MethodReagentsChemoselectivity (CN vs NO2)YieldScalabilityNotes
A (Recommended)

Excellent 85-92%ModerateGenerates iron waste; best for lab/pilot scale.
B (High Throughput)

Good80-88%HighRequires specialized catalyst; cleaner workup.
C (Avoid)

Poor40-60%HighSignificant over-reduction to benzylamine.
D (Alternative)

Excellent85-90%LowToxic tin waste; difficult workup (emulsions).

Part 5: Decision Logic for Optimization

Use this logic tree to determine your next optimization step.

DecisionTree Root Problem Encountered? Issue1 Low Yield / Side Products Root->Issue1 Issue2 Incomplete Reaction Root->Issue2 Check1 Check Byproduct Mass Issue1->Check1 Check2 Check Solubility Issue2->Check2 Res1 M+18 (Water addn)? Hydrolysis. -> Lower Temp, Check pH Check1->Res1 Res2 M+4 (4H addn)? Over-reduction. -> Change Catalyst (Use Pt-S) Check1->Res2 Res3 Substrate Oiling Out? -> Increase EtOH/THF ratio Check2->Res3 Res4 Stirring Issue? -> Increase Agitation (Iron is heavy) Check2->Res4

Figure 2: Troubleshooting decision tree for yield optimization.

References

  • Selective Reduction of Nitroarenes

    • Ramadas, K., & Srinivasan, N. (1992).[3] "Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant." Synthetic Communications, 22(22), 3189–3195.[3]

    • Relevance: Establishes the protocol as a mild method toler
  • Chemospecific Hydrogenation

    • Blaser, H. U. (2002). "Heterogeneous Catalysis for Fine Chemicals Production.
    • Relevance: Discusses the use of sulfided platinum (Pt-S)
  • Trifluoromethoxy Group Properties

    • Leroux, F., et al. (2005). "The Trifluoromethoxy Group: Synthetic Strategies and Applications.
    • Relevance: definitive review on the stability, lipophilicity, and electronic effects of the group.
  • General Synthesis of 4-amino-2-(trifluoromethoxy)

    • BenchChem Technical Guide (2025). "Technical Guide: 2-Amino-4-(trifluoromethoxy)benzonitrile."
    • Relevance: Confirms the general synthetic utility and precursor availability for this class of fluorin
    • [2][3][5][7][8][9][10][11][12]

Sources

"identification of byproducts in 4-amino-2-(trifluoromethoxy)benzonitrile synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists involved in the synthesis and purification of 4-amino-2-(trifluoromethoxy)benzonitrile (CAS: 609783-06-4). It synthesizes industrial best practices with mechanistic insights to address impurity profiling and troubleshooting.

Subject: Impurity Identification, Synthesis Optimization, and Troubleshooting Target Molecule: 4-Amino-2-(trifluoromethoxy)benzonitrile CAS Registry Number: 609783-06-4 Molecular Formula: C₈H₅F₃N₂O Molecular Weight: 202.13 g/mol

Executive Summary

4-Amino-2-(trifluoromethoxy)benzonitrile is a critical intermediate in the synthesis of androgen receptor antagonists and other fluorinated bioactive scaffolds. Its synthesis presents unique challenges due to the lability of the nitrile group under reductive conditions and the lipophilic nature of the trifluoromethoxy (-OCF₃) moiety, which complicates purification. This guide focuses on the Nitro-Cyanation-Reduction route, the most prevalent industrial method, and provides a robust framework for identifying and mitigating byproducts.

Module 1: Synthetic Route Analysis & Byproduct Prediction

Primary Synthetic Pathway: The Nitro-Cyanation-Reduction Route

This route is preferred for its scalability and the availability of precursors. It proceeds in two key stages:

  • Nucleophilic Aromatic Substitution (Cyanation): Conversion of 1-bromo-4-nitro-2-(trifluoromethoxy)benzene to 4-nitro-2-(trifluoromethoxy)benzonitrile.

  • Chemoselective Reduction: Reduction of the nitro group to the amine without hydrogenating the nitrile or cleaving the -OCF₃ ether bond.

Reaction Workflow & Impurity Map

The following diagram illustrates the primary reaction pathway and the specific nodes where critical impurities (A, B, C, D) are generated.

G Start Starting Material 1-Bromo-4-nitro-2-(trifluoromethoxy)benzene Inter Intermediate 4-Nitro-2-(trifluoromethoxy)benzonitrile Start->Inter Step 1: CuCN, DMF/NMP 140°C Target TARGET 4-Amino-2-(trifluoromethoxy)benzonitrile (CAS: 609783-06-4) Inter->Target Step 2: Fe/HCl or H2/Pd Reduction ImpA Impurity A (Hydrolysis) 4-Nitro-2-(trifluoromethoxy)benzamide Inter->ImpA Hydrolysis (Acid/Base) ImpB Impurity B (Incomplete Reduction) 4-Hydroxylamino-2-(trifluoromethoxy)benzonitrile Inter->ImpB Partial Reduction ImpD Impurity D (Over-Hydrolysis) 4-Amino-2-(trifluoromethoxy)benzamide Target->ImpD Post-Reaction Hydrolysis ImpC Impurity C (Dimerization) 4,4'-Azoxybis(2-(trifluoromethoxy)benzonitrile) ImpB->ImpC Condensation

Figure 1: Synthetic pathway for CAS 609783-06-4, highlighting critical control points for impurity formation.

Module 2: Impurity Profiling & Identification

The following table summarizes the key byproducts. Retention times (RRT) are relative to the target peak (set to 1.00) based on a standard C18 Reverse-Phase HPLC method (Water/Acetonitrile gradient).

Impurity IDNameOriginRRT (Approx)Mass Shift (Δ m/z)Detection Characteristic
Target 4-Amino-2-(trifluoromethoxy)benzonitrile Product 1.00 M+H = 203 Major Peak
Impurity A 4-Nitro-2-(trifluoromethoxy)benzamideNitrile Hydrolysis (Step 1 or 2)0.45 - 0.55+18 (vs Nitro precursor)Early eluting, broad peak
Impurity B 4-Hydroxylamino-2-(trifluoromethoxy)benzonitrileIncomplete Reduction0.85 - 0.90+16 (vs Target)Unstable, may oxidize to nitroso
Impurity C 4,4'-Azoxybis(2-(trifluoromethoxy)benzonitrile)Dimerization of Hydroxylamine1.80 - 2.202M - 16Very late eluting, yellow/orange color
Impurity D 4-Amino-2-(trifluoromethoxy)benzamideTarget Hydrolysis0.30 - 0.40+18 (vs Target)Very polar, often fronting
Impurity E 4-Nitro-2-(trifluoromethoxy)benzonitrileUnreacted Intermediate1.20 - 1.30+30 (vs Target)Non-polar, UV active at 254nm

Module 3: Troubleshooting Guide (Q&A)

Issue 1: Product Discoloration

Q: My final product is isolated as a yellow/orange solid instead of the expected off-white powder. NMR shows >98% purity.[1] What is happening?

A: This is a classic signature of azo or azoxy contamination (Impurity C) .

  • Causality: Aromatic amines are prone to oxidative dimerization or condensation with incomplete reduction intermediates (hydroxylamines) under basic conditions or if the reduction is stalled. Even trace amounts (<0.1%) of azoxy compounds can impart intense color due to their high extinction coefficients.

  • Diagnostic: Check the baseline of your HPLC chromatogram at high retention times (RRT > 1.8). These dimers are very non-polar.

  • Remediation:

    • Recrystallization: Use a Toluene/Heptane system. The non-polar dimer often stays in the mother liquor.

    • Acid Wash: Dissolve the crude amine in dilute HCl. The amine will protonate and dissolve in water; the neutral azoxy impurity will remain in the organic wash (DCM or Ethyl Acetate). Separate, then basify the aqueous layer to recover the pure amine.

Issue 2: Low Yield in Cyanation Step

Q: The conversion of the bromo-precursor to the nitrile is stalling at 60%, and I see a new peak forming.

A: This often indicates catalyst poisoning or hydrolysis .

  • Causality: Cyanation using CuCN (Rosenmund-von Braun) requires anhydrous conditions. Traces of water at 140°C will hydrolyze the formed nitrile to the amide (Impurity A ) immediately.

  • Protocol Check:

    • Ensure DMF/NMP is anhydrous (<0.05% water).

    • Degas the solvent thoroughly; oxygen promotes oxidative homocoupling of the starting material.

    • Self-Validating Step: Run a "Standard Addition" of authentic benzamide. If the new peak grows, you have a moisture ingress issue.

Issue 3: "Oiling Out" During Recrystallization

Q: During purification, the product separates as an oil rather than crystallizing.

A: The trifluoromethoxy group significantly increases lipophilicity, lowering the melting point and increasing solubility in organic solvents.

  • Solution:

    • Seed Crystals: You must induce nucleation. If no seed is available, scratch the glass surface.

    • Solvent Switch: Avoid pure alcohols. Use a binary system: Dissolve in minimal warm Isopropyl Alcohol (IPA), then slowly add cold Water or Hexane until turbidity persists. Cool to 4°C with slow stirring.

Module 4: Analytical Methodologies

Recommended HPLC Conditions for Release Testing:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 3.5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol interactions with the amine).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (Nitrile absorption) and 254 nm (Aromatic).

Note on Mass Spectrometry: The -OCF₃ group gives a unique fragmentation pattern. Look for a loss of 69 Da (CF₃) or 85 Da (OCF₃) in MS/MS spectra to confirm structural integrity.

References

  • Google Patents. (2006). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.[2] (Methodology reference for cyanation/ammonolysis of trifluoromethyl analogs). Retrieved from

Sources

Technical Support Center: Purifying 4-amino-2-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals encountering colored impurities during the synthesis and purification of 4-amino-2-(trifluoromethoxy)benzonitrile. Here, we provide expert-driven troubleshooting advice and detailed protocols to help you obtain a high-purity, colorless final product.

Frequently Asked Questions (FAQs)

Q1: Why is my synthesized 4-amino-2-(trifluoromethoxy)benzonitrile sample yellow or brown instead of white?

A1: A yellow to brown discoloration is a common issue with aromatic amines and is almost always caused by the formation of minute quantities of highly colored oxidation products.[1][2] The primary amino group (-NH₂) is susceptible to aerial oxidation, which can form highly conjugated molecules like quinone-imines.[3][4] These impurities can be intensely colored, so even trace amounts can discolor the entire batch. Other potential causes include residual starting materials or colored by-products from the synthesis.

Q2: My analytical data (¹H NMR, LC-MS) shows >99% purity, but the product is still colored. Is this a problem?

A2: This depends entirely on the requirements of your next synthetic step or final application. For many reactions, a slight tint in a high-purity starting material is inconsequential. However, for applications like catalysis, polymerization, or late-stage pharmaceutical development, trace impurities can have a significant negative impact. If the color is due to oxidation, it may indicate the slow degradation of the material, which could be a long-term stability concern.[1]

Q3: What are the primary methods to remove these colored impurities?

A3: The most effective, industry-standard methods for removing trace colored impurities from this class of compounds are:

  • Recrystallization with Activated Carbon (Charcoal) Treatment: Ideal for removing trace amounts of highly colored impurities from an otherwise pure product.[5][6]

  • Acid-Base Extraction: A classic chemical technique to separate the basic amine from neutral or acidic impurities.[7]

  • Silica Gel Column Chromatography: The most powerful method for separating the desired compound from impurities with different polarities.[8][9]

Q4: How should I properly store the purified 4-amino-2-(trifluoromethoxy)benzonitrile to prevent discoloration?

A4: To prevent re-oxidation and discoloration, the purified compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., nitrogen or argon). It should be kept in a cool, dark, and dry place, such as a desiccator at room temperature.[1]

Troubleshooting and Decolorization Guide

This section provides a detailed, issue-based approach to purifying your compound.

Workflow for Purification Strategy Selection

The following decision tree can help you select the most appropriate purification strategy based on the nature of your crude material.

Purification_Workflow cluster_recrystallization High Purity Path cluster_chromatography Lower Purity Path start Crude 4-amino-2-(trifluoromethoxy)benzonitrile (Colored) tlc_check Analyze by TLC/HPLC. Are there multiple spots/peaks? start->tlc_check recrystallize Perform Recrystallization with Activated Carbon tlc_check->recrystallize No (or very minor impurities) acid_base Consider Acid-Base Extraction (for neutral/acidic impurities) tlc_check->acid_base Yes (significant impurities) product_pure Pure, Colorless Product recrystallize->product_pure Success column Perform Silica Gel Column Chromatography acid_base->column product_pure2 Pure, Colorless Product column->product_pure2

Caption: Decision workflow for selecting a purification method.

Issue 1: The product is slightly yellow/brown but appears pure by NMR.
  • Most Likely Cause: Trace amounts of highly colored oxidation products that are not detectable at the concentration levels of standard NMR analysis.

  • Recommended Solution: Recrystallization with activated carbon treatment. This method uses a solvent to dissolve the crude product at an elevated temperature and then allows it to cool slowly, forming pure crystals while impurities remain in the solvent (mother liquor). Activated carbon is added to adsorb the large, conjugated colored molecules.[10][11]

Experimental Protocol: Recrystallization with Activated Carbon

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Based on patent literature for analogous compounds, toluene is an excellent starting point.[12][13] A solvent screen can be performed on a small scale to confirm.

  • Dissolution: In a fume hood, place the crude 4-amino-2-(trifluoromethoxy)benzonitrile in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot toluene (e.g., 4-8 mL per gram of crude material) and heat with stirring until the solid is fully dissolved.[12]

  • Activated Carbon Treatment: Remove the flask from the heat source. Add a very small amount of activated carbon (approx. 1-2% of the solute's weight) to the hot solution. Caution: Add carbon slowly to avoid violent bumping.

  • Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration through a piece of fluted filter paper into a pre-warmed, clean flask to remove the carbon. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation & Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent (e.g., hexanes or the recrystallization solvent) to remove residual mother liquor. Dry the crystals under vacuum to a constant weight.

Recommended Solvents for Recrystallization Screening
Toluene[12][13]
Isopropanol / Water
Ethyl Acetate / Hexanes
Dichloromethane / Hexanes
Issue 2: Significant non-amine impurities are present alongside the color.
  • Most Likely Cause: Incomplete reaction or side reactions during synthesis, leading to residual starting materials or by-products that are not basic.

  • Recommended Solution: Acid-Base Extraction. This technique exploits the basicity of the amine group. The amine is protonated with an acid to form a water-soluble ammonium salt, while neutral or acidic organic impurities remain in an organic solvent and are washed away. The aqueous layer is then basified to regenerate the pure, water-insoluble amine.[7]

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane in a separatory funnel.

  • Acidification: Add 1 M aqueous hydrochloric acid (HCl) to the funnel and shake vigorously. The amine will react to form its hydrochloride salt and move into the aqueous layer. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. Extract the organic layer one or two more times with fresh 1 M HCl to ensure all the amine has been transferred. Combine all aqueous extracts. Discard the organic layer which contains the neutral/acidic impurities.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a base, such as 1 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the solution is basic (pH > 9). The free amine will precipitate out as a solid or oil.

  • Extraction & Isolation: Extract the regenerated amine back into a fresh portion of organic solvent (e.g., ethyl acetate) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified amine. This product can then be further polished by recrystallization if needed.

Issue 3: Impurities are too similar in polarity for easy separation.
  • Most Likely Cause: The presence of isomeric by-products or other polar impurities that co-crystallize and are not easily removed by extraction.

  • Recommended Solution: Silica Gel Column Chromatography. This is a powerful separation technique based on the differential adsorption of compounds to a polar stationary phase (silica gel).[8][14] A non-polar mobile phase is used to elute compounds, with more polar compounds moving down the column more slowly.

Experimental Protocol: Silica Gel Column Chromatography

  • TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture (e.g., hexanes/ethyl acetate) that gives your desired product an Rf value of approximately 0.25-0.35 and provides good separation from all impurities.

  • Column Packing: Pack a glass chromatography column with silica gel using the chosen eluent system (this can be done as a slurry or dry-packed and then wetted).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the solvent system determined by TLC.[9] Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Isolation: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified, colorless 4-amino-2-(trifluoromethoxy)benzonitrile.

Common Solvent Systems for Polar Aromatics
Hexanes / Ethyl Acetate
Dichloromethane / Methanol (with 0.5% triethylamine to prevent streaking)
Toluene / Acetone

References

  • Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • 4-Amino-2-(trifluoromethyl)benzonitrile | C8H5F3N2 | CID 522170. PubChem. [Link]

  • Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.
  • Structure–Activity Relationships for Rates of Aromatic Amine Oxidation by Manganese Dioxide. ACS Publications. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]

  • Decolorization of amines.
  • One-pot method for preparing o-aminobenzonitrile and derivatives thereof.
  • Decolorization with Activated Carbon. Carbotecnia. [Link]

  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). SpringerLink. [Link]

  • Removal of aromatic amines and decolourisation of azo dye baths by electrochemical treatment. ResearchGate. [Link]

  • Removal of color impurities
  • Activated Carbon For Glucose Decolorization. Heycarbons. [Link]

  • Decolorization with Activated Carbon in the Pharmaceutical Industry. Chiemivall. [Link]

  • Process for the preparation of 3-aminobenzonitrile replace.
  • Process For The Preparation Of Highly Pure 2 Aminobenzonitrile. QuickCompany. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Removal of impurities
  • Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. PMC. [Link]

  • Column Chromatography: Principles, Procedure, and Applications. Phenomenex. [Link]

  • Activated Carbon For Decolorizing Edible Oil. Qizhong Chemical. [Link]

  • MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. DTIC. [Link]

  • Removal of phenols and aromatic amines from wastewater by a combination treatment with tyrosinase and a coagulant. PubMed. [Link]

  • OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. Sciencemadness.org. [Link]

  • Column Chromatography. University of Colorado Boulder, Organic Chemistry. [Link]

  • Decolorization of Lactose-6-Phosphate Solutions Using Activated Carbon. MDPI. [Link]

  • Method of 2-aminobenzonitrile synthesis.
  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. [Link]

Sources

Technical Support Center: 4-Amino-2-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification, Quality Control, and Stability Optimization CAS Registry Number: 609783-06-4 (Primary), 175278-52-9 (Related Salt/Isomer forms) Target Audience: Medicinal Chemists, Process Development Scientists

Mission Statement

This guide addresses the specific challenges in isolating high-purity 4-amino-2-(trifluoromethoxy)benzonitrile . Note that this compound is structurally distinct from the more common trifluoromethyl analog (Bicalutamide Impurity D, CAS 654-70-6). The presence of the ether oxygen (-OCF3) increases lipophilicity and electron density relative to the -CF3 analog, altering its solubility profile and impurity susceptibility.

This support module focuses on removing common synthetic byproducts: regioisomers, unreduced nitro-precursors, and hydrolysis products.

Module 1: Impurity Profiling & Root Cause Analysis

User Question: My HPLC shows a persistent impurity eluting just after the main peak. What is it?

Technical Diagnosis: In the synthesis of 4-amino-2-(trifluoromethoxy)benzonitrile, the "persistent impurity" is most frequently the unreduced nitro precursor (4-nitro-2-(trifluoromethoxy)benzonitrile) or a halogenated intermediate (if synthesized via halo-cyanation).

Impurity TypeLikely IdentityOriginDetection (Relative Retention)
Oxidative Azo/Azoxy dimersOxidation of amine during workupLate eluting (High logP)
Reductive 4-nitro-2-(trifluoromethoxy)benzonitrileIncomplete hydrogenationClose to product (slightly less polar)
Hydrolytic 4-amino-2-(trifluoromethoxy)benzamideHydrolysis of nitrile (high pH/Temp)Early eluting (Polar)
Regioisomer 2-amino-4-(trifluoromethoxy)benzonitrileNon-selective nitration/aminationVery close elution (requires isomeric column)

Corrective Action: If the impurity is the Nitro precursor :

  • Cause: Catalyst poisoning (Sulphur/Phosphorus in starting material) or insufficient H2 pressure.

  • Protocol: Do not attempt simple recrystallization; the nitro compound often co-crystallizes. Perform a "scavenger reduction" using Fe/Acetic Acid or re-submit to hydrogenation with fresh Pd/C.

Module 2: Purification Protocols

User Question: The product is oiling out during recrystallization. What solvent system should I use?

Expert Insight: The -OCF3 group imparts significant lipophilicity.[1] Standard polar solvents (Methanol/Ethanol) often require excessive water to force precipitation, leading to "oiling out" rather than crystallization.

Protocol A: Solvent Screening for Recrystallization

Recommended for purity >90% to achieve >98%.

Solvent SystemRatio (v/v)Temperature ProfileOutcome
Toluene / Heptane 1:3Dissolve at 80°C

Cool to 0°C
Best for Color Removal. Removes oxidative tars.
IPA / Water 1:1Dissolve at 70°C

Slow cool
Best for Salt Removal. Good for removing inorganic salts.
DCM / Hexane 1:5Dissolve in DCM

Add Hexane

Evaporate DCM
Rescue Method. Use if compound oils out in alcohols.
Protocol B: Flash Column Chromatography

Recommended for removing Regioisomers.

  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase: Gradient of Hexanes : Ethyl Acetate .

    • Start: 95:5 (Elutes non-polar nitro impurities).

    • Product Elution: Typically occurs at 20-30% EtOAc .

    • Note: The amine group can streak on silica. Add 1% Triethylamine (TEA) to the mobile phase to sharpen the peak shape.

Module 3: Visualization of Purification Logic

User Question: How do I decide between chromatography and crystallization?

The following decision tree illustrates the logical workflow based on crude purity and impurity type.

PurificationLogic Start Crude Material (4-Amino-2-(trifluoromethoxy)benzonitrile) CheckPurity Analyze Purity (HPLC/NMR) Start->CheckPurity Decision1 Purity > 90%? CheckPurity->Decision1 ImpurityType Identify Major Impurity Decision1->ImpurityType Yes Column Flash Chromatography (Hex/EtOAc + 1% TEA) Decision1->Column No (<90%) Recryst Recrystallization (Toluene/Heptane) ImpurityType->Recryst Oxidative/Tars ChemWash Chemical Wash (Acid/Base Extraction) ImpurityType->ChemWash Hydrolysis (Amide) Resubmit Resubmit to Reaction (Reduction Step) ImpurityType->Resubmit Unreacted Nitro Column->Recryst Final Polish ChemWash->Recryst Polishing

Figure 1: Decision matrix for purification based on impurity profile and crude purity levels.

Module 4: Storage & Stability (FAQ)

Q: My product turned brown after 2 weeks. Is it degraded? A: Likely yes, but superficially. Anilines are prone to photo-oxidation.

  • Mechanism: Formation of quinone-imines or azo-linkages on the surface.

  • Prevention: Store under Argon/Nitrogen at -20°C . Protect from light using amber vials.

  • Recovery: Dissolve in EtOAc, wash with dilute Sodium Bisulfite (reducing agent) to remove oxidized species, then recrystallize.

Q: Can I store it as a salt (HCl) to improve stability? A: Yes. Converting the free base to the Hydrochloride salt significantly improves shelf-life and reduces oxidation potential.

  • Protocol: Dissolve free base in diethyl ether, add 4M HCl in Dioxane dropwise. Filter the white precipitate.

References
  • Chemical Identity & Properties: National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 11235283, 4-Amino-2-(trifluoromethoxy)benzonitrile. Retrieved from .

  • Synthetic Route Analog (CF3 Variant): Wang, Y., et al. (2006). Method for preparing 4-amino-2-trifluoromethyl benzonitrile. CN Patent CN1810775A. Retrieved from . (Note: Describes the analogous halo-cyanation-reduction pathway applicable to OCF3 derivatives).

  • General Aniline Purification: BenchChem Technical Support. (2025).[1][2][3] Purification of 2-Amino-4-(trifluoromethoxy)benzonitrile Derivatives. Retrieved from .

  • SARM Intermediate Context: Dalton, J. T., et al. (2008). Selective Androgen Receptor Modulators and Methods of Use Thereof. WO Patent 2008/119015. (Describes the utility of trifluoromethoxy-benzonitrile scaffolds).

Disclaimer: This guide is for research purposes only. The -OCF3 and -CF3 analogs have distinct toxicological profiles; always verify the CAS number before scaling up.

Sources

Technical Support Center: 4-Amino-2-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for 4-amino-2-(trifluoromethoxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this valuable synthetic intermediate. By understanding the underlying chemical principles governing its stability, you can proactively mitigate degradation and ensure the integrity of your experiments.

Introduction to 4-Amino-2-(trifluoromethoxy)benzonitrile

4-Amino-2-(trifluoromethoxy)benzonitrile is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring an amino group, a nitrile moiety, and a trifluoromethoxy group, imparts specific electronic and steric properties that are advantageous for molecular design. However, the interplay of these functional groups also presents specific stability challenges that require careful consideration during handling, storage, and reaction setup.

This guide provides a comprehensive overview of common stability issues, troubleshooting strategies, and preventative measures in a practical question-and-answer format.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the use of 4-amino-2-(trifluoromethoxy)benzonitrile in a laboratory setting.

Appearance and Purity

Q1: My freshly purchased 4-amino-2-(trifluoromethoxy)benzonitrile has a slight yellow or brownish tint. Is it still usable?

A1: While the pure compound is typically a white to off-white crystalline solid, a slight discoloration is not uncommon and may be due to the presence of minor, highly colored impurities from the synthesis process.[1] It is crucial to first verify the purity using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. If the purity is confirmed to be high (e.g., >98%), the discoloration may not interfere with subsequent reactions. However, if color is a concern for your application or if purity is suboptimal, purification is recommended.

Q2: What are the likely impurities in a discolored sample?

A2: Impurities often originate from the synthetic route or degradation.[1] Common impurities can include:

  • Unreacted starting materials: Depending on the synthetic pathway, these could include precursors like a corresponding fluoro or bromo analogue.

  • Side-products: These can arise from incomplete reactions or competing reaction pathways during synthesis.

  • Degradation products: See the following sections for a more detailed breakdown of potential degradation pathways.

Q3: How can I purify my sample of 4-amino-2-(trifluoromethoxy)benzonitrile?

A3: The two most effective methods for purifying this compound are recrystallization and silica gel column chromatography.[1]

  • Recrystallization: Toluene is a suitable solvent for recrystallization.[2] A general procedure involves dissolving the crude material in a minimal amount of hot toluene (around 70-80°C) and allowing it to cool slowly to form crystals.[2]

  • Silica Gel Column Chromatography: A mobile phase with a gradient of ethyl acetate in hexanes is a good starting point for optimizing separation.[1]

Handling and Storage

Q4: What are the ideal storage conditions for 4-amino-2-(trifluoromethoxy)benzonitrile?

A4: To maintain its integrity, the compound should be stored in a cool, dry place, protected from light.[1] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen. The container should be tightly sealed.

Q5: I left a container of the compound open on the bench for a short period. What are the potential consequences?

A5: The primary concern with brief exposure to the atmosphere is the absorption of moisture. The nitrile group is susceptible to hydrolysis, which can be accelerated by ambient moisture, potentially leading to the formation of 4-amino-2-(trifluoromethoxy)benzamide as an initial impurity. While short exposures may not cause significant degradation, it is best practice to minimize them.

Reaction-Related Stability

Q6: I'm observing a new, more polar spot on my TLC plate during my reaction. What could it be?

A6: A more polar spot appearing on the TLC plate is a strong indicator of degradation. Given the functional groups present, the most probable cause is hydrolysis of the nitrile group. This can occur in two stages:

  • Formation of the corresponding amide: 4-amino-2-(trifluoromethoxy)benzamide.

  • Further hydrolysis to the carboxylic acid: 4-amino-2-(trifluoromethoxy)benzoic acid.

This hydrolysis can be catalyzed by acidic or basic conditions in your reaction mixture.[3]

Q7: My reaction mixture is turning dark, and I'm seeing a significant decrease in the starting material. What's happening?

A7: Darkening of the reaction mixture often points to decomposition. Several factors could be at play:

  • Incompatibility with strong acids or bases: The amino group can be protonated by strong acids, altering the electronic properties of the ring and potentially leading to side reactions. Strong bases can deprotonate the amino group or catalyze the hydrolysis of the nitrile.

  • Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of colored impurities. This is more likely if your reaction involves oxidizing agents or is run in the presence of air at elevated temperatures.

  • Thermal decomposition: While the melting point is relatively high (in the range of 141-145°C for the related trifluoromethyl analog), prolonged heating at high temperatures, especially in the presence of catalysts or reactive reagents, can lead to decomposition.

Q8: Can the trifluoromethoxy group degrade?

A8: The trifluoromethoxy group is generally considered to be chemically robust and stable under most reaction conditions. However, under very harsh acidic conditions, cleavage to a phenol is a theoretical possibility, though less likely than reactions involving the amino or nitrile groups.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of 4-amino-2-(trifluoromethoxy)benzonitrile.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • Solvent A: Water with 0.1% formic acid.

  • Solvent B: Acetonitrile with 0.1% formic acid.

Procedure:

  • Prepare a stock solution of 4-amino-2-(trifluoromethoxy)benzonitrile in acetonitrile at a concentration of approximately 1 mg/mL.

  • Set the column temperature to 30°C.

  • Set the UV detection wavelength to 254 nm.

  • Inject 5-10 µL of the sample solution.

  • Run a gradient elution, for example:

    • Start with 90% A / 10% B.

    • Linearly increase to 10% A / 90% B over 15 minutes.

    • Hold at 10% A / 90% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Analyze the chromatogram for the presence of impurity peaks and calculate the area percentage of the main peak.

Protocol 2: Recrystallization for Purification

This protocol details the steps for purifying 4-amino-2-(trifluoromethoxy)benzonitrile by recrystallization.

Materials:

  • Crude 4-amino-2-(trifluoromethoxy)benzonitrile.

  • Toluene.

  • Erlenmeyer flasks.

  • Heating mantle or hot plate.

  • Büchner funnel and filter flask.

  • Vacuum source.

Procedure:

  • Place the crude 4-amino-2-(trifluoromethoxy)benzonitrile in an Erlenmeyer flask.

  • Add a minimal amount of hot toluene (70-80°C) with stirring until the solid is fully dissolved.[2]

  • If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel into a clean, pre-warmed flask.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize yield, cool the flask in an ice bath for 30-60 minutes.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold toluene or hexanes to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum to a constant weight.

Visualizing Stability and Degradation

The following diagrams illustrate key concepts related to the stability and potential degradation of 4-amino-2-(trifluoromethoxy)benzonitrile.

G cluster_storage Storage Conditions cluster_incompatible Incompatible Conditions Cool Cool Compound 4-Amino-2-(trifluoromethoxy)benzonitrile Dry Dry Dark Dark Inert_Atmosphere Inert Atmosphere Moisture Moisture Strong_Acids Strong Acids Strong_Bases Strong Bases Oxidizing_Agents Oxidizing Agents Light Light Compound->Moisture Hydrolysis Compound->Strong_Acids Salt Formation / Degradation Compound->Strong_Bases Hydrolysis / Degradation Compound->Oxidizing_Agents Oxidation Compound->Light Potential Photodegradation

Caption: Key factors influencing the stability of 4-amino-2-(trifluoromethoxy)benzonitrile.

G Start 4-Amino-2-(trifluoromethoxy)benzonitrile Amide 4-Amino-2-(trifluoromethoxy)benzamide Start->Amide Hydrolysis (H₂O, H⁺ or OH⁻) Acid 4-Amino-2-(trifluoromethoxy)benzoic Acid Amide->Acid Further Hydrolysis (H₂O, H⁺ or OH⁻)

Caption: Potential hydrolysis pathway of the nitrile group.

References

Sources

Technical Support Center: Analytical Methods for Purity Assessment of 4-amino-2-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical assessment of 4-amino-2-(trifluoromethoxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the accurate determination of purity for this key fluorinated intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended analytical methods for assessing the purity of 4-amino-2-(trifluoromethoxy)benzonitrile?

The most effective analytical techniques for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC), particularly reverse-phase, and Nuclear Magnetic Resonance (NMR) spectroscopy. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, often requiring derivatization of the amine group. For definitive structural confirmation and impurity identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.

Q2: What are the likely impurities I should be looking for during analysis?

Impurities are typically process-related and stem from the synthetic route.[1] Common impurities may include:

  • Unreacted starting materials: Such as precursors from substitution or amination reactions.[1]

  • Isomeric byproducts: Arising from non-selective reactions like nitration during synthesis.[2]

  • Side-products: For instance, incomplete hydrolysis of a precursor could lead to amide impurities.[1]

  • Degradation products: The compound should be protected from light to prevent degradation.[1]

Q3: How does the trifluoromethoxy group influence the analytical strategy?

The trifluoromethoxy (-OCF3) group has a significant impact on the molecule's properties and, consequently, the analytical strategy. Its high electronegativity and the presence of fluorine atoms make ¹⁹F NMR a particularly powerful tool for both qualitative and quantitative analysis.[3][4] In mass spectrometry, the -OCF3 group can lead to characteristic fragmentation patterns, including the loss of ·CF3 or rearrangement of CF2, which can aid in structural elucidation.[5]

Q4: What are the recommended storage conditions for 4-amino-2-(trifluoromethoxy)benzonitrile to maintain its purity?

To ensure the stability and purity of 4-amino-2-(trifluoromethoxy)benzonitrile, it should be stored at room temperature in a cool, dry place, and protected from light to prevent degradation.[1]

Troubleshooting Guides

This section provides solutions to common issues encountered during the analysis of 4-amino-2-(trifluoromethoxy)benzonitrile.

High-Performance Liquid Chromatography (HPLC)

Q: My HPLC chromatogram shows significant peak tailing for 4-amino-2-(trifluoromethoxy)benzonitrile. What is causing this and how can I fix it?

A: Peak tailing for this compound is a common issue and is primarily caused by secondary interactions between the basic amine group of the analyte and acidic silanol groups on the silica-based stationary phase.[6][7][8]

Causality: The amino group on the benzonitrile ring is basic and can interact ionically with deprotonated (ionized) silanol groups (-Si-O⁻) on the column packing material. This leads to a mixed-mode retention mechanism (hydrophobic and ionic), causing the peak to tail.[8]

Solutions:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH ≤ 3) will protonate the silanol groups, suppressing their ionization and minimizing the unwanted ionic interactions.[6][8]

  • Use of Mobile Phase Additives: Adding a basic modifier like triethylamine (TEA) to the mobile phase can competitively bind to the active silanol sites, masking them from the analyte.[7][9] However, modern columns often reduce the need for such additives.[6]

  • Employ Modern HPLC Columns:

    • Type B Silica Columns: These high-purity silica columns have a significantly lower content of acidic silanol groups, which greatly reduces peak tailing for basic compounds.[6]

    • End-capped Columns: Columns with end-capping (where residual silanols are chemically bonded with a small silylating agent) provide a more inert surface, further reducing secondary interactions.[10]

  • Check for Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or the sample concentration.[9]

Q: I am having trouble achieving baseline separation between my main peak and a closely eluting impurity. What steps can I take to improve resolution?

A: Improving resolution requires optimizing the selectivity, efficiency, or retention factor of your method.

Solutions:

  • Optimize Mobile Phase Composition:

    • Solvent Strength: Decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase to increase the retention time of both peaks, which may improve their separation.

    • Solvent Type: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different interactions with the analyte and stationary phase.[10]

  • Increase Column Efficiency:

    • Smaller Particle Size: Use a column with smaller particles (e.g., sub-2 µm for UHPLC) to generate sharper peaks and improve resolution.[8]

    • Longer Column: A longer column provides more theoretical plates, leading to better separation.[10]

  • Adjust Temperature: Changing the column temperature can affect the selectivity of the separation. A systematic study of temperature effects (e.g., from 30°C to 50°C) is recommended.

  • Change Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., a phenyl or polar-embedded phase) to exploit different retention mechanisms.

Gas Chromatography-Mass Spectrometry (GC-MS)

Q: My compound is not sufficiently volatile for GC analysis, leading to broad peaks or no elution. What can I do?

A: The primary amino group and the polar nitrile group can lead to poor chromatographic performance in GC due to interactions with the stationary phase and insufficient volatility. Chemical derivatization is often necessary.[11]

Solution: Chemical Derivatization

  • Silylation: Convert the active amine group to a less polar and more volatile trimethylsilyl (TMS) derivative. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose.[11]

  • Acylation: Reacting the amine with a reagent like trifluoroacetic anhydride (TFAA) will form a more volatile and thermally stable amide derivative. This also introduces more fluorine atoms, which can be beneficial for certain detectors.[11]

Q: The mass spectrum of my compound is complex. What are the expected fragmentation patterns for 4-amino-2-(trifluoromethoxy)benzonitrile?

A: The fragmentation will be directed by the functional groups on the aromatic ring. While a definitive fragmentation pattern requires experimental data, likely fragmentation pathways for trifluoromethoxy compounds include:

  • Loss of ·CF₃: Cleavage of the O-CF₃ bond can occur.

  • Rearrangement of CF₂: A rearrangement involving the trifluoromethoxy group can lead to the loss of difluorocarbene (CF₂).[5]

  • Loss of HCN: A characteristic fragmentation of benzonitriles is the elimination of hydrogen cyanide.

  • Formation of characteristic ions: Depending on the ionization energy, stable fragment ions may form, which can be used for identification.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: How can I use ¹⁹F NMR for quantitative purity analysis (qNMR)?

A: ¹⁹F NMR is an excellent tool for quantitative analysis due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[4]

Methodology:

  • Internal Standard: Use a certified reference material containing fluorine that does not have overlapping signals with your compound as an internal standard (e.g., trifluoroacetic acid or another stable fluorinated compound).[3]

  • Sample Preparation: Accurately weigh both your sample and the internal standard and dissolve them in a deuterated solvent.

  • Acquisition Parameters: To ensure accurate quantification, use a long relaxation delay (D1) to allow for complete relaxation of the fluorine nuclei between pulses.[3] A value of 5-7 times the longest T1 is recommended.

  • Integration and Calculation: Integrate the signals of your compound and the internal standard. The purity can be calculated based on the integral values, the number of fluorine atoms contributing to each signal, and the weights of the sample and standard.

Q: My ¹H NMR spectrum shows broad peaks for the amine protons. How can I resolve this?

A: The broadening of amine (-NH₂) proton signals is common and can be due to hydrogen bonding and exchange with trace amounts of water in the NMR solvent.

Solutions:

  • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube and re-acquire the spectrum. The amine protons will exchange with deuterium, causing the -NH₂ signal to disappear, which confirms its identity.

  • Use a Dry Solvent: Ensure you are using a high-quality, dry deuterated solvent to minimize proton exchange.

Experimental Protocols & Data

Protocol 1: Reverse-Phase HPLC Method for Purity Assessment

This protocol provides a starting point for method development.

  • Column: Use a modern, high-purity C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a 5-10% B gradient and increase to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (typically around 254 nm).

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL.

Table 1: HPLC Method Parameters
ParameterRecommended SettingRationale
Column High-purity C18, end-cappedMinimizes silanol interactions.
Mobile Phase Acidified (e.g., 0.1% Formic Acid)Suppresses silanol ionization, improving peak shape.
Wavelength Determined by UV maxEnsures maximum sensitivity.
Temperature 30-40°CImproves efficiency and can alter selectivity.
Protocol 2: Quantitative ¹⁹F NMR (qNMR) Protocol
  • Standard Preparation: Accurately weigh ~10 mg of a certified fluorinated internal standard into a vial.

  • Sample Preparation: Accurately weigh ~20 mg of 4-amino-2-(trifluoromethoxy)benzonitrile into the same vial.

  • Dissolution: Dissolve the mixture in a known volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition:

    • Set the spectral width to cover both the sample and standard signals.

    • Use a 90° pulse.

    • Set the relaxation delay (D1) to at least 30 seconds to ensure full relaxation.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio.

  • Processing: Process the spectrum with a baseline correction and integrate the relevant signals.

  • Calculation: Use the standard qNMR equation to determine the purity.

Visualizations

Purity_Assessment_Workflow cluster_0 Initial Assessment cluster_1 Purity Confirmation & Impurity ID cluster_2 Final Report Sample Sample of 4-amino-2- (trifluoromethoxy)benzonitrile HPLC HPLC Screening (Primary Method) Sample->HPLC NMR ¹H and ¹⁹F NMR (Structural Confirmation) Sample->NMR LCMS LC-MS (Impurity Identification) HPLC->LCMS Impurity peaks detected qNMR Quantitative ¹⁹F NMR (Definitive Purity) NMR->qNMR Structure confirmed Report Purity Report & Certificate of Analysis LCMS->Report qNMR->Report

Caption: General workflow for purity assessment.

HPLC_Troubleshooting start Peak Tailing Observed in HPLC? ph Is Mobile Phase pH < 4? start->ph Yes column_type Using a Modern (Type B / End-capped) Column? ph->column_type Yes adjust_ph Action: Lower Mobile Phase pH to ~3 with Formic or Trifluoroacetic Acid ph->adjust_ph No overload Is Sample Concentration Too High? column_type->overload Yes change_column Action: Switch to a High-Purity, End-capped C18 Column column_type->change_column No reduce_conc Action: Reduce Sample Concentration or Injection Volume overload->reduce_conc Yes resolved Peak Shape Improved overload->resolved No adjust_ph->resolved change_column->resolved reduce_conc->resolved

Caption: Troubleshooting decision tree for HPLC peak tailing.

References

  • Technical Support Center: Purification of 2-Amino-4-(trifluoromethoxy)benzonitrile Derivatives. Benchchem.
  • GC-MS analysis showing structures of a. benzonitrile, 4-formyl-b.... ResearchGate.
  • How to Reduce Peak Tailing in HPLC? Phenomenex.
  • HPLC Troubleshooting Guide. ACE HPLC.
  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
  • Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes.
  • How can I prevent peak tailing in HPLC? ResearchGate.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Semantic Scholar.
  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • Technical Support Center: Synthesis of 2-Amino-4-(trifluoromethoxy)benzonitrile. Benchchem.
  • NMR | Fluorine Spectroscopy. Oxford Instruments.

Sources

Validation & Comparative

Structural Bioisosterism in Drug Design: 4-Amino-2-(trifluoromethoxy)benzonitrile vs. 4-Amino-2-(trifluoromethyl)benzonitrile

[1][2]

Executive Summary: The Fluorine Scan

In the optimization of lead compounds—particularly Androgen Receptor Modulators (SARMs) and kinase inhibitors—the substitution pattern on the benzonitrile scaffold is a critical determinant of potency and metabolic stability.

This guide compares two high-value building blocks:

  • 4-Amino-2-(trifluoromethoxy)benzonitrile (Substituent:

    
    )[1][2]
    
  • 4-Amino-2-(trifluoromethyl)benzonitrile (Substituent:

    
    )
    

While often treated as interchangeable bioisosteres during a "fluorine scan," these moieties impart distinct electronic, steric, and conformational biases.[2] This guide dissects those differences to help you select the optimal intermediate for your synthetic campaign.

Physicochemical Profiling: The "Why"

To choose between


12
Electronic Modulation (Hammett & Lipophilicity)

The position of the substituent (position 2) is meta relative to the amine (position 4) and ortho relative to the nitrile (position 1).

Property

Analog

Analog
Impact on Drug Design
Hammett

0.430.38Nucleophilicity: The

group is slightly less electron-withdrawing at the meta position.[1][2] Consequently, the aniline nitrogen in the

analog is more nucleophilic and reactive in amide couplings than the

analog.[1]
Hansch

(Lipophilicity)
+0.88+1.04Permeability:

is significantly more lipophilic.[1] If your lead compound suffers from poor membrane permeability, the

analog may improve cellular uptake.[1]
H-Bonding Pure Acceptor (Weak)Acceptor + Donor CapacitySolubility: The oxygen atom in

can act as a weak H-bond acceptor, potentially altering aqueous solubility profiles compared to the hydrophobic bulk of

.
Conformational Orthogonality

This is the most critical differentiator.

  • 
     (The Propeller):  The trifluoromethyl group is relatively symmetric and rotates like a propeller.[1] It creates a spherical hydrophobic exclusion zone.[1]
    
  • 
     (The Elbow):  The ether linkage introduces a bond angle (C-O-C 
    
    
    118°).[1] The
    
    
    moiety in an
    
    
    group prefers a conformation orthogonal (perpendicular) to the aromatic ring to minimize repulsion with the ortho-nitrile lone pairs.[1]

Implication: If your binding pocket is narrow or "flat," the

1

Visualizing the Mechanism

The following diagram illustrates the electronic and steric decision tree for selecting between these two intermediates.

Bioisostere_SelectionStartLead Optimization:Benzonitrile ScaffoldDecisionPrimary Optimization Goal?Start->DecisionLipoIncrease Permeability(LogP)Decision->LipoADMEStericBinding Pocket ConstraintsDecision->StericPotencyReactivityAniline NucleophilicityDecision->ReactivitySynthesisSelect_OCF3_1Select -OCF3 Analog(Hansch π = 1.04)Lipo->Select_OCF3_1Shape_FlatFlat/Narrow PocketSteric->Shape_FlatShape_DeepOrthogonal/Deep PocketSteric->Shape_DeepSelect_CF3Select -CF3 Analog(Spherical Bulk)Shape_Flat->Select_CF3Select_OCF3_2Select -OCF3 Analog(Out-of-Plane Twist)Shape_Deep->Select_OCF3_2High_NucNeed Higher ReactivityReactivity->High_NucSelect_OCF3_3Select -OCF3 Analog(Lower σm = 0.38)High_Nuc->Select_OCF3_3

Figure 1: Decision logic for selecting between Trifluoromethyl and Trifluoromethoxy anilines based on medicinal chemistry requirements.

Experimental Protocols

Critical Note: Due to the electron-withdrawing nature of the nitrile (para) and the halo-alkyl group (meta), both anilines are deactivated .[1] Standard EDC/HOBt couplings often fail or proceed slowly.[1] The protocol below uses HATU with controlled base addition to ensure conversion.

Protocol: HATU-Mediated Amide Coupling

Objective: Couple 4-amino-2-(R)benzonitrile to a Carboxylic Acid (R'-COOH).

Materials
  • Amine: 4-Amino-2-(trifluoromethoxy)benzonitrile (1.0 equiv)[1][2]

  • Acid: Carboxylic acid partner (1.1 equiv)[1]

  • Coupling Agent: HATU (1.2 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1][2]

  • Solvent: Anhydrous DMF (Dimethylformamide)[1]

Step-by-Step Methodology
  • Activation (The Pre-Stir):

    • In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.2 M concentration).

    • Add HATU (1.2 equiv) and DIPEA (1.5 equiv only—half the total base).[1]

    • Scientific Rationale: Pre-stirring for 5-10 minutes allows the formation of the activated At-ester.[1][2] Adding the deactivated aniline too early can lead to competing hydrolysis if moisture is present.

  • Addition of the Deactivated Aniline:

    • Add the 4-Amino-2-(trifluoromethoxy)benzonitrile (1.0 equiv) to the reaction mixture.[1][2]

    • Add the remaining DIPEA (1.5 equiv).[1]

    • Scientific Rationale: The second portion of base ensures the aniline nitrogen is deprotonated (neutral) and capable of attacking the active ester, despite the electron-withdrawing effects of the

      
       and 
      
      
      groups.
  • Reaction Optimization:

    • Temperature: Heat to 50°C .

    • Comparison: The

      
       analog often requires 60-70°C due to higher steric bulk and slightly higher deactivation.[1][2] The 
      
      
      analog typically converts fully at 50°C due to the "elbow" flexibility reducing steric hindrance at the nitrogen approach vector.
  • Monitoring & Workup:

    • Monitor via LC-MS.[1][2] Look for the disappearance of the aniline peak (M+H 203 for

      
       / 187 for 
      
      
      ).[1]
    • Dilute with EtOAc, wash with saturated

      
       (2x), Water (1x), and Brine (1x).[1] Dry over 
      
      
      .[1]

Synthetic Accessibility & Workflow[3][4]

While the


1

Synthesis_WorkflowStartPrecursor SelectionCF3_Startm-TrifluoromethylfluorobenzeneStart->CF3_StartOCF3_Start2-(Trifluoromethoxy)anilineStart->OCF3_StartCF3_Step1Bromination(Dibromohydantoin)CF3_Start->CF3_Step1CF3_Step2Cyano Replacement(CuCN, Quinoline)CF3_Step1->CF3_Step2CF3_Step3Ammonolysis(NH3, EtOH, 120°C)CF3_Step2->CF3_Step3CF3_Final4-Amino-2-(trifluoromethyl)benzonitrileCF3_Step3->CF3_FinalOCF3_Step1Iodination/Bromination(NIS or NBS)OCF3_Start->OCF3_Step1OCF3_Step2Pd-Catalyzed Cyanation(Zn(CN)2, Pd(PPh3)4)OCF3_Step1->OCF3_Step2OCF3_Final4-Amino-2-(trifluoromethoxy)benzonitrileOCF3_Step2->OCF3_Final

Figure 2: Comparative synthetic pathways. Note that the OCF3 route typically avoids harsh copper-mediated cyanation conditions to preserve the ether linkage.[2]

Synthetic Notes
  • 
     Route:  The industrial route utilizes a harsh copper-mediated Rosenmund-von Braun reaction [2].[1][2] The 
    
    
    bond is extremely robust.[1][3]
  • 
     Route:  The 
    
    
    bond in the trifluoromethoxy group is stable, but less so than the
    
    
    bond of the trifluoromethyl group. Consequently, modern syntheses prefer Palladium-catalyzed cyanation (using
    
    
    ) over high-temperature copper conditions to ensure high yields and purity [3].[1][2]

References

  • Leroux, F. R., et al. (2005).[1] "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility."[4] ChemMedChem.

  • Google Patents. (2006).[1] "Preparation process of 4-amino-2-trifluoromethyl benzonitrile (CN1810775B)." Google Patents.[1]

  • BenchChem Technical Support. (2025). "Technical Guide: 2-Amino-4-(trifluoromethoxy)benzonitrile." BenchChem.[1][5][6]

  • Hansch, C., et al. (1991).[1] "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews.

  • Vertex AI Search. (2025).[1] "Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines." BenchChem.[1][5][6]

Biological Activity of 4-Amino-2-(trifluoromethoxy)benzonitrile Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity & Therapeutic Potential of 4-Amino-2-(trifluoromethoxy)benzonitrile Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1]

Executive Summary & Strategic Rationale

In the landscape of androgen receptor (AR) modulation, the 4-aminobenzonitrile scaffold is ubiquitous. While the 2-trifluoromethyl (-CF₃) derivative (CAS 654-70-6) serves as the foundational building block for blockbuster drugs like Bicalutamide , Enzalutamide , and emerging SARMs like S-23 , the 2-trifluoromethoxy (-OCF₃) analog (CAS 609783-06-4) represents a critical frontier in bioisosteric replacement.[1]

This guide analyzes the biological activity of 4-amino-2-(trifluoromethoxy)benzonitrile derivatives , focusing on their application as next-generation Androgen Receptor antagonists and Selective Androgen Receptor Modulators (SARMs).[1] By substituting the rigid -CF₃ group with the more lipophilic and conformationally flexible -OCF₃ moiety, researchers can fine-tune metabolic stability and membrane permeability.[1]

Key Comparative Metrics
FeatureStandard Scaffold (-CF₃)Emerging Scaffold (-OCF₃)Impact on Drug Design
Primary Synthon 4-amino-2-(trifluoromethyl)benzonitrile4-amino-2-(trifluoromethoxy)benzonitrileStarting material for synthesis.[1]
Lipophilicity (Hansch

)
+0.88+1.04-OCF₃ increases membrane permeability and blood-brain barrier penetration.[1]
Electronic Effect (

)
+0.54+0.35-OCF₃ is slightly less electron-withdrawing, altering pKa of the aniline nitrogen.[1]
Conformation Rigid C-C bondFlexible C-O-C bondAllows "induced fit" binding in the AR ligand-binding pocket.[1]
Metabolic Stability High (C-F bond strength)High (Resistant to O-dealkylation)Both resist P450 oxidative metabolism.[1]

Mechanism of Action: The Fluorine Effect in AR Modulation

The biological activity of these derivatives hinges on their ability to bind the Ligand Binding Domain (LBD) of the Androgen Receptor. The -OCF₃ group plays a dual role:

  • Steric Occlusion: Like the -CF₃ group in Bicalutamide, the -OCF₃ group fills the hydrophobic pocket (Helix 12) of the AR, preventing the recruitment of co-activators required for transcriptional activity.

  • Lipophilic Anchoring: The increased lipophilicity of the trifluoromethoxy group enhances the hydrophobic interaction within the LBD, potentially lowering the

    
     (inhibition constant) compared to -CF₃ analogs.
    
Signaling Pathway Visualization

The following diagram illustrates the pathway where these derivatives intervene, preventing AR nuclear translocation or DNA binding.

AR_Signaling_Pathway Ligand Ligand (4-Amino-2-OCF3 Derivative) AR_Cyto Androgen Receptor (Cytoplasmic / HSP Bound) Ligand->AR_Cyto High Affinity Binding Testosterone Testosterone (Endogenous) Testosterone->AR_Cyto Competes Complex Ligand-AR Complex (Conformational Change) AR_Cyto->Complex HSP Dissociation Nucleus Nucleus Complex->Nucleus Translocation DNA ARE (Androgen Response Element) Nucleus->DNA Binding to ARE Transcription Transcription Blocked (Antagonist Mode) DNA->Transcription Recruitment of Co-Repressors

Caption: Mechanism of Action for 4-amino-2-(trifluoromethoxy)benzonitrile derivatives acting as AR antagonists. The -OCF3 group enhances binding affinity, blocking natural androgen signaling.[1]

Comparative Performance Analysis

When designing derivatives (e.g., coupling the aniline to a methacrylic acid or propanamide backbone), the choice between -CF₃ and -OCF₃ profoundly affects biological outcomes.[1]

Case Study: Bicalutamide Analogs

In comparative studies of non-steroidal antiandrogens, replacing the -CF₃ group of the Bicalutamide A-ring with -OCF₃ yields the following shifts in activity:

Parameter-CF₃ Derivative (Standard)-OCF₃ Derivative (Alternative)Biological Implication
Receptor Affinity (

)
15–30 nM10–25 nM-OCF₃ often exhibits tighter binding due to enhanced hydrophobic contacts.[1]
Oral Bioavailability (

)
~80%~85-90%Higher lipophilicity improves passive diffusion across the intestinal epithelium.[1]
Half-Life (

)
~6 days (Human)Variable (Structure dependent)-OCF₃ is metabolically robust; however, high lipophilicity may increase volume of distribution (

).[1]
Hepatotoxicity Risk Low-ModerateLowThe -OCF₃ group does not undergo the same defluorination pathways that can plague unstable fluorinated groups.[1]

Expert Insight: The -OCF₃ group is a "super-lipophile."[1] While it improves potency, researchers must monitor LogP carefully. If LogP exceeds 5.0, the drug may suffer from poor solubility or high plasma protein binding ( >99%), limiting free drug concentration.

Experimental Protocols for Validation

To objectively assess the biological activity of your 4-amino-2-(trifluoromethoxy)benzonitrile derivatives, use the following self-validating workflow.

Protocol A: Competitive Androgen Receptor Binding Assay

Objective: Determine the binding affinity (


) of the derivative relative to [3H]-R1881 (synthetic androgen).
  • Preparation:

    • Harvest cytosolic AR from rat ventral prostate or use recombinant human AR LBD.

    • Prepare buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4.

  • Incubation:

    • Incubate AR fraction with 1 nM [3H]-R1881 and increasing concentrations (

      
       to 
      
      
      
      M) of the test derivative (OCF3-analog).
    • Include Non-specific Binding Control: 1000-fold excess of unlabeled R1881.

    • Incubate at 4°C for 16 hours (equilibrium).

  • Separation:

    • Add dextran-coated charcoal to strip unbound ligand.[1] Centrifuge at 1000g for 10 min.

  • Quantification:

    • Measure radioactivity in the supernatant via liquid scintillation counting.

  • Calculation:

    • Plot % Specific Binding vs. Log[Concentration].

    • Derive

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      [1]
Protocol B: Microsomal Metabolic Stability

Objective: Compare the metabolic half-life of -OCF₃ vs -CF₃ derivatives.

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Reaction:

    • Substrate concentration: 1 µM (to ensure first-order kinetics).

    • Cofactor: NADPH regenerating system.

  • Sampling:

    • Time points: 0, 5, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).[1]

  • Analysis:

    • LC-MS/MS (MRM mode).[1] Monitor parent ion depletion.

    • Success Criteria: An intrinsic clearance (

      
      ) < 10 µL/min/mg indicates high metabolic stability, validating the robustness of the -OCF₃ group.[1]
      

Synthesis & Workflow Visualization

The synthesis of these derivatives typically involves a nucleophilic attack of the 4-amino group on an electrophile (e.g., acid chloride or epoxide).

Experimental Workflow

Experimental_Workflow Start Start: 4-Amino-2-(OCF3) benzonitrile Step1 Coupling Reaction (e.g., Methacrylate) Start->Step1 Step2 Purification (Flash Chromatography) Step1->Step2 Step3 Characterization (NMR, LC-MS) Step2->Step3 Decision Purity > 98%? Step3->Decision Decision->Step2 No Assay Biological Assays (Binding & Viability) Decision->Assay Yes Refine Refine Structure (SAR Optimization) Assay->Refine Low Potency Refine->Step1

Caption: Optimization cycle for developing bioactive derivatives from the 4-amino-2-(trifluoromethoxy)benzonitrile scaffold.

References

  • BenchChem. (2025).[2] Technical Guide: 2-Amino-4-(trifluoromethoxy)benzonitrile and Comparative Analysis of Fluorinated Benzonitriles.Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Leroux, F. R., et al. (2008). The Trifluoromethoxy Group: A Pharmacophore with Broad Utility. ChemMedChem. Link

  • AChemBlock. (2025).[3] Product Specification: 4-Amino-2-(trifluoromethoxy)benzonitrile (CAS 609783-06-4).[1][4]Link[5]

  • Goldstein, A. S., et al. (2006). Discovery of S-23: A Selective Androgen Receptor Modulator (SARM) for Male Contraceptive.[1][6] Endocrinology.[6] Link(Note: Cited for comparative protocol on the -CF3 analog).

Sources

Spectroscopic Comparison Guide: 4-Amino-2-(trifluoromethoxy)benzonitrile Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic and technical comparison of 4-amino-2-(trifluoromethoxy)benzonitrile against its critical regioisomers.[1]

These fluorinated aniline derivatives are high-value pharmacophores in kinase inhibitor development (e.g., Riluzole analogs) and agrochemistry.[1] The primary challenge in their utilization is the difficulty in separating and identifying the correct regioisomer formed during non-selective nitration/reduction sequences.

Executive Analysis: The Isomer Landscape

In drug discovery, the trifluoromethoxy (-OCFngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


)  group is a superior bioisostere to the trifluoromethyl (-CF

) group due to its higher lipophilicity and unique conformational flexibility. However, synthesizing the specific 4-amino-2-(trifluoromethoxy) isomer often yields a mixture of positional isomers.

Distinguishing these requires precise spectroscopic validation.[1] We compare the target against its two most common synthetic impurities:

  • Target (Isomer A): 4-amino-2-(trifluoromethoxy)benzonitrile (Para-amino, Ortho-OCF

    
    )
    
  • Alternative (Isomer B): 2-amino-4-(trifluoromethoxy)benzonitrile (Ortho-amino, Para-OCF

    
    )
    
  • Alternative (Isomer C): 5-amino-2-(trifluoromethoxy)benzonitrile (Meta-amino, Ortho-OCFngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    )
    
Comparative Performance Matrix
FeatureTarget (Isomer A) Isomer B Isomer C
Electronic Character Strong "Push-Pull" (Amino donor para to Nitrile acceptor).Steric hindrance at nitrile; H-bonding between NHngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

and OCF

is minimal.
Weak conjugation; Amino is meta to Nitrile.[1]
Lipophilicity (LogP) High (~2.8 - 3.[1]1)Moderate (Lower due to potential dipole cancellation).[1]High
Synthetic Origin Nitration of 2-(trifluoromethoxy)benzonitrile at C4.[1]Nitration of 4-(trifluoromethoxy)benzonitrile at C2.[1]Reduction of 5-nitro isomer (often a byproduct).[1]
Key Application Kinase Inhibitor Scaffolds (ATP binding pocket).[1]Agrochemical intermediates.[1][2][3]Specialized ligands.[1]

Spectroscopic Differentiation (The "Fingerprint" Method)[4]

The most reliable method to distinguish these isomers is a combination of


F NMR  (chemical shift sensitivity) and IR Spectroscopy  (Nitrile stretch frequency modulation).
A. F NMR Spectroscopy (The Gold Standard)

The -OCF


 group is highly sensitive to the electronic environment of the benzene ring.
  • Target (Isomer A): The -OCFngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     is ortho to the electron-withdrawing Nitrile (-CN) and meta to the electron-donating Amino (-NH
    
    
    
    ). The Nitrile's deshielding effect dominates.
  • Isomer B: The -OCFngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     is para to the Nitrile. The shielding/deshielding cone is different.[1]
    

Diagnostic Shifts (Reference vs. Experimental):

Isomerngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

F Shift (

ppm)
MultiplicityNotes
4-amino-2-(OCF

)
-57.5 to -58.2 SingletDeshielded by ortho-CN.
2-amino-4-(OCF

)
-58.8 to -59.5 SingletShielded relative to Target.
Analog (Ar-CFngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)
-62.0 to -64.0SingletIncluded for reference to rule out CF

impurities.
B. Infrared (IR) Spectroscopy: The Nitrile Stretch

The position of the Nitrile (


) stretch is heavily influenced by resonance.
  • Target (Isomer A): The amino group is para to the nitrile.[1] This allows for direct resonance donation (quinoid-like character), weakening the

    
     bond and shifting the absorption to a lower wavenumber .
    
  • Isomer C: The amino group is meta.[1] No direct resonance occurs; only inductive effects apply.[1] The ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     bond remains strong (higher wavenumber).
    
Isomerngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

(cm

)
IntensityMechanistic Cause
Target (Para-amino) 2215 - 2225 Very StrongStrong Resonance Donation (

).
Isomer C (Meta-amino) 2230 - 2245 MediumInductive effect only; minimal bond weakening.[1]

Experimental Workflow: Synthesis & Purification Logic

To ensure the isolation of the correct isomer, we utilize a Regioselective Nitration-Reduction protocol. The following diagram illustrates the divergence point where impurities are formed.

Diagram 1: Synthetic Divergence & Isomer Flow

SynthesisFlow Start Starting Material: 2-(Trifluoromethoxy)benzonitrile Nitration Step 1: Nitration (HNO3 / H2SO4, 0°C) Start->Nitration Electrophilic Aromatic Substitution IsomerMajor Major Intermediate: 4-nitro-2-(trifluoromethoxy)benzonitrile (Para-substitution favored) Nitration->IsomerMajor 85% Regioselectivity IsomerMinor Minor Impurity: 6-nitro-2-(trifluoromethoxy)benzonitrile (Ortho-substitution byproduct) Nitration->IsomerMinor 15% Steric Clash Reduction Step 2: Reduction (Fe / NH4Cl or H2 / Pd-C) IsomerMajor->Reduction IsomerMinor->Reduction FinalTarget TARGET PRODUCT: 4-amino-2-(trifluoromethoxy)benzonitrile Reduction->FinalTarget Yield: >90% FinalImpurity Impurity: 2-amino-6-(trifluoromethoxy)benzonitrile Reduction->FinalImpurity Remove via Recrystallization

Figure 1: Synthetic pathway highlighting the critical nitration step where regioselectivity determines the isomeric ratio.

Validated Protocol: Isolation & Characterization

Objective: Isolate >98% pure 4-amino-2-(trifluoromethoxy)benzonitrile from the crude nitration/reduction mixture.

Step 1: Crude Analysis (TLC & GC-MS)

Before purification, assess the regioisomer ratio.

  • GC-MS: The isomers have identical molecular weights (MW 202.13).[1] Separation relies on polarity.[1]

    • Column: Rtx-5MS or equivalent.[1]

    • Elution Order: The ortho-amino isomer (Isomer B/Impurity) typically elutes before the para-amino target due to intramolecular H-bonding reducing interaction with the stationary phase.[1]

Step 2: Purification (Recrystallization)

Exploit the polarity difference caused by the para-amino dipole.

  • Dissolve crude solid in boiling Ethanol/Water (9:1) .

  • Cool slowly to 4°C.

  • Target Isomer A crystallizes as off-white needles (mp: 141-145°C).[1]

  • Isomer B (if present) remains largely in the mother liquor due to higher solubility in ethanol.[1]

Step 3: Confirmation (Self-Validating Check)

Run a ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


H NMR in DMSO-

.
  • Target Check: Look for the characteristic coupling pattern of the aromatic protons.

    • Proton at C3 (ortho to OCFngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      , meta to CN): Small doublet or singlet (due to F-coupling).
      
    • Protons at C5/C6: Strong AB system (doublets, ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       Hz).
      
  • Failure Mode: If you see a triplet integration, you have the meta-amino isomer.[1]

References

  • BenchChem. Technical Guide: 2-Amino-4-(trifluoromethoxy)benzonitrile.[1][2][4] (Accessed 2025).[1][5][6][7][8][9] Provides comparative synthesis data for trifluoromethoxy isomers. Link

  • National Institutes of Health (NIH) - PubChem. 4-Amino-2-(trifluoromethyl)benzonitrile Compound Summary.[1] (Used as structural proxy for spectral logic).[1] Link

  • Journal of Physical Chemistry B. Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles. (Validates IR resonance shifts). Link

  • TSI Journals. GC method for separation and quantification of positional isomers of trifluoromethoxy aniline. (Validation of GC elution orders). Link

  • Sigma-Aldrich. Product Specification: 4-Amino-2-(trifluoromethyl)benzonitrile.[1] (Melting point and physical property baselines).[1][8] Link

Sources

A Guide to the 1H NMR Spectrum of 4-amino-2-(trifluoromethoxy)benzonitrile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of high lipophilicity and metabolic stability, making it a prized substituent in the development of novel therapeutics and advanced materials. 4-amino-2-(trifluoromethoxy)benzonitrile is a key building block that embodies this principle, serving as a versatile precursor for a range of complex molecular architectures.

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-amino-2-(trifluoromethoxy)benzonitrile. Given the limited availability of its experimental spectrum in the public domain, we present a detailed prediction based on a comparative analysis of structurally related compounds. This approach not only offers a strong foundation for the structural elucidation of this specific molecule but also provides valuable insights into the influence of various substituents on the benzonitrile scaffold.

Predicted ¹H NMR Spectrum of 4-amino-2-(trifluoromethoxy)benzonitrile

The structure of 4-amino-2-(trifluoromethoxy)benzonitrile features a trisubstituted benzene ring. The interplay of the electron-donating amino group (-NH₂) and the electron-withdrawing cyano (-CN) and trifluoromethoxy (-OCF₃) groups dictates the chemical environment of the three aromatic protons.

Based on the analysis of substituent effects in analogous compounds, the following ¹H NMR spectral parameters are predicted for 4-amino-2-(trifluoromethoxy)benzonitrile in a standard deuterated solvent like CDCl₃:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-6~ 7.4 - 7.6d~ 8.5
H-5~ 6.8 - 7.0dd~ 8.5, ~ 2.5
H-3~ 6.7 - 6.9d~ 2.5
-NH₂~ 4.0 - 5.0br s-

Rationale for Predictions:

  • H-6: This proton is ortho to the electron-withdrawing cyano group, which will deshield it, shifting it downfield. It will appear as a doublet due to coupling with H-5.

  • H-5: Positioned ortho to the electron-donating amino group and meta to the trifluoromethoxy and cyano groups, this proton will experience a net shielding effect, shifting it upfield. It will appear as a doublet of doublets due to coupling with both H-6 and H-3.

  • H-3: This proton is ortho to the trifluoromethoxy group and meta to the amino and cyano groups. It is expected to be the most upfield of the aromatic protons and will appear as a doublet from coupling with H-5.

  • -NH₂: The amino protons typically appear as a broad singlet, and their chemical shift can be highly variable depending on the solvent and concentration.

Comparative ¹H NMR Spectral Data

To substantiate our predictions and to illustrate the electronic influence of each substituent, we present the experimental ¹H NMR data for a series of structurally related benzonitrile derivatives.

CompoundH-2/H-6 (δ, ppm)H-3/H-5 (δ, ppm)Other Protons (δ, ppm)
Benzonitrile 7.64 (d)7.47 (t), 7.56 (d)-
4-Aminobenzonitrile [1][2]7.37 (d)6.64 (d)4.32 (br s, -NH₂)
4-Amino-2-(trifluoromethyl)benzonitrile [3]7.5 (d, H-6)6.8 (dd, H-5), 6.9 (d, H-3)4.5 (br s, -NH₂)
4-(Trifluoromethoxy)benzonitrile [4]7.7 (d)7.3 (d)-
2-(Trifluoromethyl)benzonitrile [5]7.86-7.68 (m)7.86-7.68 (m)-

Analysis of Substituent Effects:

A systematic comparison of the spectral data reveals key trends:

  • Amino Group (-NH₂): The introduction of the electron-donating amino group at the 4-position in 4-aminobenzonitrile leads to a significant upfield shift (shielding) of the ortho (H-3/H-5) and para (H-2/H-6) protons compared to benzonitrile[1][2].

  • Trifluoromethyl Group (-CF₃) vs. Trifluoromethoxy Group (-OCF₃): In 4-amino-2-(trifluoromethyl)benzonitrile, the strongly electron-withdrawing -CF₃ group at the 2-position deshields the adjacent protons[3]. We predict a similar, albeit slightly less pronounced, deshielding effect from the -OCF₃ group in our target molecule due to the partial electron-donating character of the oxygen atom through resonance.

  • Cyano Group (-CN): The nitrile group is a moderate electron-withdrawing group, and its primary effect is the deshielding of the ortho protons.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a generalized, step-by-step protocol for acquiring a high-quality ¹H NMR spectrum of a small organic molecule like 4-amino-2-(trifluoromethoxy)benzonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the sample gauge to ensure the correct depth.

    • Insert the sample into the NMR spectrometer.

  • Data Acquisition:

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, which is crucial for high resolution.

    • Set the appropriate acquisition parameters, including the number of scans, pulse width, and acquisition time.

    • Acquire the free induction decay (FID) signal.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the multiplicities and coupling constants to elucidate the structure.

Visualizing Molecular Structure and Coupling

The following diagram, generated using Graphviz, illustrates the structure of 4-amino-2-(trifluoromethoxy)benzonitrile and the expected through-bond coupling between the aromatic protons.

Figure 1. Molecular structure and key proton couplings.

References

  • Royal Society of Chemistry. (2009). Supporting Information. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminobenzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-(trifluoromethyl)benzonitrile. Retrieved from [Link]

Sources

"13C NMR analysis of 4-amino-2-(trifluoromethoxy)benzonitrile"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the ¹³C NMR Analysis of 4-amino-2-(trifluoromethoxy)benzonitrile

This guide provides a comprehensive analysis of the ¹³C NMR spectroscopy of 4-amino-2-(trifluoromethoxy)benzonitrile, a key fluorinated building block in medicinal chemistry and materials science. Given the scarcity of published spectral data for this specific molecule, we present a robust predictive analysis grounded in fundamental principles and draw direct comparisons to its well-characterized analogue, 4-amino-2-(trifluoromethyl)benzonitrile.[1] This comparative approach offers researchers a practical framework for the characterization of novel fluorinated benzonitrile derivatives.

Introduction: The Subtle Influence of a Single Oxygen Atom

Fluorinated functional groups are instrumental in modern drug design, often enhancing metabolic stability, lipophilicity, and target binding affinity. The trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups, while structurally similar, impart distinct electronic properties to aromatic systems. 4-amino-2-(trifluoromethoxy)benzonitrile serves as a valuable intermediate, for instance, in the synthesis of impurities for drugs like Bicalutamide.[1]

While both -OCF₃ and -CF₃ are strongly electron-withdrawing, the oxygen atom in the trifluoromethoxy group introduces a competing electron-donating resonance effect. This subtle yet significant difference profoundly impacts the electron distribution within the benzene ring, creating a unique spectral fingerprint in ¹³C NMR analysis. This guide will dissect these differences, providing the necessary tools for unambiguous spectral assignment and quality control.

Part 1: Predictive ¹³C NMR Analysis of 4-amino-2-(trifluoromethoxy)benzonitrile

A definitive assignment of the ¹³C NMR spectrum requires an understanding of how each substituent—the amino (-NH₂), cyano (-CN), and trifluoromethoxy (-OCF₃) groups—influences the chemical shift of the aromatic carbons.

  • Amino Group (-NH₂): A strong activating group that donates electron density via resonance, causing significant shielding (a shift to lower ppm values), particularly at the ortho (C3) and para (C5) positions relative to its location.

  • Cyano Group (-CN): A deactivating, electron-withdrawing group that deshields the carbon to which it is attached (C1) and, to a lesser extent, other carbons in the ring. The nitrile carbon itself has a characteristic chemical shift in the 115-125 ppm range.[2]

  • Trifluoromethoxy Group (-OCF₃): This group has a dual nature. The highly electronegative fluorine atoms produce a strong inductive electron-withdrawing effect, which is deshielding. However, the oxygen atom's lone pairs can participate in resonance, donating electron density to the ring, which is a shielding effect. The net result is a complex influence on the aromatic carbon shifts. The carbon of the -OCF₃ group itself is expected to appear as a quartet (due to one-bond coupling with the three fluorine atoms) around 120-124 ppm.

Based on these principles and data from analogous structures, we can predict the chemical shifts and key coupling constants for 4-amino-2-(trifluoromethoxy)benzonitrile.

Table 1: Predicted ¹³C NMR Data for 4-amino-2-(trifluoromethoxy)benzonitrile (in DMSO-d₆)
Carbon AtomPredicted Chemical Shift (δ, ppm)Expected MultiplicityExpected C-F Coupling Constant (J, Hz)Justification
C1 (-C-CN) ~100-105Singlet or narrow multipletSmall ⁴JCFShielded by ortho -NH₂ group.
C2 (-C-OCF₃) ~148-152Quartet²JCF ≈ 2-5 HzDeshielded by direct attachment to electronegative OCF₃ group.
C3 ~114-118Singlet or narrow multipletSmall ⁵JCFStrongly shielded by ortho -NH₂ group.
C4 (-C-NH₂) ~152-156Singlet-Deshielded by attachment to nitrogen and influenced by resonance.
C5 ~102-106Singlet or narrow multipletSmall ⁴JCFStrongly shielded by para -NH₂ group.
C6 ~132-136Doublet or narrow multiplet³JCF ≈ 2-4 HzInfluenced by ortho -OCF₃ and meta -NH₂ groups.
-CN ~117-120Singlet-Typical range for a nitrile carbon.
-OCF₃ ~121-124Quartet¹JCF ≈ 255-260 HzCharacteristic shift and large one-bond coupling for -OCF₃.

Part 2: A Validated Experimental Protocol for Data Acquisition

The following protocol is designed to yield a high-quality, unambiguous ¹³C NMR spectrum. The rationale behind key parameter choices is explained to ensure adaptability and trustworthiness.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 20-30 mg of 4-amino-2-(trifluoromethoxy)benzonitrile.

    • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

      • Causality: DMSO-d₆ is an excellent solvent for polar aromatic compounds containing amino groups. Unlike CDCl₃, it minimizes issues with peak broadening for the NH₂ protons and provides a stable, high-boiling medium. The solvent signal at ~39.5 ppm serves as a convenient internal reference.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup & Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape.

  • ¹³C NMR Acquisition:

    • Select a standard proton-decoupled ¹³C experiment (e.g., zgpg30 on a Bruker instrument).

    • Set Acquisition Parameters:

      • Spectral Width (SW): ~240-250 ppm (e.g., from -10 to 230 ppm) to ensure all signals, including the solvent and any potential impurities, are captured.

      • Number of Scans (NS): Start with 1024 scans. Increase if necessary to achieve a signal-to-noise ratio (S/N) > 25:1 for the weakest signal (likely a quaternary carbon).

      • Relaxation Delay (D1): Set to 5 seconds.

        • Causality: Quaternary carbons (C1, C2, C4, and -CN) have long T₁ relaxation times. A shorter delay (1-2s) will lead to signal saturation and inaccurate peak integrals. A 5s delay is a robust choice to ensure near-complete relaxation for quantitative analysis.

      • Pulse Angle: 30 degrees.

        • Causality: A smaller pulse angle (vs. 90 degrees) combined with a longer delay helps to acquire more scans in a given time without saturating the quaternary carbons, optimizing the experimental efficiency.

  • Data Processing:

    • Apply an exponential multiplication (line broadening of 0.5-1.0 Hz) to improve S/N.

    • Perform a Fourier transform.

    • Phase the spectrum carefully to achieve a flat baseline.

    • Calibrate the chemical shift axis by setting the center of the DMSO-d₆ septet to 39.52 ppm.

    • Integrate all peaks and perform peak picking.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh 20-30 mg of Compound b Dissolve in 0.7 mL DMSO-d6 a->b c Transfer to NMR Tube b->c d Insert & Lock c->d e Shim Field d->e f Set Parameters (D1=5s, NS=1024) e->f g Acquire Data f->g h Fourier Transform g->h i Phase & Calibrate (DMSO = 39.52 ppm) h->i j Peak Picking & Integration i->j k Assign Spectrum j->k

Caption: Workflow for ¹³C NMR analysis.

Part 3: Comparative Analysis: 4-Amino-2-(trifluoromethoxy)benzonitrile vs. 4-Amino-2-(trifluoromethyl)benzonitrile

The most instructive comparison is with the -CF₃ analogue. The absence of the oxygen bridge directly alters the electronic interactions with the aromatic ring. Experimental data for 4-amino-2-(trifluoromethyl)benzonitrile is available for reference.[1]

Table 2: Comparative ¹³C NMR Data Analysis (-OCF₃ vs. -CF₃)
Carbon Atom4-amino-2-(trifluoromethoxy)benzonitrile (Predicted, DMSO-d₆)4-amino-2-(trifluoromethyl)benzonitrile (Experimental, CDCl₃)[1]Scientific Rationale for the Difference
C1 ~100-105 ppm104.9 ppmMinimal change expected as it is meta to the substitution site.
C2 ~148-152 ppm134.7 ppm (q, J=31 Hz)Significant Deshielding: The oxygen atom in -OCF₃ is highly deshielding for the directly attached carbon (C2), placing it much further downfield compared to the direct C-C bond in the -CF₃ analogue.
C3 ~114-118 ppm117.1 ppmMinimal change expected.
C4 ~152-156 ppm151.7 ppmMinimal change expected.
C5 ~102-106 ppm102.5 ppmMinimal change expected.
C6 ~132-136 ppm134.9 ppmSimilar chemical shifts, but the magnitude of ³JCF coupling may differ due to the influence of the oxygen atom on the bond angles and electron density.
-CN ~117-120 ppm117.4 ppmThe electronic environment of the nitrile group is not significantly altered.
-XCF₃ -OCF₃ : ~121-124 ppm (q, ¹JCF ≈ 258 Hz)-CF₃ : 122.9 ppm (q, ¹JCF ≈ 273 Hz)The ¹JCF coupling constant is typically larger for -CF₃ groups than for -OCF₃ groups. The chemical shifts are coincidentally similar.

The key takeaway is the dramatic downfield shift of C2 . This provides an immediate and unambiguous diagnostic marker to differentiate between the two structures.

Part 4: Complementary Techniques for Complete Structural Elucidation

While ¹³C NMR provides the carbon skeleton, a comprehensive characterization relies on a suite of analytical methods.

  • ¹H NMR: Determines the number, connectivity, and chemical environment of protons. It will confirm the substitution pattern on the aromatic ring.

  • ¹⁹F NMR: This is an essential complementary technique.[3] It provides a single, sharp singlet for the -OCF₃ group, confirming its chemical environment and purity. Its chemical shift is distinct from that of a -CF₃ group.

  • Mass Spectrometry (MS): Confirms the molecular weight (186.13 g/mol for the -CF₃ analogue, but 202.13 g/mol for the -OCF₃ target) and provides fragmentation patterns that can help verify the structure.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Identifies key functional groups, such as the sharp nitrile (-C≡N) stretch (~2230 cm⁻¹), N-H stretches from the amine (~3300-3500 cm⁻¹), and C-F stretches (~1100-1300 cm⁻¹).

Interconnectivity of Analytical Techniques

G main Structural Elucidation of 4-amino-2-(trifluoromethoxy)benzonitrile c13nmr 13C NMR main->c13nmr h1nmr 1H NMR main->h1nmr f19nmr 19F NMR main->f19nmr ms Mass Spec. main->ms ftir FTIR main->ftir info_c info_c c13nmr->info_c Carbon Skeleton C-F Coupling info_h info_h h1nmr->info_h Proton Environment Substitution Pattern info_f info_f f19nmr->info_f Fluorine Integrity Confirms -OCF3 info_ms info_ms ms->info_ms Molecular Weight Formula Confirmation info_ftir info_ftir ftir->info_ftir Functional Groups (-CN, -NH2, C-F)

Caption: Logic map of complementary analytical methods.

Conclusion

The ¹³C NMR analysis of 4-amino-2-(trifluoromethoxy)benzonitrile is a powerful tool for its unambiguous identification and quality assessment. Through predictive analysis, we have established that the chemical shift of the C2 carbon, directly attached to the trifluoromethoxy group, serves as the primary diagnostic signal to differentiate it from its trifluoromethyl analogue. By employing the robust experimental protocol detailed herein and corroborating findings with complementary techniques like ¹⁹F NMR and Mass Spectrometry, researchers can ensure the structural integrity of this valuable synthetic intermediate, thereby upholding the rigorous standards of scientific and pharmaceutical development.

References

  • PubChem. (n.d.). 4-Amino-2-(trifluoromethyl)benzonitrile. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • Harmon, L. A., Liu, E. K. S., & Lagow, R. J. (1978). Carbon-13 nuclear magnetic resonance spectra of trifluoromethyl Group 4 compounds. Inorganic Chemistry, 17(9), 2618–2620. [Link]

  • Reich, H. J. (2021). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved February 22, 2026, from [Link]

  • Tugnait, M., et al. (2002). The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 875-85. [Link]

  • Fadhil, A. A., & Essa, A. H. (2013). SUBSTITUENT EFFECTS IN THE 13C NMR CHEMICAL SHIFTS OF PARA-(PARA-SUBSTITUTED BENZYLIDENE AMINO)BENZONITRILE AND PARA-(ORTHO-SUBS. Science International (Lahore). [Link]

  • Royal Society of Chemistry. (2016). Supporting Information. Retrieved February 22, 2026, from [Link]

  • Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. Retrieved February 22, 2026, from [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shifts. Retrieved February 22, 2026, from [Link]

  • Wody, J. C., et al. (2021). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Molecular Physics, 119(6). [Link]

  • Harmon, L. A., Liu, E. K., & Lagow, R. J. (1978). Carbon-13 Nuclear Magnetic Resonance Spectra of Trifluoromethyl Group 4 Compounds. Inorganic Chemistry, 17(9), 2618-2620. [Link]

  • Lin, X., et al. (2016). Supporting Information for Trifluoromethylation of (Hetero)Aryl Iodides and Bromides with Copper (I) Chlorodifluoroacetate Complexes. The Royal Society of Chemistry. Retrieved February 22, 2026, from [Link]

  • Scribd. (n.d.). 13-C NMR Chemical Shift Table. Retrieved February 22, 2026, from [Link]

Sources

A Comparative Guide to the Mass Spectrometry of 4-amino-2-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

This guide provides a detailed comparison of mass spectrometry techniques for the characterization and quantification of 4-amino-2-(trifluoromethoxy)benzonitrile. Designed for researchers, chemists, and drug development professionals, this document moves beyond standard protocols to explain the fundamental principles and strategic choices that underpin robust analytical method development. We will explore the expected behavior of this molecule under different ionization and fragmentation regimes, providing predictive data and actionable, self-validating experimental workflows.

Introduction: The Analytical Challenge

4-amino-2-(trifluoromethoxy)benzonitrile (C₈H₅F₃N₂O) is a specialized aromatic compound featuring a unique combination of functional groups: a primary amine, a nitrile, and a trifluoromethoxy moiety. This structure is of significant interest in the synthesis of novel pharmaceuticals and agrochemicals, where the trifluoromethoxy group can enhance metabolic stability and bioavailability[1][2].

Accurate characterization and quantification by mass spectrometry are critical for ensuring purity, monitoring reaction kinetics, and performing metabolic studies. However, the molecule's distinct functional groups present a unique analytical challenge and opportunity. The basic amino group is ideal for protonation, the aromatic ring provides stability, and the trifluoromethoxy and nitrile groups offer characteristic fragmentation pathways.

This guide will compare two primary analytical platforms: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), providing the technical rationale for selecting the optimal approach based on the analytical objective.

Physicochemical Properties for Mass Spectrometry

  • Molecular Formula: C₈H₅F₃N₂O

  • Monoisotopic Mass: 202.0354 Da

  • Nominal Mass: 202 g/mol

  • Key Functional Groups: Primary Aromatic Amine (-NH₂), Nitrile (-C≡N), Trifluoromethoxy Ether (-OCF₃)

Part 1: Liquid Chromatography-Mass Spectrometry (LC-MS): The Preferred Platform for Sensitivity and Versatility

For polar, non-volatile, or thermally sensitive compounds, LC-MS is the gold standard[3]. Given the polar amino group of 4-amino-2-(trifluoromethoxy)benzonitrile, LC-MS offers superior performance, particularly for samples in complex matrices like biological fluids or reaction mixtures.

Experimental Workflow for LC-MS Analysis

The following diagram outlines a typical workflow for LC-MS analysis, from sample preparation to data interpretation.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Sample Dilution (e.g., in Acetonitrile/Water) B Filtration (0.22 µm Syringe Filter) A->B C HPLC Separation (Reversed-Phase C18) D Ionization Source (ESI vs. APCI) C->D E Mass Analyzer (Q1) (Precursor Ion Selection m/z 203.04) D->E F Collision Cell (Q2) (Fragmentation) E->F G Mass Analyzer (Q3) (Product Ion Scan) F->G H Chromatogram Generation G->H I Spectrum Analysis & Library Matching H->I J Quantification I->J

Caption: LC-MS/MS workflow for analyzing 4-amino-2-(trifluoromethoxy)benzonitrile.

Ionization Source Comparison: ESI vs. APCI

The choice of ionization source is paramount. Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common for LC-MS, but their mechanisms dictate their suitability.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and large molecules. It generates ions from a liquid phase by applying a high voltage to create an aerosol of charged droplets[4]. Given the presence of the basic amino group, 4-amino-2-(trifluoromethoxy)benzonitrile is an excellent candidate for positive-ion ESI. The primary amine will readily accept a proton from the mobile phase solvent (e.g., from formic acid additive) to form a stable [M+H]⁺ ion at m/z 203.0427. ESI is generally more sensitive for polar compounds than APCI[5][6].

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and more volatile analytes[4]. The sample is vaporized in a heated nebulizer and then ionized by a corona discharge[7]. While APCI could ionize this molecule, it may be less efficient than ESI due to the molecule's polarity. However, APCI can be less susceptible to matrix effects like ion suppression, making it a viable alternative in certain complex sample types[6].

Tandem Mass Spectrometry (MS/MS) and Predicted Fragmentation

To confirm the molecule's identity, tandem mass spectrometry (MS/MS) is employed. The protonated molecular ion ([M+H]⁺, m/z 203.04) is isolated and then fragmented by collision-induced dissociation (CID). The resulting product ions provide a structural fingerprint. Studies on related trifluoromethoxy aniline derivatives show the -OCF₃ group to be relatively stable[1]. Therefore, fragmentation will likely initiate from other parts of the molecule.

ESI_Fragmentation cluster_frags Predicted Product Ions parent [M+H]⁺ m/z 203.04 f1 m/z 175.05 (-CO) parent->f1 -CO f2 m/z 176.03 (-HCN) parent->f2 -HCN f3 m/z 134.04 (-OCF₃) parent->f3 - •OCF₃ f4 m/z 118.04 (-HCN, -OCF₃) f2->f4 - •OCF₃

Caption: Predicted ESI-MS/MS fragmentation of protonated 4-amino-2-(trifluoromethoxy)benzonitrile.

Key Predicted Fragmentations:

  • Loss of Carbon Monoxide (CO): A common fragmentation for aromatic compounds, potentially leading to a fragment at m/z 175.05 .

  • Loss of Hydrogen Cyanide (HCN): The nitrile group can be eliminated as a neutral loss of 27 Da, yielding an ion at m/z 176.03 .

  • Loss of the Trifluoromethoxy Radical (•OCF₃): Cleavage of the C-O bond would result in a loss of 85 Da, producing a fragment at m/z 134.04 .

Protocol: Quantitative LC-MS/MS Method
  • Sample Preparation:

    • Prepare a stock solution of 1 mg/mL 4-amino-2-(trifluoromethoxy)benzonitrile in acetonitrile.

    • Create a calibration curve by serial dilution into a 50:50 acetonitrile:water mixture.

    • For reaction mixtures or biological samples, perform a protein precipitation or liquid-liquid extraction and dilute the final extract into the mobile phase starting conditions.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Conditions (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: 203.04.

    • Product Ions (Example): 176.03 (quantifier), 175.05 (qualifier).

    • Collision Energy: Optimize experimentally (typically 15-30 eV).

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative for Volatile Analytes

GC-MS is a highly effective technique for volatile and thermally stable compounds, providing excellent chromatographic resolution and highly reproducible mass spectra that are ideal for library matching[8]. The applicability to 4-amino-2-(trifluoromethoxy)benzonitrile depends on its volatility and thermal stability. Given that similar compounds like 4-(Trifluoromethoxy)aniline have boiling points suitable for GC analysis, this method is a strong alternative for purity assessment and identification of volatile impurities.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Dissolution in Volatile Solvent (e.g., Dichloromethane) B (Optional) Derivatization (e.g., with BSTFA) A->B C GC Inlet (Split/Splitless) (Vaporization) D GC Column Separation (e.g., DB-5ms) C->D E Electron Ionization (EI) (70 eV) D->E F Mass Analyzer (Quadrupole) (Scan m/z 50-300) E->F G Total Ion Chromatogram (TIC) F->G H Spectral Deconvolution G->H I NIST Library Search H->I

Caption: GC-MS workflow for analyzing 4-amino-2-(trifluoromethoxy)benzonitrile.

Electron Ionization (EI) and Predicted Fragmentation

Electron Ionization (EI) is a "hard" ionization technique that uses a high-energy electron beam (70 eV) to produce a molecular ion (M⁺•) which is often unstable and undergoes extensive, predictable fragmentation[9]. This creates a detailed mass spectrum that serves as a chemical fingerprint.

EI_Fragmentation cluster_frags Predicted EI Fragments parent M⁺• m/z 202.04 f1 m/z 201.03 (- •H) parent->f1 - •H f2 m/z 174.03 (-CO) parent->f2 -CO f3 m/z 117.03 (- •OCF₃) parent->f3 - •OCF₃ f4 m/z 175.03 (-HCN) parent->f4 -HCN

Caption: Predicted EI fragmentation of 4-amino-2-(trifluoromethoxy)benzonitrile.

Key Predicted Fragments:

  • Molecular Ion (M⁺•): The molecular ion should be visible at m/z 202.04 . Its intensity will depend on its stability.

  • Loss of a Hydrogen Radical (M-1): Loss of a hydrogen atom from the amino group is a common fragmentation for anilines, resulting in a peak at m/z 201.03 .

  • Loss of the Trifluoromethoxy Radical (•OCF₃): Cleavage of the C-O ether bond would lead to a significant fragment at m/z 117.03 . This is often a very characteristic loss for such compounds.

  • Loss of Hydrogen Cyanide (HCN): Elimination of the nitrile group would yield a fragment at m/z 175.03 .

Protocol: GC-MS Screening Method
  • Sample Preparation:

    • Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 100 µg/mL.

    • Optional Derivatization: For improved peak shape and to avoid tailing from the primary amine, derivatize with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) by heating at 60°C for 30 minutes. This will increase the molecular weight by 72 Da per silyl group.

  • Gas Chromatograph Conditions:

    • Column: A non-polar or mid-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film).

    • Inlet: 250°C, Split mode (e.g., 20:1).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 80°C hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: m/z 40-400.

Part 3: Comparative Summary and Recommendations

The choice between LC-MS and GC-MS depends entirely on the analytical goal. The following table provides a direct comparison to guide your decision-making process.

FeatureLC-MS/MS (with ESI)GC-MS (with EI)
Principle Soft ionization of polar analytes from liquid phase.Hard ionization of volatile, thermally stable analytes from gas phase.
Molecular Ion High abundance ([M+H]⁺). Excellent for MW confirmation.Moderate to low abundance (M⁺•). May be absent.
Fragmentation Controlled (CID). Provides structural links between ions.Extensive and reproducible. Excellent for library matching.
Sensitivity Very high (pg to fg levels).High (ng to pg levels).
Sample Matrix Excellent for complex matrices (plasma, urine, reaction mixtures).Requires clean samples or extensive cleanup.
Analyte Suitability Polar, non-volatile, and thermally labile compounds.Volatile and thermally stable compounds.
Primary Use Case Quantification in biological matrices , metabolite ID.Purity analysis , identification of volatile impurities, library-based screening.
Expert Recommendations
  • For Pharmacokinetic Studies (e.g., measuring drug levels in plasma): LC-MS/MS is the only viable choice. Its sensitivity, selectivity (via MRM), and compatibility with biological matrices are essential.

  • For Chemical Synthesis Support (e.g., reaction monitoring, final product purity): Both techniques are valuable. Use GC-MS for rapid purity checks and to identify volatile byproducts. Use LC-MS to confirm the molecular weight of the final product and quantify non-volatile components.

  • For Structural Elucidation of an Unknown: High-Resolution LC-MS (LC-QTOF or Orbitrap) is superior. It provides an accurate mass of the molecular ion, allowing for the confident determination of the elemental formula (C₈H₅F₃N₂O)[10][11]. Subsequent MS/MS fragmentation helps piece the structure together.

References

  • PubChem. 4-Amino-2-(trifluoromethyl)benzonitrile. [Link]

  • Ng, K. K., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), e53578. [Link]

  • Chemsrc. 4-Amino-2-(trifluoromethyl)benzonitrile | CAS#:654-70-6. [Link]

  • Kagramanov, N. D., et al. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138, 5-6. [Link]

  • AxisPharm. Electrospray and APCI Mass Analysis. [Link]

  • Cavell, R. G., & Sodhi, R. N. S. (1980). Fragmentation and rearrangement processes in the mass spectra of fluoroalkylphosphorus compounds. I. Trifluoromethylphosphines and trifluoromethylhalophosphines. Inorganic Chemistry, 19(11), 3297-3302. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Tugnait, M., et al. (2002). The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 875-885. [Link]

  • NIST. Benzonitrile, 4-amino-. [Link]

  • Microsaic Systems. Straight to the Source: ESI vs APCI…. [Link]

  • Separation Science. Executive Summary: Choosing the Right Ionization Technique in Mass Spectrometry. [Link]

  • Chromatography Forum. APCI on electronegative groups. [Link]

  • Hettick, J. M., et al. (2016). High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. Journal of Analytical & Bioanalytical Techniques, 7(4). [Link]

  • Lanthier, G. F., et al. (1974). Fragmentation and Rearrangement Processes in the Mass Spectra of Perhalogenoaromatic Compounds. Part IX. Pentafluorophenol and Pentafluorothiophenol Derivatives of Group IV. Canadian Journal of Chemistry, 52(9), 1672-1678. [Link]

  • Request PDF. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. [Link]

Sources

A Comparative Guide to the FTIR Spectrum of 4-amino-2-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

To provide a practical and comparative context, this guide contrasts the predicted spectrum with the experimental spectra of structurally related molecules. This approach allows researchers to understand the spectral contributions of each functional group and provides a reliable framework for identifying 4-amino-2-(trifluoromethoxy)benzonitrile and assessing its purity in a laboratory setting.

Predicted FTIR Spectral Profile of 4-amino-2-(trifluoromethoxy)benzonitrile

The structure of 4-amino-2-(trifluoromethoxy)benzonitrile incorporates four key vibrational components: a primary aromatic amine (-NH₂), a trifluoromethoxy group (-OCF₃), a nitrile group (-C≡N), and a 1,2,4-trisubstituted benzene ring. Each of these components produces characteristic absorption bands in the mid-infrared region.

Molecular Structure and Key Functional Groups

Caption: Molecular structure of 4-amino-2-(trifluoromethoxy)benzonitrile with key functional groups highlighted.

Based on established correlation tables, the predicted FTIR absorption bands for 4-amino-2-(trifluoromethoxy)benzonitrile are summarized below.

Predicted Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3500 - 3420Asymmetric N-H StretchPrimary Aromatic AmineMedium
3420 - 3340Symmetric N-H StretchPrimary Aromatic AmineMedium
~3050Aromatic C-H StretchBenzene RingMedium to Weak
2240 - 2220C≡N Stretch (Conjugated)Aromatic NitrileMedium, Sharp
1650 - 1580N-H Bend (Scissoring)Primary Aromatic AmineMedium
1600 - 1475C=C Ring StretchBenzene RingMedium to Weak
1335 - 1250Aromatic C-N StretchPrimary Aromatic AmineStrong
1280 - 1200Asymmetric C-F StretchTrifluoromethoxyVery Strong
1190 - 1100Symmetric C-F StretchTrifluoromethoxyVery Strong
~1070Aryl-O StretchAryl Ether (-OCF₃)Strong
~830C-H Out-of-Plane Bend1,2,4-Trisubstituted RingStrong

Expert Interpretation: The spectrum is expected to be dominated by several key features. The primary amine will present as a characteristic doublet in the high-frequency region (3500-3340 cm⁻¹)[1][2]. The nitrile group will exhibit a sharp, distinct peak around 2230 cm⁻¹, a region that is often clear of other absorptions[3][4][5]. The most intense bands in the entire spectrum will likely be the C-F stretching vibrations from the trifluoromethoxy group, appearing in the 1300-1100 cm⁻¹ range[6]. The substitution pattern on the benzene ring is confirmed by a strong C-H "wag" band around 830 cm⁻¹[7].

Comparative Spectral Analysis

To validate our predictions, we will compare the expected spectrum of our target molecule with the known experimental spectra of two related compounds: 4-Aminobenzonitrile and 1-Bromo-2-(trifluoromethoxy)benzene .

Comparison Compound 1: 4-Aminobenzonitrile

This molecule contains the primary aromatic amine and the nitrile group on a para-substituted benzene ring. Its spectrum helps isolate the contributions of these groups.

  • Experimental Data: The NIST gas-phase IR spectrum for 4-Aminobenzonitrile shows prominent peaks corresponding to N-H stretches (a doublet around 3400-3500 cm⁻¹), a strong C≡N stretch near 2220 cm⁻¹, and aromatic C=C stretching bands around 1600 cm⁻¹[8][9]. A strong C-H bend for the para-substitution pattern is also visible around 830 cm⁻¹[8].

  • Analysis: The spectrum of 4-amino-2-(trifluoromethoxy)benzonitrile is expected to share the N-H doublet and the sharp C≡N peak with 4-Aminobenzonitrile[10][11]. However, our target molecule will exhibit a much more complex and intense fingerprint region due to the addition of the trifluoromethoxy group. The strong C-N stretch (around 1300 cm⁻¹) and the powerful C-F and C-O stretches (1300-1000 cm⁻¹) will be defining features absent in the 4-Aminobenzonitrile spectrum.

Comparison Compound 2: 1-Bromo-2-(trifluoromethoxy)benzene

This compound allows us to observe the spectral signature of the trifluoromethoxy group on a benzene ring without interference from the amine or nitrile functionalities.

  • Experimental Data: The FTIR spectrum for this compound is characterized by the absence of peaks in the N-H and C≡N stretching regions[12][13]. Its most prominent features are extremely strong, broad absorptions in the 1300-1100 cm⁻¹ region, which are characteristic of the C-F and C-O-C vibrations of the -OCF₃ group[6][14].

  • Analysis: These intense C-F stretching bands are directly analogous to what is predicted for 4-amino-2-(trifluoromethoxy)benzonitrile. By comparing the two, we can confidently assign the very strong absorptions in the 1300-1100 cm⁻¹ range of our target molecule's spectrum to the trifluoromethoxy group. The substitution pattern bands will differ due to the different substitution (ortho-disubstituted vs. 1,2,4-trisubstituted).

Summary of Spectral Comparisons
Feature4-Aminobenzonitrile1-Bromo-2-(trifluoromethoxy)benzenePredicted for Target Molecule
N-H Stretches Present (doublet, ~3450 cm⁻¹)AbsentPresent (doublet, ~3450 cm⁻¹) **
C≡N Stretch Present (~2220 cm⁻¹)AbsentPresent (~2230 cm⁻¹)
C-F Stretches AbsentPresent (Very Strong, 1300-1100 cm⁻¹) Present (Very Strong, 1300-1100 cm⁻¹)
Aromatic C-N Stretch Present (~1300 cm⁻¹)AbsentPresent (~1300 cm⁻¹)
Aryl-O Stretch AbsentPresent (~1070 cm⁻¹)Present (~1070 cm⁻¹)
Substitution Pattern Para (~830 cm⁻¹)Ortho (~750 cm⁻¹)1,2,4-Trisubstituted (~830 cm⁻¹) **

Recommended Experimental Protocol: ATR-FTIR

For a solid powder like 4-amino-2-(trifluoromethoxy)benzonitrile, Attenuated Total Reflectance (ATR) is the recommended sampling technique for its simplicity, speed, and minimal sample preparation.[15][16][17][18][19]

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

  • ATR Crystal Cleaning: Clean the surface of the ATR crystal (typically diamond or ZnSe) with a suitable solvent (e.g., isopropanol) and a non-abrasive wipe. This is critical to remove any residues from previous measurements.

  • Background Scan: With the clean, empty ATR crystal in place, perform a background scan. This measures the spectrum of the ambient environment (e.g., air, CO₂, water vapor) and the instrument itself, which will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the 4-amino-2-(trifluoromethoxy)benzonitrile powder onto the center of the ATR crystal.

  • Apply Pressure: Use the ATR's pressure clamp to press the sample firmly and evenly against the crystal surface. Good contact is essential for creating the evanescent wave that probes the sample[16][18][19].

  • Sample Scan: Acquire the FTIR spectrum of the sample. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum should be automatically ratioed against the background scan. Analyze the peak positions, intensities, and shapes to confirm the presence of the key functional groups as outlined in this guide.

  • Post-Measurement Cleaning: Thoroughly clean the sample from the ATR crystal to prepare for the next measurement.

ATR-FTIR Experimental Workflow

G A 1. Clean ATR Crystal B 2. Acquire Background Spectrum (No Sample) A->B C 3. Apply Solid Sample to Crystal B->C D 4. Apply Pressure (Ensure Good Contact) C->D E 5. Acquire Sample Spectrum D->E F 6. Background Correction & Data Analysis E->F G 7. Clean ATR Crystal F->G

Caption: A standardized workflow for acquiring a high-quality ATR-FTIR spectrum of a solid sample.

Conclusion

The structural confirmation of 4-amino-2-(trifluoromethoxy)benzonitrile via FTIR spectroscopy is a clear and reliable process when guided by a foundational understanding of group frequencies and comparative analysis. Researchers should look for a combination of key diagnostic peaks: a doublet of N-H stretches (3500-3340 cm⁻¹), a sharp C≡N stretch (~2230 cm⁻¹), and a series of very strong C-F and C-O absorptions that dominate the fingerprint region (1300-1000 cm⁻¹). The presence of these bands, coupled with the characteristic out-of-plane bending for a 1,2,4-trisubstituted ring, provides definitive evidence for the successful synthesis and purity of the target compound.

References

  • Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. (n.d.). Specac Ltd. Retrieved February 21, 2026, from [Link]

  • IR: amines. (n.d.). University of Calgary. Retrieved February 21, 2026, from [Link]

  • Attenuated Total Reflectance (ATR). (n.d.). Bruker. Retrieved February 21, 2026, from [Link]

  • 1-Bromo-2-(trifluoromethoxy)benzene. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

  • Infrared spectroscopy correlation table. (n.d.). Wikipedia. Retrieved February 21, 2026, from [Link]

  • Smith, B. C. (2023, August 16). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved February 21, 2026, from [Link]

  • FTIR Functional Group Database Table with Search. (n.d.). InstaNANO. Retrieved February 21, 2026, from [Link]

  • ATR-FTIR Spectroscopy Basics. (n.d.). Mettler Toledo. Retrieved February 21, 2026, from [Link]

  • Tsuchiya, Y., et al. (2013). IR spectroscopy of the 4-aminobenzonitrile-Ar cluster in the S0, S1 neutral and D0 cationic states. ChemPhysChem, 14(4), 741-5. Retrieved February 21, 2026, from [Link]

  • Randle, R. R., & Whiffen, D. H. (1955). The characteristic infrared absorption frequencies of aromatic trifluoromethyl compounds. Journal of the Chemical Society (Resumed), 1311. Retrieved February 21, 2026, from [Link]

  • IR Absorption Table. (n.d.). Michigan State University. Retrieved February 21, 2026, from [Link]

  • Smith, B. C. (2020, December 20). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Retrieved February 21, 2026, from [Link]

  • IR Spectroscopy by Functional Group. (n.d.). University of Colorado Boulder. Retrieved February 21, 2026, from [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Retrieved February 21, 2026, from [Link]

  • Benzonitrile, 4-amino-. (n.d.). NIST WebBook. Retrieved February 21, 2026, from [Link]

  • Vibrational (FT-IR and FT-Raman) spectra and quantum chemical studies... (2025, August 9). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Retrieved February 21, 2026, from [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved February 21, 2026, from [Link]

  • Smith, B. C. (2020, December 20). The Benzene Fingers, Part I: Overtone and Combination Bands. Spectroscopy Online. Retrieved February 21, 2026, from [Link]

  • The benzene fingers, part I: Overtone and combination bands. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Spectroscopy of Aromatic Compounds. (2023, September 20). OpenStax. Retrieved February 21, 2026, from [Link]

  • FTIR-03 || Overtones, Fermi resonance and combination bands || IR spectroscopy. (2023, January 4). YouTube. Retrieved February 21, 2026, from [Link]

Sources

"cytotoxicity of compounds derived from 4-amino-2-(trifluoromethoxy)benzonitrile"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Cytotoxicity of Compounds Derived from 4-amino-2-(trifluoromethoxy)benzonitrile

A Comparative Analysis for Drug Discovery Professionals

The quest for novel anticancer therapeutics is an ongoing endeavor, with a significant focus on the development of small molecules that can selectively target cancer cells while minimizing damage to healthy tissues. The 4-amino-2-(trifluoromethoxy)benzonitrile scaffold has emerged as a promising starting point for the synthesis of new drug candidates. This guide provides a comprehensive comparison of the cytotoxic properties of compounds derived from this scaffold, supported by experimental data and detailed methodologies for their evaluation.

The unique combination of a benzonitrile group, an amino group, and a trifluoromethoxy group imparts distinct physicochemical properties to these molecules. The trifluoromethoxy (-OCF3) group, in particular, is of great interest in medicinal chemistry as it can enhance metabolic stability, increase lipophilicity, and improve the binding affinity of a molecule to its biological target.[1] Benzonitrile derivatives are key structural motifs in a wide range of biologically active compounds, including those with anticancer properties.[2]

This guide is designed for researchers, scientists, and drug development professionals, offering insights into the structure-activity relationships (SAR) of these compounds and providing a framework for their cytotoxic evaluation.

Comparative Cytotoxicity of Benzonitrile Derivatives

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of a cell population by 50%.[3] A lower IC50 value indicates greater potency. The following table summarizes the in vitro cytotoxicity of several hypothetical derivatives of 4-amino-2-(trifluoromethoxy)benzonitrile against a panel of human cancer cell lines, alongside a standard chemotherapeutic agent, Doxorubicin, for comparison.

Compound IDModification on the Amino GroupCancer Cell LineCancer TypeIC50 (µM)
BZT-1 UnsubstitutedMCF-7Breast15.2
A549Lung21.8
HCT116Colon18.5
BZT-2 N-acetylMCF-7Breast8.7
A549Lung12.4
HCT116Colon10.1
BZT-3 N-benzoylMCF-7Breast2.1
A549Lung4.5
HCT116Colon3.8
BZT-4 N-(4-chlorobenzoyl)MCF-7Breast0.9
A549Lung1.7
HCT116Colon1.2
Doxorubicin N/A (Reference)MCF-7Breast0.5
A549Lung0.8
HCT116Colon0.6

This data is hypothetical and for illustrative purposes only, designed to show potential structure-activity relationships.

From this comparative data, a clear structure-activity relationship can be observed. The introduction of acyl groups to the 4-amino position of the benzonitrile scaffold appears to significantly enhance cytotoxic activity. The increasing potency from BZT-1 to BZT-4 suggests that the nature of the substituent on the benzoyl ring also plays a crucial role in determining the compound's anticancer efficacy.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of a compound.[4][5] The assay measures the metabolic activity of cells, as viable cells with active NAD(P)H-dependent oxidoreductase enzymes can reduce the yellow MTT tetrazolium salt to purple formazan crystals.[3][4]

Step-by-Step Methodology
  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media until they reach 80-90% confluency.

    • Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of media.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., BZT-1, BZT-2) in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of desired concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.

    • Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (media with the same concentration of DMSO as the test wells) and a positive control (a known cytotoxic drug like Doxorubicin).

    • Incubate the plate for 48 to 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, carefully remove the media from each well.

    • Add 100 µL of fresh media and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization and Absorbance Reading:

    • After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete dissolution.

    • Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

Data Analysis

The percentage of cell viability is calculated using the following formula:

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow MTT Assay Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., MCF-7, A549) cell_seeding 2. Seed Cells in 96-well Plate (5,000-10,000 cells/well) cell_culture->cell_seeding incubation_24h 3. Incubate for 24h (Allow cell attachment) cell_seeding->incubation_24h add_compound 5. Add Compounds to Wells (Include vehicle control) incubation_24h->add_compound compound_prep 4. Prepare Compound Dilutions compound_prep->add_compound incubation_48h 6. Incubate for 48-72h add_compound->incubation_48h add_mtt 7. Add MTT Solution incubation_48h->add_mtt incubation_4h 8. Incubate for 3-4h (Formazan formation) add_mtt->incubation_4h add_dmso 9. Add Solubilizer (DMSO) incubation_4h->add_dmso read_absorbance 10. Read Absorbance (570 nm) add_dmso->read_absorbance calc_viability 11. Calculate % Viability read_absorbance->calc_viability calc_ic50 12. Determine IC50 Value calc_viability->calc_ic50 EGFR_Pathway Simplified EGFR Signaling Pathway and Potential Inhibition EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binds & Activates PI3K PI3K EGFR->PI3K Phosphorylates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation BZT_Compound Benzonitrile Derivative (e.g., BZT-4) BZT_Compound->EGFR Inhibits Phosphorylation

EGFR signaling and compound inhibition.

Conclusion and Future Directions

The 4-amino-2-(trifluoromethoxy)benzonitrile scaffold represents a valuable starting point for the development of novel anticancer agents. The preliminary (hypothetical) structure-activity relationship data presented here suggests that modifications to the 4-amino group can significantly enhance cytotoxic potency. The experimental protocols provided offer a robust framework for the in vitro evaluation of these compounds.

Future research should focus on synthesizing a broader range of derivatives and evaluating their cytotoxicity against a larger panel of cancer cell lines, including drug-resistant variants. It is also crucial to assess the selectivity of these compounds by testing their effects on non-cancerous cell lines. [4][5]Elucidating the precise molecular targets and mechanisms of action will be key to optimizing the therapeutic potential of this promising class of compounds.

References

  • Benchchem. In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpretation Guide.
  • Benchchem. A Comparative Guide to QSAR Studies of Benzonitrile Derivatives in Drug Discovery.
  • ResearchGate. Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents.
  • PubMed. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • PMC. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs.
  • Benchchem. Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview.
  • RSC Publishing. Design, synthesis and structure–activity relationship analysis of dibenzodiazepinone derivatives against Osimertinib resistant NSCLC.
  • Benchchem. Technical Guide: 2-Amino-4-(trifluoromethoxy)benzonitrile.

Sources

Safety Operating Guide

4-Amino-2-(trifluoromethoxy)benzonitrile: Proper Disposal Procedures & Safety Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Hazards

Do not treat this compound as standard organic waste. 4-Amino-2-(trifluoromethoxy)benzonitrile (CAS: 175278-17-8) presents a dual-hazard profile during disposal:

  • Hydrogen Fluoride (HF) Generation: Upon combustion, the trifluoromethoxy (-OCF3) group decomposes to release hydrogen fluoride.[1] Standard municipal incinerators or non-scrubbed lab waste streams cannot handle this without damaging infrastructure or releasing toxic emissions.[1]

  • Cyanide/NOx Potential: The benzonitrile moiety poses a risk of releasing nitrogen oxides and, under specific acidic hydrolysis conditions, traces of HCN.[2]

Core Directive: Segregate strictly into Halogenated Organic Waste streams. Label clearly to ensure high-temperature incineration with alkaline scrubbing.

Chemical Profile & Physical Properties

Understanding the physical state is critical for selecting the correct containment method.[1]

PropertyDataOperational Implication
CAS Number 175278-17-8Unique identifier for waste manifests.[1][2]
Molecular Formula C₈H₅F₃N₂OHigh fluorine content requires scrubbed incineration.[1]
Physical State Solid (Powder/Crystals)Dust generation is a primary inhalation risk during transfer.[1]
Solubility Low in water; Soluble in organicsDo not attempt to flush down drains.[1]
Acidity/Basicity Weak base (Aniline derivative)Incompatible with strong acids (risk of exothermic reaction/hydrolysis).[1]
Combustion Byproducts HF , CO, CO₂, NOxCRITICAL: Requires incineration >850°C with gas cleaning.[2]
Pre-Disposal Treatment & Handling Protocol
A. Solid Waste (Pure Compound or Contaminated Solids)[1]
  • Containment: Do not place directly into a drum. Place the substance in a chemically resistant polyethylene bag (minimum 4 mil thickness).

  • Double-Bagging: Seal the first bag, then place it inside a second bag. This prevents contamination of the outer waste container and protects waste handlers from dust exposure.[1]

  • Labeling: Affix a label to the inner bag and the outer container reading:

    "TOXIC SOLID - FLUROINATED ORGANIC. CONTAINS NITRILE.[1][3][4] DO NOT AUTOCLAVE."

B. Liquid Waste (Mother Liquors/Solutions)[1]
  • Solvent Compatibility: Ensure the carrier solvent is compatible with halogenated waste streams (e.g., DCM, Chloroform, Ethyl Acetate).[2]

  • Segregation: Pour into the Halogenated Solvent Waste carboy.

    • Why? Non-halogenated waste is often burned as fuel in cement kilns or standard boilers.[1] If this fluorinated compound enters that stream, the resulting HF will corrode the burner nozzles and violate emission permits.[1][2]

  • pH Check: Ensure the waste stream is neutral or slightly alkaline.[1] Avoid mixing with strong acidic waste streams (e.g., waste H₂SO₄) to prevent hydrolysis of the nitrile group.[2]

C. Empty Containers
  • Triple Rinse: Triple rinse the original container with a compatible solvent (e.g., Acetone or Ethanol).[2]

  • Rinsate Disposal: Add the rinsate to the Halogenated Liquid Waste container, not the drain.[2]

  • Defacing: Deface the original label and mark as "Empty" before recycling or trash disposal, per local lab glass policy.

Disposal Workflow Visualization

The following diagram outlines the decision logic for disposing of 4-Amino-2-(trifluoromethoxy)benzonitrile to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: 4-Amino-2-(trifluoromethoxy)benzonitrile StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, contaminated gloves, paper) StateCheck->Solid Is Solid Liquid Liquid Waste (Solutions, Mother Liquors) StateCheck->Liquid Is Liquid Bagging Double Bag in Polyethylene (Min 4 mil) Solid->Bagging LabelSolid Label: 'TOXIC SOLID - FLUORINATED' Bagging->LabelSolid Manifest Prepare Waste Manifest List as: 'Organic Waste with Halogens & Nitriles' LabelSolid->Manifest SolventCheck Check Solvent Compatibility (Avoid Strong Acids) Liquid->SolventCheck Segregate Pour into HALOGENATED Solvent Waste Carboy SolventCheck->Segregate Compatible Segregate->Manifest Pickup EHS / Vendor Pickup Manifest->Pickup Incineration FINAL DISPOSAL: High-Temp Incineration w/ HF Scrubber Pickup->Incineration

Figure 1: Decision tree for the segregation and disposal of fluorinated nitrile waste.[1]

Emergency Spillage Procedures

In the event of a spill outside of a fume hood:

  • Evacuate & Ventilate: The dust is an irritant/toxic.[1] Clear the immediate area.[1][5]

  • PPE: Don double nitrile gloves, safety goggles, and an N95 (or P100) respirator.[2]

  • Containment:

    • Dry Spill: Do not dry sweep (creates dust).[1] Cover with a wet paper towel (dampened with water or ethanol) to suppress dust, then scoop into a bag.[2] Alternatively, use a HEPA-filtered vacuum dedicated to hazardous chemical cleanup.[1][2]

    • Wet Spill: Absorb with vermiculite or sand.[1] Do not use combustible materials like sawdust if strong oxidizers are present nearby.[1]

  • Decontamination: Wipe the surface with a mild detergent solution.[1] Place all cleanup materials into the Solid Hazardous Waste (Double Bagged).

Regulatory & Compliance Context (RCRA/EPA)

While this specific CAS is not always explicitly "P-Listed" (acutely hazardous) or "U-Listed" in every jurisdiction, it must be classified by Characteristic :

  • Toxicity: Due to the aniline and nitrile components.[1]

  • Halogen Content: The presence of Fluorine mandates treatment as a halogenated solvent/organic.[1]

Manifesting: When filling out waste manifests, ensure the chemical name is written out in full.[1][2] Do not use abbreviations. Check the box for "Halogenated" to ensure the waste vendor routes it to a facility capable of scrubbing Hydrogen Fluoride.[1]

References
  • PubChem. (2025).[1][4] 4-Amino-2-(trifluoromethyl)benzonitrile | C8H5F3N2 | CID 522170 - Safety and Hazards.[1][2][4] National Library of Medicine.[1] [Link][1]

  • US EPA. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

Sources

Understanding the Risks: A Hazard Profile of 4-Amino-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is my responsibility to ensure that you can work safely and effectively with our products. This guide provides essential, in-depth information on the safe handling of 4-Amino-2-(trifluoromethyl)benzonitrile (CAS No. 654-70-6), a compound frequently used in the synthesis of pharmaceutical intermediates. This is not just a list of rules, but a framework for understanding the hazards and implementing a robust safety protocol.

4-Amino-2-(trifluoromethyl)benzonitrile is a tan-colored solid that presents multiple health hazards.[1] It is classified as toxic if swallowed, inhaled, or absorbed through the skin.[1] Furthermore, it is an irritant to the eyes, skin, and respiratory system.[1][2]

The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. The trifluoromethyl group and the nitrile functional group contribute to its reactivity and toxicity. Nitrile compounds, in general, can be toxic, and this particular structure warrants a high degree of caution.

Hazard ClassificationDescriptionGHS Pictogram
Acute Toxicity (Oral) Toxic if swallowed.[1]GHS07
Acute Toxicity (Dermal) Toxic in contact with skin.[1]GHS07
Acute Toxicity (Inhalation) Toxic if inhaled.[1]GHS07
Skin Corrosion/Irritation Causes skin irritation.[1]GHS07
Eye Damage/Irritation Causes serious eye irritation.[1]GHS07
Respiratory Irritation Causes respiratory tract irritation.[1]GHS07

Engineering Controls: Your First Line of Defense

Before considering personal protective equipment, it is crucial to implement appropriate engineering controls to minimize exposure.

  • Chemical Fume Hood: All work with 4-Amino-2-(trifluoromethyl)benzonitrile, including weighing and transferring, must be conducted in a certified chemical fume hood.[1] This is to prevent the inhalation of any airborne powder.

  • Ventilation: Ensure that the laboratory has adequate general ventilation.

  • Eyewash Stations and Safety Showers: An ANSI-approved eyewash station and safety shower must be readily accessible within a 10-second travel distance from where the compound is handled.[3]

Personal Protective Equipment (PPE): A Comprehensive Guide

The following PPE is mandatory when handling 4-Amino-2-(trifluoromethyl)benzonitrile.

  • Eye and Face Protection:

    • Requirement: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield should also be worn to protect against splashes.

    • Rationale: This compound can cause serious eye irritation.[1] Goggles provide a seal around the eyes to protect from dust particles, while a face shield offers an additional layer of protection for the entire face.

  • Hand Protection:

    • Requirement: Wear chemical-resistant, impervious gloves.[4] Nitrile gloves are a suitable choice for incidental contact.[5] For prolonged handling or in case of a spill, heavier-duty gloves may be necessary.

    • Rationale: 4-Amino-2-(trifluoromethyl)benzonitrile is toxic upon skin contact.[1] Nitrile gloves offer good resistance to a range of chemicals and are a standard in many laboratories.[4][5] Always check the manufacturer's specifications for compatibility with the chemicals you are using.

  • Body Protection:

    • Requirement: A flame-resistant lab coat must be worn.[6] For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron over the lab coat is recommended.

    • Rationale: A lab coat protects your skin and personal clothing from contamination. Flame-resistant material is a general laboratory safety standard.

  • Respiratory Protection:

    • Requirement: If the engineering controls are not sufficient to maintain exposure below permissible limits, or as an additional precaution, a NIOSH-approved respirator with an appropriate particulate filter (N95 or better) should be used.[7]

    • Rationale: The solid nature of this compound means that fine dust particles can become airborne. A respirator will prevent inhalation of these toxic particles.[1]

Safe Handling and Operational Plan

A systematic approach to handling this compound is essential for safety.

4.1. Preparation and Weighing:

  • Decontamination: Before starting, ensure the work area inside the chemical fume hood is clean and free of any contaminants.

  • Gather Materials: Have all necessary equipment (spatulas, weigh boats, containers) and waste disposal bags ready within the fume hood.

  • Weighing:

    • Perform all weighing operations on a balance placed inside the fume hood or in a ventilated balance enclosure.

    • Use a clean spatula to transfer the solid. Avoid creating dust by handling the material gently.

    • If any material is spilled, clean it up immediately following the spill response protocol (see Section 5).

4.2. Dissolving and Transferring:

  • Solvent Addition: When dissolving the solid, add the solvent to the container with the solid slowly to avoid splashing.

  • Transfer: If transferring the solution, use a pipette or a funnel to minimize the risk of spills.

Emergency Response Plan

In the event of an emergency, a swift and correct response is critical.

5.1. Spills:

In the case of a spill, follow this workflow:

Spill_Response start Spill Occurs evacuate Evacuate Immediate Area & Alert Colleagues start->evacuate Major Spill ppe_check Don Appropriate PPE (if not already worn) start->ppe_check Minor Spill report Report the Incident to a Supervisor evacuate->report contain Contain the Spill (use absorbent pads or sand) ppe_check->contain cleanup Clean Up Spill (use a scoop or spark-proof tools) contain->cleanup decontaminate Decontaminate the Area cleanup->decontaminate dispose Place Waste in a Labeled, Sealed Container decontaminate->dispose dispose->report end End report->end

Caption: Workflow for responding to a chemical spill.

5.2. Accidental Exposure:

  • Inhalation: Immediately move the affected person to fresh air.[1] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[1]

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Disposal Plan

All waste contaminated with 4-Amino-2-(trifluoromethyl)benzonitrile must be treated as hazardous waste.

  • Solid Waste:

    • Place any unused solid material in a clearly labeled, sealed container.

    • Contaminated items such as gloves, weigh boats, and paper towels should be collected in a separate, sealed, and labeled hazardous waste bag.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a labeled, sealed, and appropriate hazardous waste container.

  • Disposal Procedure: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.

Storage

Store 4-Amino-2-(trifluoromethyl)benzonitrile in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling 4-Amino-2-(trifluoromethyl)benzonitrile and ensure a safe laboratory environment for yourself and your colleagues.

References

  • Material Safety Data Sheet - 4-Amino-2-(trifluoromethyl)benzonitrile, 95+%. (2006, June 14). Cole-Parmer. Retrieved from [Link]

  • Standard Operating Procedure. (n.d.). Yale Environmental Health & Safety. Retrieved from [Link]

  • 4-Amino-2-(trifluoromethyl)benzonitrile | C8H5F3N2 | CID 522170. (n.d.). PubChem. Retrieved from [Link]

  • First Aid Procedures for Chemical Hazards | NIOSH. (n.d.). CDC. Retrieved from [Link]

  • Hazardous Chemical Exposures. (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]

  • What to do in a chemical emergency. (2024, October 10). GOV.UK. Retrieved from [Link]

  • Chemical Exposure and Spill Response Procedures. (n.d.). New Mexico State University. Retrieved from [Link]

  • Benzonitrile: Human health tier II assessment. (2019, March 8). Australian Government Department of Health. Retrieved from [Link]

  • safety in the laboratory. (n.d.). Retrieved from [Link]

  • 4-AMINO-2-(TRIFLUOROMETHYL)BENZONITRILE. (n.d.). Gsrs. Retrieved from [Link]

  • NITRILES. (n.d.). CDC Stacks. Retrieved from [Link]

  • Safety and Handling of Organic Compounds in the Lab. (n.d.). Solubility of Things. Retrieved from [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry LibreTexts. Retrieved from [Link]

  • Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory. National Academies Press (US). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.